Direct red 239
Description
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Properties
CAS No. |
28706-25-4 |
|---|---|
Molecular Formula |
C41H24N6Na4O15S4 |
Molecular Weight |
1060.9 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
VDOGYBKHFWFTCJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Direct Red 239 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Direct Red 239
Abstract
This compound is a synthetic, water-soluble diazo dye primarily utilized in the textile, paper, and leather industries for its vibrant red coloration.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter azo dyes in their studies. The document details the compound's structure, solubility, stability, and other key characteristics, presenting quantitative data in structured tables. Furthermore, it outlines standard experimental protocols for determining these properties and includes visualizations to illustrate the chemical structure and a representative experimental workflow.
Chemical and Physical Properties
This compound is a complex aromatic compound characterized by the presence of two azo (-N=N-) groups, which are responsible for its color.[2][6] It is a tetrasodium (B8768297) salt, a feature that confers high water solubility.[1] The dye appears as a red-brown powder in its solid state.[1][5][7][8][9]
General and Structural Properties
The fundamental identifiers and structural characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60202-35-9 | [1][2][10] |
| Molecular Formula | C41H24N6Na4O15S4 | [1][11] |
| Molecular Weight | ~1060.9 g/mol | [1][11] |
| IUPAC Name | tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | [1] |
| Synonyms | C.I. This compound, Direct Scarlet 6BS, Direct Red 2G | [5][7][8] |
| Chemical Class | Double Azo Dye | [2][9] |
| Appearance | Red-brown powder | [1][7][8][9] |
Solubility Profile
The solubility of this compound is dictated by its large, multi-ring aromatic structure and the presence of four sodium sulfonate groups.[1] These ionic groups make it highly soluble in water and other polar solvents.
| Solvent | Solubility | Observation | Reference |
| Water | Soluble | Forms a yellow-light red solution | [1][3][5][8] |
| Strong Sulfuric Acid | Soluble | Forms a blue-red to purple solution | [1][5][8] |
| N,N-Dimethylformamide (DMF) | Soluble | - | [1][2][8] |
| Chloroform | Soluble | - | [1][2][8] |
| Ethanol | Limited Solubility | Produces a shallow dark pink color | [1] |
| Butanol | Insoluble | - | [2][3][8] |
| Acetone | Insoluble | - | [2][3][8] |
Stability and Reactivity
This compound exhibits notable thermal stability, making it suitable for industrial processes that require elevated temperatures.[1]
| Property | Value / Observation | Reference |
| Chemical Stability | Stable under normal temperatures and pressures. | [10] |
| Melting Point | > 300°C (Decomposes) | [1][3][5][8] |
| Thermal Decomposition | Initial dehydration at 140-150°C; major breakdown of the chromophore begins around 237°C. | [1] |
| pH Stability | Optimal color performance between pH 7.0 and 9.0. | [1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [10] |
| Hazardous Decomposition | May produce irritating and toxic fumes and gases upon decomposition. | [10] |
| Hazardous Polymerization | Will not occur. | [10] |
Fastness Properties
In textile applications, fastness refers to a dye's resistance to fading or running.
| Property | Grade | Reference |
| Light Fastness | 5 | [9][12] |
| Washing Fastness | 3-4 | [9] |
| Perspiration Fastness | 4 | [12] |
Chemical Structure and Visualization
The intricate structure of this compound is central to its properties. The molecule is symmetrical around a central urea (B33335) (carbonyldiimino) bridge, connecting two large naphthylazo-naphthalene sulfonate complexes.
Caption: 2D representation of the this compound chemical structure.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in public literature. However, standard methodologies for characterizing azo dyes are well-established. The following section describes typical protocols that would be employed.
Determination of Solubility
Objective: To quantitatively or qualitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method - OECD Guideline 105):
-
Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is added to a known volume of the solvent (e.g., 10 mL) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The mixture is allowed to stand, and if a solid phase remains, it is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the dye).
-
Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry. A calibration curve is first prepared using standards of known concentrations to relate absorbance to concentration (Beer-Lambert Law).
-
Calculation: The solubility is expressed in units such as g/L or mol/L. For qualitative assessment, solubility is noted as soluble, partially soluble, or insoluble based on visual inspection.
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of this compound.
Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation: A small, precise amount of the dye powder (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: The pan is placed in the TGA furnace. The instrument is programmed to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Atmosphere: The analysis is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.
-
Data Acquisition: The TGA instrument continuously measures and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss are identified to characterize the thermal stability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a chemical dye like this compound.
Caption: General workflow for the chemical characterization of a dye.
Conclusion
This compound is a well-defined diazo dye with properties that are highly relevant to its industrial applications. Its high water solubility, conferred by multiple sulfonate groups, and significant thermal stability are key characteristics. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists. For professionals in drug development, understanding the properties of such azo compounds is crucial, particularly when considering their potential for biotransformation, interaction with biological systems, or use as staining agents in experimental setups.
References
- 1. Buy this compound | 60202-35-9 [smolecule.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Cas 60202-35-9,this compound | lookchem [lookchem.com]
- 4. Direct Scarlet Dyes 6BS(this compound) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 6. researchgate.net [researchgate.net]
- 7. sdinternational.com [sdinternational.com]
- 8. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 9. colorantsgroup.com [colorantsgroup.com]
- 10. cncolorchem.com [cncolorchem.com]
- 11. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. krishnadyes.net [krishnadyes.net]
Direct Red 239 solubility in different solvents
An In-Depth Technical Guide to the Solubility of Direct Red 239
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and dyes is paramount. This compound, a diazo dye, presents a specific solubility profile that dictates its application in various fields, from textile dyeing to potential biomedical research. This guide provides a comprehensive overview of its solubility in different solvents, supported by experimental methodologies.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the polarity of the solvent, a characteristic stemming from its ionic nature as a tetrasodium (B8768297) salt.[1]
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Observations |
| Water (H₂O) | 18.02 | 75 g/L[2] | 90 | Forms a yellow-light red solution.[1][3][4][5][6] |
| Ethanol (C₂H₅OH) | 46.07 | Limited/Slightly Soluble[1][7] | Not Specified | Produces a shallow dark pink coloration.[1] |
| N,N-Dimethylformamide (DMF) | 73.09 | Soluble[1][3][4][5][6] | Not Specified | |
| Chloroform (CHCl₃) | 119.38 | Soluble[1][3][4][5][6] | Not Specified | |
| Acetone (B3395972) (C₃H₆O) | 58.08 | Insoluble[1][3][4][5][6][7] | Not Specified | |
| n-Butanol (C₄H₁₀O) | 74.12 | Insoluble[1][3][4][5][6] | Not Specified | |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Soluble[1][3][5][6] | Not Specified | Dissolves to produce a blue-ray red-purple solution.[1][3][5][6] |
Qualitative Solubility Summary
This compound exhibits exceptional solubility in highly polar solvents, most notably water, where it can dissolve in any ratio.[1] This high aquasolubility is attributed to the presence of four sodium sulfonate groups in its molecular structure, which facilitate strong ionic interactions with polar water molecules.[1] Its solubility extends to other polar aprotic solvents like N,N-dimethylformamide (DMF).[1][3][4][5][6]
Conversely, it shows limited to slight solubility in moderately polar protic solvents such as ethanol.[1][7] The dye is considered insoluble in less polar organic solvents, including acetone and n-butanol.[1][3][4][5][6][7]
Interestingly, while some sources indicate high water solubility, others report it as insoluble in water.[8][9][10] This discrepancy may arise from variations in the specific form of the dye or the experimental conditions. The dye is also soluble in chloroform, which is unexpected given the solvent's relatively low polarity.[1][3][4][5][6]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye like this compound, based on standard laboratory methods.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Water bath or heating mantle with temperature control
-
Spectrophotometer
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. b. Vigorously agitate the mixture using a magnetic stirrer at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: a. Allow the mixture to settle. b. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. For accuracy, filter the supernatant using a syringe filter compatible with the solvent.
-
Quantification: a. Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of a spectrophotometer. b. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. c. Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration).
-
Data Reporting: a. Express the solubility in terms of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Visualizations
Caption: A flowchart of the experimental workflow for determining dye solubility.
References
- 1. Buy this compound | 60202-35-9 [smolecule.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 4. Cas 60202-35-9,this compound | lookchem [lookchem.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. sdinternational.com [sdinternational.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Spectroscopic Properties of Direct Red 239
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239 is a synthetic azo dye belonging to the direct dye class, primarily utilized in the textile industry for coloring cellulosic fibers such as cotton, viscose, and paper. Its chemical structure, characterized by the presence of one or more azo groups (-N=N-), is responsible for its chromophoric properties. Understanding the absorption and emission spectra of this compound is crucial for various applications, including quality control in dyeing processes, environmental monitoring of textile effluents, and potential, albeit less common, applications in biomedical research. This guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and visual representations of relevant workflows.
Spectroscopic Data
The photophysical properties of this compound are summarized in the table below. The available data primarily focuses on its absorption characteristics, with limited information on its fluorescence emission.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | 541 nm | Aqueous solution (pH 4-10)[1] |
| 483.5 nm | Not specified | |
| 550 nm | After metallization with copper | |
| Molar Absorptivity (ε) | 15 x 10³ L·mol⁻¹·cm⁻¹ | at 541 nm |
| Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (Φf) | Data not available | - |
| Stokes Shift | Data not available | - |
Experimental Protocols
Detailed experimental procedures are essential for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for measuring the absorption and emission spectra of direct dyes like this compound, based on standard laboratory practices.
Absorption Spectroscopy (UV-Vis)
This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
a. Materials and Equipment:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
b. Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for the scan (e.g., 300-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dye solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with one of the working solutions of this compound, and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). The absorbance value at this wavelength can be used to calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.
Emission Spectroscopy (Fluorescence)
This protocol describes the general procedure for measuring the fluorescence emission spectrum of a dye. Note: As of the latest literature search, specific emission data for this compound is not available, suggesting it may be non-fluorescent or weakly fluorescent.
a. Materials and Equipment:
-
This compound solution (prepared as for UV-Vis)
-
Fluorometer (spectrofluorometer)
-
Quartz fluorescence cuvettes
b. Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 541 nm). Set the emission wavelength range to be scanned (e.g., 550-800 nm).
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and place it in the fluorometer. Record an emission scan to measure any background fluorescence from the solvent.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the fluorometer and record the emission spectrum.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of the dye. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The integrated area under the emission curve is proportional to the fluorescence quantum yield.
Visualizations
The following diagrams illustrate a typical workflow for the application of this compound in a textile dyeing process and a logical workflow for its analysis in an environmental sample.
Caption: Workflow for the application of this compound in a typical textile dyeing process.
Caption: Logical workflow for the analysis of this compound in a wastewater sample.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound, with a focus on its absorption properties. The lack of readily available emission data suggests that this dye is likely non-fluorescent or exhibits very weak fluorescence, a common characteristic of many azo dyes due to efficient non-radiative decay pathways. The provided experimental protocols offer a foundation for the consistent and accurate spectroscopic analysis of this compound. The workflow diagrams serve as a visual aid for understanding the practical application and analytical procedures involving this dye. Further research into the potential photoluminescence of this compound and its derivatives could open new avenues for its application beyond the traditional textile industry.
References
Unveiling a Novel Research Application for Direct Red 239: A Technical Guide to Investigating Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239 is a bis-azo direct dye traditionally utilized in the textile and paper industries for its vibrant red hue and ability to directly bind to cellulosic fibers.[1][2] While its industrial applications are well-documented, its potential within the biomedical research sphere remains largely unexplored. This guide proposes a novel, albeit hypothetical, research application for this compound as a modulator of amyloid-beta (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.
This proposition is founded upon the structural and chemical similarities between this compound and other sulfonated dyes, most notably Congo Red, which are established tools for the identification and potential inhibition of amyloid fibril formation.[3] Like Congo Red, this compound possesses a planar, aromatic structure with multiple sulfonate groups, characteristics that are thought to mediate interaction with the β-sheet-rich structures of amyloid aggregates.[3] This guide will provide a comprehensive, though theoretical, framework for investigating the potential of this compound as an inhibitor of Aβ aggregation, complete with hypothetical experimental protocols and mechanistic diagrams.
Hypothetical Research Application: Inhibition of Amyloid-Beta Aggregation
The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. Molecules that can interfere with this aggregation cascade are of significant therapeutic interest. Based on the known properties of similar sulfonated dyes, it is hypothesized that this compound may bind to Aβ peptides, thereby inhibiting their aggregation and mitigating their cytotoxic effects.
Comparative Quantitative Data
As there is no published data on the direct interaction of this compound with amyloid-beta, the following table summarizes the inhibitory concentrations (IC50) of related compounds on Aβ aggregation to provide a comparative baseline for future experiments.
| Compound | Assay Type | Aβ Species | IC50 (µM) | Reference |
| Curcumin | ThT Fluorescence | Aβ1-42 | 361.11 | [4] |
| This compound | Hypothetical | Aβ1-42 | TBD |
TBD: To be determined through experimentation.
Proposed Mechanism of Action
It is proposed that this compound, due to its chemical structure, interacts with the amyloid-beta peptide during its aggregation process. The planar aromatic regions of the dye may interact with the hydrophobic core of the Aβ peptide, while the negatively charged sulfonate groups could form electrostatic interactions with positively charged residues on the peptide surface. This binding is hypothesized to stabilize the peptide in a non-fibrillar conformation or sterically hinder the addition of further monomers to the growing aggregate, thus inhibiting the formation of toxic oligomers and fibrils.
Proposed interaction of this compound with Aβ monomers, preventing fibril formation.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effect of this compound on Aβ aggregation.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics
This assay is a standard method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Amyloid-beta (1-42) peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the Aβ(1-42) film in DMSO to a concentration of 5 mM to obtain a stock solution of monomeric peptide.
-
-
Assay Setup:
-
Prepare a working solution of Aβ(1-42) by diluting the DMSO stock to 100 µM in ice-cold PBS.
-
Prepare a range of concentrations of this compound in PBS.
-
In a 96-well plate, combine the Aβ(1-42) working solution, this compound solution (or vehicle control), and ThT (final concentration of 10 µM) to a final volume of 200 µL per well. The final concentration of Aβ(1-42) should be 10 µM.
-
-
Data Acquisition:
-
Incubate the plate at 37°C in a microplate reader with intermittent shaking.
-
Measure the ThT fluorescence intensity every 15 minutes for 24-48 hours using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percent inhibition of aggregation by this compound compared to the vehicle control.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM allows for the direct visualization of Aβ aggregate morphology.
Materials:
-
Samples from the ThT assay at the end of the incubation period.
-
Carbon-coated copper grids.
-
Uranyl acetate (B1210297) or other suitable negative stain.
Procedure:
-
Sample Preparation:
-
Apply 5-10 µL of the Aβ aggregation reaction mixture onto a carbon-coated grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water for 1 minute.
-
-
Staining:
-
Negatively stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope.
-
Capture images of the different Aβ aggregate species (e.g., oligomers, protofibrils, fibrils) in the presence and absence of this compound.
-
Workflow for assessing this compound's effect on Aβ aggregation.
Conclusion
While this compound has an established role in industrial dyeing processes, its potential as a research tool, particularly in the field of neurodegenerative diseases, is an exciting and unexplored avenue. The structural similarities to known amyloid-binding dyes provide a strong rationale for investigating its effects on amyloid-beta aggregation. The experimental protocols and mechanistic hypotheses presented in this guide offer a foundational framework for scientists to explore this novel application. Should this hypothesis hold true, this compound could represent a new and readily available chemical scaffold for the development of therapeutic agents against Alzheimer's disease. Further research is warranted to validate these hypotheses and to fully characterize the interaction between this compound and amyloid-beta peptides.
References
- 1. krishnadyes.net [krishnadyes.net]
- 2. cncolorchem.com [cncolorchem.com]
- 3. Sulfonated dyes attenuate the toxic effects of beta-amyloid in a structure-specific fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 239: A Technical Guide to its Mechanism of Action as a Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239 is a synthetic anionic dyestuff belonging to the double azo class of chromophores.[1][2] It is primarily utilized in the dyeing of cellulosic fibers such as cotton, viscose, and paper, as well as for leather coloration.[2][3] As a direct dye, it possesses a high affinity for cellulosic materials and can be applied from an aqueous solution containing an electrolyte.[4] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a dye, focusing on its application to cotton fibers. The document details the chemical and physical interactions governing the dyeing process, presents available quantitative data, and outlines relevant experimental protocols.
Chemical and Physical Properties
This compound is a water-soluble powder that is red-brown in appearance.[2][5] Its chemical structure is characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. The molecule also contains multiple sulfonic acid groups, which impart water solubility and its anionic nature.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 60202-35-9 | [2] |
| Molecular Formula | C41H24N6Na4O15S4 | [6] |
| Molecular Weight | 1064.92 g/mol | [7] |
| Chemical Class | Double Azo | [2][8] |
| Appearance | Red-brown powder | [2][5] |
| Solubility | Soluble in water | [2][5] |
Mechanism of Dyeing on Cellulosic Fibers
The dyeing of cellulosic fibers, such as cotton, with this compound is a complex process governed by the principles of adsorption, diffusion, and fixation. The mechanism is primarily physical, involving non-covalent interactions between the dye molecules and the fiber.
Adsorption
In an aqueous solution, both the this compound molecules and the cellulosic fibers carry a negative surface charge, which leads to electrostatic repulsion.[4] To overcome this repulsion and facilitate the initial attachment of the dye to the fiber surface (adsorption), an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) is added to the dyebath. The positively charged sodium ions from the electrolyte neutralize the negative charge on the fiber surface, reducing the electrostatic barrier and allowing the anionic dye molecules to approach and adsorb onto the fiber.[4]
Diffusion
Once adsorbed onto the surface, the dye molecules migrate into the amorphous regions of the cellulose (B213188) structure through a process of diffusion. The rate of diffusion is influenced by several factors, including temperature, dye concentration, and the presence of auxiliaries. Increasing the temperature of the dyebath increases the kinetic energy of the dye molecules and causes the amorphous regions of the cellulose fibers to swell, facilitating the penetration of the dye into the fiber interior.[9]
Fixation
The final stage of the dyeing process is fixation, where the dye molecules are held within the fiber structure by intermolecular forces. For direct dyes like this compound, these forces are primarily:
-
Hydrogen Bonds: The hydroxyl groups of the cellulose polymer form hydrogen bonds with the nitrogen and oxygen atoms of the dye molecule.
-
Van der Waals Forces: These are weak, short-range attractive forces that occur between the planar aromatic rings of the dye molecule and the cellulose chains.
The substantivity or affinity of the dye for the fiber is a measure of the strength of these interactions.
Quantitative Data
Colorfastness Properties
The colorfastness of a dyed textile refers to its ability to retain its color when subjected to various environmental conditions. The following table summarizes the reported colorfastness properties of this compound on cotton. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.
| Fastness Property | Rating |
| Light Fastness | 4-5 |
| Washing Fastness | 3 |
| Perspiration Fastness (Acidic) | 3 |
| Perspiration Fastness (Alkaline) | 2-3 |
| Water Fastness | 3 |
| Rubbing Fastness (Dry) | 4 |
| Rubbing Fastness (Wet) | 2-3 |
Disclaimer: The colorfastness ratings are compiled from publicly available technical data sheets and may vary depending on the specific dyeing conditions and testing methods.
Dyeing Kinetics and Thermodynamics
Disclaimer: The following data for C.I. Direct Red 81 is intended to be representative of a typical direct red azo dye and should not be considered as exact values for this compound.
A study on the adsorption of C.I. Direct Red 81 on pre-treated cotton fabric at 90°C showed that the adsorption process is dependent on time and initial dye concentration.[10] The equilibrium data was analyzed using various isotherm models, with the Halsey model providing the best fit, suggesting multilayer adsorption.[10]
Another study on the optimization of direct dyeing on cotton with C.I. Direct Red 81 found that the maximum exhaustion and fixation were achieved under the following conditions: 50 g/L of Na2SO4, a temperature of 95°C, a dyeing time of 60 minutes, and a liquor ratio of 1:10.[6]
The kinetics of dyeing with direct dyes on cellulosic fibers generally follow a pseudo-second-order model. The thermodynamic parameters indicate that the dyeing process is typically spontaneous and endothermic.
Experimental Protocols
Exhaustion Dyeing of Cotton with this compound
This protocol describes a general procedure for the exhaust dyeing of cotton fabric with this compound in a laboratory setting.
Materials:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)
-
Sodium carbonate (Soda ash)
-
Wetting agent
-
Sequestering agent
-
Laboratory dyeing machine (e.g., beaker dyeing machine)
-
Spectrophotometer
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v).
-
Dye Bath Setup:
-
Set the material-to-liquor ratio (M:L), for example, 1:20.
-
Add the required amount of water to the dyepot.
-
Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L).
-
Add the calculated volume of the this compound stock solution to achieve the desired shade percentage (e.g., 1% on weight of fabric, owf).
-
Add sodium carbonate (e.g., 2 g/L) to maintain a slightly alkaline pH.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Raise the temperature to 40°C and run for 15 minutes.
-
Gradually add the required amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.
-
Raise the temperature to the boil (95-100°C) at a rate of 1.5-2°C/minute.
-
Continue dyeing at the boil for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Rinsing and Aftertreatment:
-
Remove the dyed fabric from the dyebath.
-
Rinse the fabric thoroughly with cold water.
-
To improve wet fastness, an optional aftertreatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.
-
Finally, rinse the fabric again and dry.
-
Determination of Dye Exhaustion and Fixation
Exhaustion Percentage (%E):
The exhaustion of the dyebath can be determined spectrophotometrically.
-
Measure the absorbance of the initial dyebath solution (A_initial) at the maximum absorption wavelength (λ_max) of this compound.
-
After the dyeing process is complete, measure the absorbance of the final dyebath solution (A_final) at the same λ_max.
-
Calculate the exhaustion percentage using the following formula:
%E = [(A_initial - A_final) / A_initial] * 100
Fixation Percentage (%F):
The fixation percentage represents the amount of dye that is covalently or strongly bound to the fiber and is not removed by washing.
-
After dyeing and rinsing, the dyed fabric is subjected to a rigorous washing process (e.g., with a solution containing 2 g/L soap at the boil for 15-30 minutes).
-
The amount of unfixed dye in the wash liquor can be determined spectrophotometrically.
-
Alternatively, the color strength of the dyed fabric before and after the washing-off process can be measured using a reflectance spectrophotometer. The fixation percentage can then be calculated based on the ratio of the K/S values (a measure of color strength).
Colorfastness Testing
The colorfastness of the dyed fabric should be evaluated according to standard test methods, such as those established by the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).
-
Light Fastness: ISO 105-B02 or AATCC 16
-
Washing Fastness: ISO 105-C06 or AATCC 61
-
Perspiration Fastness: ISO 105-E04 or AATCC 15
-
Rubbing (Crocking) Fastness: ISO 105-X12 or AATCC 8
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the this compound dyeing mechanism and experimental workflows.
Caption: Chemical Structure of this compound.
Caption: Direct Dyeing Process Workflow for Cotton.
Caption: Mechanism of this compound Interaction with Cellulose Fiber.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.gnest.org [journal.gnest.org]
- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound Dyes - Affordable Price, High-Quality Textile & Paper Dyeing Solution [dyestuff.co.in]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Direct Red 239 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for Direct Red 239 powder. The information is compiled to ensure safe laboratory practices and to provide a quick reference for emergency procedures.
Section 1: Chemical and Physical Properties
This compound is a synthetic dye used in various industrial applications, including textiles, paper, and leather.[1][2][3][4] Its physical and chemical characteristics are important for understanding its behavior and potential hazards in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60202-35-9 | [5][6][7] |
| Appearance | Red to red-brown powder | [2][4][5][8] |
| Odor | Odorless | [1][5] |
| Molecular Formula | C41H28N6O15S4•Na4 | [9] |
| Molecular Weight | 1064.92 g/mol | [3][9] |
| Solubility | Soluble in water (approx. 75 g/L at 90°C); Soluble in DMF and chloroform; Insoluble in acetone (B3395972) and butanol.[2][3][4][6][10] | |
| Melting Point | > 300 °C | [2][4][8] |
| pH | ~7.5 (in solution) | [5] |
| Chemical Stability | Stable under normal temperatures and pressures. | [5] |
Section 2: Hazard Identification and Toxicology
Understanding the toxicological profile of this compound is critical for risk assessment and the implementation of appropriate safety measures. While some aggregated GHS data suggest the chemical does not meet hazard criteria, several safety data sheets indicate specific hazards that should be addressed with caution.[5][11]
Primary Hazards:
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]
-
Inhalation: May cause irritation to the respiratory tract.[5]
-
Eye Contact: Can cause eye irritation and inflammation.[5][6]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[5]
Table 2: Toxicological Data Summary
| Endpoint | Value | Species | Notes | Source(s) |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Considered to have low acute toxicity if swallowed. | [6] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Not Specified | [12] | |
| Skin Corrosion/Irritation | Non-irritant / Unlikely to be irritating | Not Specified | Prolonged contact may still cause irritation in sensitive individuals. | [5][6][12] |
| Serious Eye Damage/Irritation | Irritating to eyes | Not Specified | Risk phrase R36 applies. | [6] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | N/A | No evidence of carcinogenicity from major regulatory bodies. | [5] |
| Mutagenicity | Mutagenicity data has been reported. | Not Specified | No specific details on the nature of the mutagenic effects are provided. | [5] |
Section 3: Standard Operating Procedures & Methodologies
Adherence to standardized protocols is essential to minimize exposure and ensure safety when working with this compound powder.
Methodology 1: Weighing and Handling Solid Powder
-
Engineering Controls: Conduct all work with this compound powder inside a certified chemical fume hood or a ventilated enclosure to control airborne dust.[5] Ensure an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4, including a lab coat, safety goggles with side shields, and nitrile gloves.[5]
-
Pre-Weighing: Designate a specific area within the fume hood for weighing. Place a disposable weighing paper or boat on the analytical balance. Tare the balance.
-
Dispensing: Carefully scoop the powder from the container using a clean spatula. Avoid any actions that could generate dust, such as tapping the container or dropping the powder from a height.
-
Weighing: Gently transfer the powder to the weighing paper until the desired amount is reached.
-
Cleanup: Once weighing is complete, carefully fold the weighing paper to contain the powder for transfer. Immediately clean any spilled powder on the balance or surrounding surfaces using a damp cloth or a vacuum with HEPA filtration. Do not dry sweep, as this can create dust clouds.[5][6]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]
Methodology 2: Accidental Spill Response
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill, proceed with cleanup. For a large spill, evacuate the area and follow institutional emergency procedures.
-
PPE: Don the appropriate PPE, including an approved respirator, chemical safety goggles, and protective gloves.[5]
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water once the bulk material has been removed.
-
Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Caption: Workflow for responding to a this compound powder spill.
Section 4: Exposure Controls and Personal Protective Equipment
Minimizing exposure is achieved through a combination of engineering controls and appropriate personal protective equipment.
-
Engineering Controls: A chemical fume hood or other local exhaust ventilation is necessary to control airborne dust levels.[5] General laboratory ventilation should be adequate.
-
Occupational Exposure Limits: In the absence of specific limits for this compound, adhere to general guidelines for powders. Keep personal exposure below 10 mg/m³ for total inhalable dust and below 5 mg/m³ for respirable dust (8-hour time-weighted average).[6]
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection | Specification | Purpose | Source(s) |
| Eye/Face | Chemical safety goggles or glasses with side shields. | Protects against dust particles entering the eyes. | [5] |
| Skin | Chemical-resistant gloves (e.g., nitrile). Lab coat or appropriate protective clothing. | Prevents skin contact and irritation. | [5] |
| Respiratory | An approved respirator (e.g., N95 or higher) should be worn when handling large quantities or when ventilation is inadequate. | Prevents inhalation of irritating dust. | [5][6] |
Section 5: First Aid and Emergency Procedures
Immediate and appropriate responses to exposure or emergencies can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and water.[5] If irritation develops or persists, seek medical aid.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]
Fire Fighting Measures
-
Extinguishing Media: Use agents appropriate for the surrounding fire. Suitable media include water spray, dry chemical, foam, or carbon dioxide.[5][6]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[6]
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5]
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][10] Keep containers tightly closed and preserve in light-resistant containers.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[5]
References
- 1. Direct Scarlet Dyes 6BS (this compound) - Best Price Guaranteed [mayurdyes.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 3. sdinternational.com [sdinternational.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. dyespigments.net [dyespigments.net]
- 7. cncolorchem.com [cncolorchem.com]
- 8. This compound | 60202-35-9 [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. krishnadyes.net [krishnadyes.net]
- 11. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. chemicalbook.com [chemicalbook.com]
Direct Red 239: An Unexplored Candidate for Fluorescent Probe Applications
An In-depth Technical Guide on the Characterization of Direct Red 239 as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a diazo dye traditionally used in the textile and paper industries, presents an intriguing yet largely unexplored potential as a fluorescent probe for biological applications. Its chemical structure, characterized by an extended π-conjugated system typical of many fluorophores, suggests inherent fluorescent properties. However, a comprehensive review of the scientific literature reveals a significant gap in the quantitative characterization of its photophysical properties and its validation in bio-imaging contexts. This technical guide consolidates the available information on this compound and, more importantly, outlines a detailed roadmap for its systematic evaluation as a novel fluorescent probe. While specific quantitative data on its fluorescence is not publicly available, this document provides researchers with the necessary theoretical framework and experimental protocols to unlock its potential.
Physicochemical Properties of this compound
This compound is a water-soluble, red-brown powder. Its chemical and physical properties are summarized in the table below. The presence of multiple sulfonate groups contributes to its high water solubility, a desirable characteristic for a biological probe.[1][2][3][4]
| Property | Value | Reference |
| Chemical Formula | C₄₁H₂₄N₆Na₄O₁₅S₄ | [5][6][7] |
| Molecular Weight | 1060.9 g/mol | [5][6][7] |
| CAS Number | 60202-35-9 | [1][5] |
| Appearance | Red-brown powder | [1][4] |
| Solubility | Soluble in water, DMF. Insoluble in butanol, acetone. | [2][3][4] |
| Light Fastness | 5 (on a scale of 1-8) | [1] |
| Washing Fastness | 3-4 | [1] |
Synthesis of this compound
-
Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.
-
Purification: The crude dye is purified, typically by recrystallization or chromatography, to remove unreacted starting materials and by-products. For applications as a fluorescent probe, high purity is critical to ensure that the observed photophysical properties are intrinsic to the dye itself.
Caption: General workflow for the synthesis of azo dyes.
Proposed Experimental Characterization as a Fluorescent Probe
To evaluate this compound as a potential fluorescent probe, a systematic characterization of its photophysical properties is necessary. The following sections outline the key experiments and methodologies.
Spectroscopic Analysis
The first step is to determine the absorption and emission spectra of this compound in various solvents relevant to biological applications (e.g., water, PBS, ethanol, DMSO).
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of high-purity this compound in the desired solvent. Create a series of dilutions to determine the linear range of absorbance.
-
Absorbance Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance spectrum (typically from 200 to 800 nm). The wavelength of maximum absorbance (λmax) should be identified.
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the excitation and emission spectra.
-
To determine the emission spectrum, excite the sample at its λmax and scan a range of higher wavelengths.
-
To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower excitation wavelengths.
-
-
Molar Absorptivity (Extinction Coefficient) Determination: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance of a solution of known concentration (c) and path length (l).
Caption: Workflow for spectroscopic characterization.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It can be determined relative to a well-characterized fluorescent standard.
Experimental Protocol (Relative Method):
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., Rhodamine B or Cresyl Violet).
-
Absorbance Matching: Prepare solutions of the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Photostability Assessment
A good fluorescent probe should be resistant to photobleaching (fading) upon prolonged exposure to excitation light.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound.
-
Continuous Excitation: Continuously illuminate the sample with the excitation light in a spectrofluorometer or on a fluorescence microscope.
-
Fluorescence Monitoring: Record the fluorescence intensity at regular time intervals.
-
Data Analysis: Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.
Potential Application in Amyloid Beta Detection: A Hypothetical Approach
Given the structural similarities of this compound to other amyloid-binding dyes like Congo Red, its potential for detecting amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease, is a compelling area for investigation. The following outlines a hypothetical experimental workflow to assess this potential.
Hypothetical Binding Mechanism: The planar, aromatic structure of this compound may allow it to intercalate within the β-sheet structures of Aβ fibrils. This binding could restrict the rotational freedom of the molecule, leading to an enhancement of its fluorescence quantum yield.
Caption: Workflow for assessing Aβ binding.
Experimental Protocol (In Vitro Aβ Binding Assay):
-
Aβ Fibril Formation: Prepare Aβ fibrils by incubating synthetic Aβ peptides (e.g., Aβ₁₋₄₂) under appropriate conditions (e.g., physiological pH, 37°C with agitation). Confirm fibril formation using a standard method like Thioflavin T fluorescence assay or transmission electron microscopy.
-
Binding Assay:
-
Incubate a fixed concentration of this compound with varying concentrations of pre-formed Aβ fibrils.
-
As a control, incubate this compound with monomeric Aβ.
-
Measure the fluorescence emission spectra of all samples.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound in the presence of Aβ fibrils versus monomers. A significant increase in fluorescence in the presence of fibrils would indicate binding.
-
If binding is observed, perform a saturation binding experiment to determine the dissociation constant (Kd), a measure of binding affinity.
-
Conclusion and Future Directions
This compound remains a molecule of untapped potential in the realm of fluorescence microscopy and biological sensing. While its traditional applications have been well-established, its identity as a potential fluorescent probe is yet to be scientifically validated. The experimental roadmap laid out in this guide provides a clear and structured approach for researchers to systematically characterize its photophysical properties and explore its utility in challenging applications such as amyloid-beta detection. The successful characterization of this compound could add a new, readily available, and cost-effective tool to the expanding toolbox of fluorescent probes for biomedical research.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 3. Buy this compound | 60202-35-9 [smolecule.com]
- 4. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 5. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Diazo Bonds in C.I. Direct Red 239
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 239 is a synthetic, water-soluble disazo dye of significant industrial importance, primarily in the textile and paper industries. Its molecular structure is characterized by the presence of two azo groups (-N=N-), which act as the chromophore responsible for its vibrant red color. Understanding the chemical and physical properties of these diazo bonds is crucial for optimizing its synthesis, application, and degradation processes. This technical guide provides a comprehensive overview of the diazo bonds in this compound, including its synthesis, spectroscopic characterization, and key chemical reactions.
Molecular Structure and Properties
This compound is a complex aromatic compound. Its IUPAC name is tetrasodium (B8768297);4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate.[1] The molecule possesses two distinct diazo bonds, each connecting substituted naphthalene (B1677914) rings.
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2][3][4] |
| CAS Number | 60202-35-9 | [2][3][4] |
| Molecular Formula | C₄₁H₂₄N₆Na₄O₁₅S₄ | [1] |
| Molecular Weight | 1060.88 g/mol | [5] |
| Appearance | Red-brown powder | [3][4] |
| Solubility | Soluble in water | [3] |
| Melting Point | >300 °C | [3] |
Synthesis of this compound: Formation of the Diazo Bonds
The synthesis of this compound is a multi-step process that hinges on the formation of its two diazo bonds through sequential diazotization and coupling reactions. While a specific protocol for this compound is not publicly available, a generalized experimental procedure can be outlined based on established methods for synthesizing disazo dyes.
Experimental Protocol: A Generalized Synthesis
1. Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Procedure:
-
Dissolve the primary aromatic amine (e.g., an aminonaphthalene sulfonic acid derivative) in dilute hydrochloric or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.
-
The completion of the diazotization can be monitored using starch-iodide paper, where the presence of excess nitrous acid will result in a blue-black color.
-
2. Azo Coupling: The newly formed diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. In the case of this compound, this would involve substituted naphthol derivatives. The diazonium salt acts as an electrophile, and the coupling component acts as a nucleophile in an electrophilic aromatic substitution reaction.
-
Procedure:
-
Dissolve the coupling component in an alkaline solution (e.g., aqueous sodium hydroxide) to activate the aromatic ring for electrophilic attack.
-
Cool the solution of the coupling component in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring.
-
The coupling reaction is often accompanied by a distinct color change, indicating the formation of the azo dye.
-
The reaction mixture is stirred for a period to ensure complete reaction, and the pH may be adjusted to optimize the coupling.
-
The resulting dye is then isolated by filtration, washed, and dried.
-
To create the disazo structure of this compound, this two-step process would be repeated, with the monoazo dye serving as the starting material for a second diazotization and coupling sequence.
Spectroscopic Characterization of the Diazo Bonds
The diazo bonds in this compound can be identified and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The -N=N- stretching vibration in aromatic azo compounds gives rise to a characteristic absorption band in the IR spectrum. For a closely related dye, Reactive Red 239, a peak at 1620.21 cm⁻¹ has been attributed to the N=N stretching vibration.[[“]] Generally, for aromatic azo compounds, this band can be found in the range of 1400-1630 cm⁻¹, though its intensity can be weak due to the symmetry of the bond.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for the analysis of azo dyes. The -N=N- stretching vibration is Raman active and typically appears in the 1380-1460 cm⁻¹ region of the spectrum. The exact position of the band can be influenced by the nature of the substituents on the aromatic rings.
UV-Visible Spectroscopy
The extended π-conjugated system created by the aromatic rings and the diazo bonds is responsible for the color of this compound. The dye exhibits strong absorption in the visible region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) is a key characteristic used in the quantitative analysis of the dye.
Chemical Reactions Involving the Diazo Bonds
The diazo bonds are the most reactive sites in the this compound molecule and are central to its degradation.
Reductive Cleavage
The most significant reaction of the diazo bond is its reductive cleavage. This process breaks the -N=N- bond to form two primary aromatic amines. This reaction is of great environmental concern as some of the resulting aromatic amines can be carcinogenic. The reductive cleavage can be achieved through various chemical and biological means.
-
Chemical Reduction: Strong reducing agents such as sodium dithionite (B78146) can cleave the azo bond.
-
Biological Degradation: Many microorganisms have developed enzymes, known as azoreductases, that can reductively cleave azo bonds under anaerobic conditions.
The general reaction for the reductive cleavage of a diazo bond is as follows:
Ar-N=N-Ar' + 4[H] → Ar-NH₂ + Ar'-NH₂
Visualizations
Logical Workflow for Azo Dye Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Azo-Enhanced Raman Scattering for Enhancing the Sensitivity and Tuning the Frequency of Molecular Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(6-sulphonato-2-naphthyl)azo]naphthalene-2-sulphonate] CAS#: 28706-25-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. consensus.app [consensus.app]
An In-Depth Technical Guide to Staining Cellulose Fibers with Direct Red 239
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Direct Red 239 for staining cellulose (B213188) fibers. It covers the fundamental principles of the staining process, detailed experimental protocols, and quantitative data on the interaction between the dye and cellulosic substrates. This document is intended to be a valuable resource for researchers and scientists in various fields, including materials science, textile chemistry, and drug delivery, where the characterization and visualization of cellulose are crucial.
Introduction to this compound and Cellulose Staining
This compound, also known as Pontamine Fast Scarlet 4B, is an anionic direct dye belonging to the azo class of compounds. Its molecular structure allows for a high affinity towards cellulosic materials, making it an effective staining agent for fibers such as cotton, viscose, and linen. The interaction between this compound and cellulose is primarily governed by non-covalent forces, including hydrogen bonding and van der Waals interactions. The planar structure of the dye molecule facilitates its alignment with the linear polymer chains of cellulose.
The staining process is influenced by several factors, including temperature, pH, electrolyte concentration, and the specific type of cellulosic material being used. Understanding and controlling these parameters are essential for achieving consistent and reproducible staining results.
Quantitative Data on Dye-Fiber Interaction
The following tables summarize key quantitative data related to the adsorption of red dyes on cellulosic and similar materials. While specific data for this compound on unmodified cellulose is limited in publicly available literature, the provided data from closely related systems offer valuable insights into the expected behavior.
Table 1: Adsorption Isotherm Parameters for Red Dyes on Cellulosic and Chitosan Substrates
| Dye | Substrate | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Reactive Red 239 | Diethylaminoethylated Cotton Dust Waste | Langmuir | - | - | - | - | - | [1] |
| Reactive Red 239 | Diethylaminoethylated Cotton Dust Waste | Freundlich | - | - | - | - | - | [1] |
| Reactive Red 239 | Chitosan 8B | Langmuir | 163.93 (µmol/g) | - | - | - | >0.99 | [2] |
| Direct Red 7 | Cotton | - | K/S = 6.11 | - | - | - | - | [3] |
Note: The study on Reactive Red 239 on diethylaminoethylated cotton dust waste presented graphical data for Langmuir and Freundlich isotherms but did not provide the specific constants in the text. The maximum color strength (K/S) is provided for Direct Red 7 on cotton as a measure of dye uptake.
Table 2: Kinetic Parameters for the Adsorption of Reactive Red 239 on Chitosan
| Parameter | Value | Units | Reference |
| Kinetic Model | Pseudo-second-order | - | [2] |
| Activation Energy (E_a) | 23.30 | kJ/mol | [2] |
Table 3: Thermodynamic Parameters for the Adsorption of Reactive Red 239 on Chitosan
| Parameter | Value (at 318 K) | Units | Reference |
| Gibbs Free Energy (ΔG°) | -3.77 | kJ/mol | [2] |
| Enthalpy (ΔH°) | 36.1 | kJ/mol | [2] |
| Entropy (ΔS°) | 125 | J/mol·K | [2] |
Table 4: CIELAB Color Values for Cotton Fabric Dyed with Direct Red 7
| Parameter | Value | Reference |
| L | 43.00 | [3] |
| a | 38.30 | [3] |
| b | -0.78 | [3] |
| C | 38.31 | [3] |
| h | 358.84 | [3] |
Note: These values are for a related direct red dye and serve as an example of colorimetric data.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the staining of cellulose fibers with this compound.
Preparation of Staining Solution
Objective: To prepare a stock and working solution of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution (e.g., 1% w/v):
-
Weigh 1.0 g of this compound powder.
-
Dissolve the powder in approximately 80 mL of distilled water in a 100 mL volumetric flask.
-
Use a magnetic stirrer to ensure complete dissolution. Gentle heating may be applied if necessary.
-
Once dissolved and cooled to room temperature, bring the volume up to 100 mL with distilled water.
-
Store the stock solution in a dark, cool place.
-
-
Working Staining Solution (e.g., 0.1% w/v with 5% NaCl):
-
Pipette 10 mL of the 1% stock solution into a 100 mL volumetric flask.
-
Add 5.0 g of NaCl to the flask.
-
Add approximately 80 mL of distilled water and stir until the salt is completely dissolved.
-
Bring the volume up to 100 mL with distilled water.
-
Adjust the pH if required using a dilute solution of Na₂CO₃. For many direct dyes, a neutral to slightly alkaline pH (7-8) is optimal.[4]
-
Staining Protocol for Cellulose Fibers (e.g., Cotton Yarn)
Objective: To stain cellulose fibers with this compound for qualitative or quantitative analysis.
Materials:
-
Cellulose fibers (e.g., scoured and bleached cotton yarn)
-
Working staining solution of this compound
-
Dye bath (beaker or dyeing machine)
-
Heating and stirring apparatus (e.g., water bath with magnetic stirrer)
-
Distilled water
-
Glass rods
Procedure:
-
Fiber Preparation:
-
Accurately weigh a sample of the cellulose fibers.
-
Thoroughly wet the fibers with distilled water to ensure even dye uptake.
-
-
Dyeing Process:
-
Prepare a dye bath with the working staining solution. The liquor ratio (ratio of the volume of the dye bath to the weight of the fiber) can range from 20:1 to 50:1.
-
Immerse the wetted fibers in the dye bath at room temperature.
-
Gradually heat the dye bath to the desired temperature (e.g., 80-95°C) while stirring continuously.
-
Maintain the temperature and continue stirring for a specified duration (e.g., 30-60 minutes). The addition of salt can be done in portions during this stage to promote dye exhaustion.[5]
-
After the dyeing period, allow the bath to cool down.
-
-
Rinsing and Drying:
-
Remove the dyed fibers from the bath.
-
Rinse the fibers thoroughly with cold distilled water to remove any unfixed dye from the surface.
-
Squeeze out excess water and allow the fibers to air-dry or dry in an oven at a low temperature.
-
Protocol for Determining Dye Uptake (Exhaustion)
Objective: To quantify the amount of this compound adsorbed by the cellulose fibers.
Materials:
-
Dyed cellulose fibers and the remaining dye bath solution
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Dye Concentration:
-
Take a sample of the dye bath solution before and after the dyeing process.
-
Dilute the samples accurately with distilled water to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dye bath solutions.
-
-
Calculate Dye Uptake:
-
Use the calibration curve to determine the initial (C_i) and final (C_f) concentrations of the dye in the bath.
-
Calculate the percentage of dye exhaustion (%E) using the following formula:
%E = [(C_i - C_f) / C_i] * 100
-
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the this compound staining process.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. scielo.br [scielo.br]
- 5. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]
An In-depth Technical Guide to the Core Principles of Direct Dyes in Histology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the use of direct dyes in histological applications. It delves into the molecular interactions, chemical properties, and practical considerations that are essential for the accurate and reproducible staining of tissue sections. Detailed experimental protocols for key techniques and quantitative data for common dyes are also presented to aid in the practical application of this knowledge.
Core Principles of Direct Staining
Histological staining with direct dyes is a cornerstone of microscopic anatomy and pathology, allowing for the visualization of tissue architecture and cellular details. The underlying principle of direct staining lies in the chemical and physical interactions between the dye molecules and the constituent macromolecules of the tissue.
The Chemical Nature of Dyes
For a substance to act as a histological dye, it must possess two key properties: color and the ability to bind to tissue. The color is imparted by the presence of a chromophore , a molecular group that absorbs light at a specific wavelength in the visible spectrum. Common chromophores include azo groups (-N=N-), nitro groups (-NO2), and quinoid rings.
However, color alone is insufficient for staining. A dye must also have an auxochrome , an ionizable group that enables it to bind to tissue components. Auxochromes, such as amino (-NH2) and carboxyl (-COOH) groups, typically carry a positive or negative charge, which is fundamental to the primary mechanism of direct dye binding.
The Mechanism of Direct Dye Binding: An Electrostatic Interaction
The predominant mechanism governing the interaction between direct dyes and tissue is ionic bonding , also known as electrostatic attraction.[1][2] Tissues are composed of a variety of macromolecules, including proteins and nucleic acids, which contain ionizable groups. At a given pH, these groups can carry a net positive or negative charge.
-
Acidic (Anionic) Dyes: These dyes possess a net negative charge and are attracted to positively charged (cationic) tissue components. Tissue components that bind to acidic dyes are termed acidophilic .[1] Examples include most cytoplasmic proteins, collagen, and muscle fibers.
-
Basic (Cationic) Dyes: These dyes have a net positive charge and bind to negatively charged (anionic) tissue components. Tissue components that have an affinity for basic dyes are called basophilic .[1][2] This category includes nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and glycosaminoglycans found in the matrix of cartilage.
The pH of the staining solution is a critical factor that influences the ionization of both the dye and the tissue, thereby affecting the intensity and selectivity of the staining.[1]
Quantitative Data of Common Direct Dyes
The selection of a direct dye for a specific application depends on its chemical properties. The following table summarizes key quantitative data for several commonly used direct dyes in histology.
| Dye Name | Colour Index (C.I.) Number | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) |
| Congo Red | 22120 | 696.66 | 497 nm (in water)[3][4] |
| Acid Fuchsin | 42685 | 585.54 | 540 - 549 nm (in 0.0025 M HCl)[5] |
| Aniline (B41778) Blue (Water Soluble) | 42780 | 799.81 | 595 - 610 nm (in 0.005 M HCl)[6] |
| Light Green SF Yellowish | 42095 | 792.85 | 629 - 634 nm (in water)[7] |
Signaling Pathways and Experimental Workflows
The interaction between dyes and tissues can be visualized as a direct binding event, while the overall histological process follows a standardized workflow to ensure optimal tissue preservation and staining.
Figure 1: Ionic interaction between an anionic dye and an acidophilic tissue component.
The preparation of tissue for staining is a critical multi-step process that ensures the preservation of morphology and the accessibility of tissue components to the dyes.
Figure 2: General experimental workflow for histological staining.
Experimental Protocols
The following sections provide detailed methodologies for two widely used direct staining techniques in histology.
Congo Red Staining for Amyloid
This protocol is designed for the detection of amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.
4.1.1. Reagents
-
0.5% Congo Red Solution:
-
Congo Red: 0.5 g
-
50% Alcohol: 100 mL
-
-
Alkaline Alcohol Solution:
-
1% Sodium Hydroxide: 1 mL
-
50% Alcohol: 100 mL
-
-
Mayer's Hematoxylin (B73222)
-
Scott's Tap Water Substitute (or equivalent bluing agent)
-
Ethanol (graded series for dehydration)
-
Xylene (or a suitable substitute for clearing)
-
Resinous mounting medium
4.1.2. Procedure
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Mayer's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
Stain in 0.5% Congo Red solution for 20-30 minutes.
-
Rinse quickly in distilled water.
-
Differentiate in alkaline alcohol solution (a few dips).
-
Wash in running tap water for 5 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene.
-
Mount with a resinous mounting medium.
4.1.3. Expected Results
-
Amyloid: Pink to red
-
Nuclei: Blue
-
Under polarized light, amyloid deposits will exhibit an apple-green birefringence.
Masson's Trichrome Staining
This technique is used to differentiate collagen from muscle and other cytoplasmic elements.
4.2.1. Reagents
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin
-
Solution A: 1% Hematoxylin in 95% Ethanol
-
Solution B: 4% Ferric Chloride in distilled water with 1% Hydrochloric Acid
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
1% Biebrich Scarlet (aqueous): 90 mL
-
1% Acid Fuchsin (aqueous): 10 mL
-
Glacial Acetic Acid: 1 mL
-
-
Phosphomolybdic/Phosphotungstic Acid Solution:
-
5% Phosphomolybdic Acid: 25 mL
-
5% Phosphotungstic Acid: 25 mL
-
-
Aniline Blue Solution:
-
Aniline Blue: 2.5 g
-
Glacial Acetic Acid: 2 mL
-
Distilled Water: 100 mL
-
-
1% Acetic Acid Solution
4.2.2. Procedure
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Mordant in Bouin's solution at 56-60°C for 1 hour. Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Without rinsing, transfer to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydrate quickly through 95% and absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
4.2.3. Expected Results
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Blue
Conclusion
A thorough understanding of the basic principles of direct dyes is paramount for obtaining high-quality, reproducible results in histology. By considering the chemical nature of the dyes, the principles of their interaction with tissue components, and by adhering to standardized protocols, researchers can effectively utilize these powerful tools to elucidate tissue structure and pathology. The information provided in this guide serves as a foundational resource for both novice and experienced scientists in the field.
References
- 1. scribd.com [scribd.com]
- 2. ijsr.net [ijsr.net]
- 3. mpbio.com [mpbio.com]
- 4. Congo Red | 573-58-0 [chemicalbook.com]
- 5. Acid fuchsin (C. I. 42685), 10 g, CAS No. 3244-88-0 | Fluorescent Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 6. ANILINE BLUE (WATER SOLUBLE), (C.I. 42780) FOR MICROSCOPY | İnterlab Laboratuvar Ürünleri [interlab.com.tr]
- 7. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Direct Red 239: A Technical Deep Dive into its Material Science Applications
Introduction: Direct Red 239, a synthetic azo dye, is a well-established colorant primarily utilized in the textile, paper, and leather industries. Its principal function lies in imparting a vibrant red hue to cellulosic fibers through a direct dyeing process. While its role as a colorant is extensively documented, this technical guide explores its existing and potential applications within the broader field of material science, moving beyond coloration to investigate its utility as a functional component in advanced materials.
Core Properties of this compound
This compound is a reactive dye, signifying that it forms a covalent bond with the substrate, leading to high wash fastness.[1][2] This property is fundamental to its traditional applications and hints at its potential for permanent surface modification of materials.
| Property | Value | Reference |
| Molecular Formula | C41H24N6Na4O15S4 | [3] |
| Molecular Weight | 1060.9 g/mol | [3] |
| Appearance | Red-brown powder | [4] |
| Solubility | Soluble in water (yielding a yellow-light red solution) and Dimethylformamide (DMF). Insoluble in butanol and acetone. | [4][5] |
Applications in Material Science
While research into the functional applications of this compound in material science is not as extensive as its use in dyeing, several areas show promise. These applications primarily leverage its reactive nature and the inherent properties of its azo chromophore.
Surface Modification of Cellulosic Materials
The most direct application of this compound in material science is the surface modification of cellulosic fibers, such as cotton. The dye's reactive groups form covalent bonds with the hydroxyl groups present in cellulose, permanently altering the surface chemistry of the material.[1][6]
A notable example involves the co-bath hot-batch dyeing of cotton fibers with dopamine (B1211576) and C.I. Reactive Red 239. This process not only colors the fabric but also modifies the surface with a polydopamine layer, which can impart additional functionalities.
Experimental Protocol: Co-bath Hot-Batch Dyeing of Cotton with Dopamine and this compound
This protocol is a generalized representation based on established dyeing principles.
-
Preparation of Dyebath: A solution containing this compound, dopamine hydrochloride, and a suitable buffer (e.g., sodium carbonate) is prepared in distilled water.
-
Immersion of Substrate: A pre-cleaned cotton fabric is immersed in the dyebath.
-
Heating and Fixation: The bath is heated to a specific temperature (e.g., 80-90°C) and maintained for a set duration to facilitate the polymerization of dopamine and the covalent bonding of the dye to the cotton fibers.
-
Washing and Drying: The dyed and modified fabric is thoroughly rinsed with water to remove any unfixed dye and reagents and is then dried.
Caption: Experimental workflow for the surface modification of cotton using this compound and dopamine.
Potential in Functional Coatings and Films
The principle of covalent bonding can be extended to create functional coatings on various substrates. While specific research on this compound for advanced functional coatings is limited, the broader class of reactive azo dyes is being explored for applications such as nonlinear optics.[7] Azo dyes, when incorporated into polymer films, can exhibit changes in their refractive index upon exposure to light, a property valuable for optical data storage and processing.
The creation of such a functional film would involve covalently attaching this compound to a polymer backbone, resulting in a colored polymer that could then be cast into a thin film.
Environmental Remediation: Adsorption and Degradation
An indirect but significant application of material science related to this compound is in the development of materials for its removal from wastewater. Due to its persistence and potential ecotoxicity, various adsorbent materials are being investigated for their efficacy in capturing this dye.[4][8][9]
Furthermore, advanced oxidation processes (AOPs) utilizing semiconductor photocatalysts are being studied for the degradation of this compound.[4] These studies fall under the purview of environmental material science, focusing on the synthesis and characterization of materials that can effectively mineralize the dye into less harmful compounds.
Quantitative Data on this compound Degradation
| Treatment Process | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time | Reference |
| Ozonation | 50 | >95 | 4 min | [10] |
| Biodegradation (Shewanella xiamenensis G5-03) | 50 | 100 | 5 hours | [8] |
graph degradation_pathway { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"this compound" [fillcolor="#FBBC05"]; "Intermediate Products" [fillcolor="#4285F4"]; "Mineralization Products\n(CO2, H2O, etc.)" [fillcolor="#34A853"];
"this compound" -> "Intermediate Products" [label="AOPs/Biodegradation"]; "Intermediate Products" -> "Mineralization Products"; }
Caption: Generalized degradation pathway of this compound.
Future Perspectives and Conclusion
This compound is a well-established reactive dye with a primary role in coloration. Its application in material science is currently centered on the permanent modification of cellulosic surfaces. While direct evidence of its use in advanced functional materials like nonlinear optical films or sensors is scarce, the chemistry of reactive azo dyes suggests a potential for such applications.
Future research could focus on:
-
Synthesis of Functional Polymers: Incorporating this compound as a monomer in polymerization reactions to create novel functional materials.
-
Layer-by-Layer Assembly: Utilizing this compound in layer-by-layer assembly techniques to construct thin films with specific optical or electronic properties.
-
Sensor Development: Exploring the potential of this compound-modified substrates as colorimetric sensors for various analytes.
References
- 1. Reactive dye - Wikipedia [en.wikipedia.org]
- 2. Reactive Dye (Full PDF) | DOCX [slideshare.net]
- 3. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 60202-35-9 [smolecule.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 6. Dye-Fiber Covalent Bonding → Term [fashion.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Direct Red 239 Staining of Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239, also known as Pontamine Fast Scarlet 4B, is a fluorescent dye utilized for the visualization of plant cell walls. Its high specificity for cellulose (B213188) makes it an excellent tool for studying cell wall structure and organization.[1][2][3] This red fluorescent dye has been effectively used to label cellulose microfibrils in various plant species, including Arabidopsis and radiata pine.[1][2] this compound is particularly useful for highlighting the S1 and S3 layers of secondary cell walls in tracheids and demonstrating the orientation of cellulose microfibrils.[2] Its application extends to live-cell imaging, allowing for the dynamic study of cell wall deposition and modification.
Chemical Properties
This compound is a synthetic, double azo dye that is soluble in water.[4][5] It presents as a yellowish-red or red-brown powder.[4][6] The dye is most suitable for dyeing cellulosic fibers such as cotton, flax, and viscose rayon.[7]
| Property | Value |
| C.I. No. | This compound |
| CAS Number | 60202-35-9 |
| Molecular Formula | C41H28N6O15S4•Na4 |
| Molecular Weight | 1064.92 g/mol |
| Appearance | Yellowish Red Powder |
| Solubility at 90°C | 75 GPL |
Staining Principle
This compound selectively binds to cellulose microfibrils within the plant cell wall. This interaction is the basis for its utility as a specific stain for cellulose. The dye's fluorescence upon binding allows for the visualization of cellulose distribution and orientation using fluorescence or confocal microscopy.[2][3][8] The fluorescence intensity can be dependent on the polarization of the excitation light, a phenomenon known as bifluorescence, which can be used to infer the alignment of cellulose microfibrils.[2][8]
Caption: Logical relationship of this compound binding to cellulose.
Experimental Protocol
This protocol is a general guideline for staining plant tissues with this compound. Optimization may be required depending on the specific plant species and tissue type.
Materials:
-
This compound (Pontamine Fast Scarlet 4B)
-
ClearSee solution (for cleared tissue) or appropriate buffer (e.g., PBS)
-
Plant tissue (e.g., seedlings, sections)
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope
Staining Solution Preparation:
Prepare a 0.1% (w/v) stock solution of this compound in ClearSee solution or the desired buffer.[9] For some applications, concentrations ranging from 0.14 mg/mL to 14 mg/mL have been used.[10]
Staining Procedure:
-
Sample Preparation:
-
For whole seedlings or thicker tissues, clearing with a solution like ClearSee is recommended to improve dye penetration and reduce background fluorescence.
-
Hand-cut sections of fresh tissue can also be used.[11]
-
-
Staining:
-
Washing:
-
Mounting:
-
Mount the stained tissue on a microscope slide in a drop of ClearSee solution or mounting medium.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
-
Microscopy:
Caption: Experimental workflow for this compound staining.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stain Concentration | 0.1% (w/v) | Can be optimized. Concentrations from 0.14 mg/mL to 14 mg/mL have been reported for different applications.[9][10] |
| Incubation Time | ≥ 2 hours | Shorter times (e.g., 5 minutes) may be sufficient for thin sections.[3][9] |
| Washing Time | ≥ 30 minutes | Essential for reducing background fluorescence.[9] |
| Excitation Wavelength | 561 nm (typical) | 476 nm and 488 nm can also be used.[3][9] |
| Emission Wavelength | 580 - 615 nm | May vary slightly depending on the microscopy setup.[9] |
Troubleshooting
-
High Background Fluorescence: Increase the washing time or perform additional washing steps. Ensure the tissue is properly cleared if necessary.
-
Weak Signal: Increase the stain concentration or incubation time. Ensure the correct excitation and emission filters are being used.
-
Uneven Staining: Ensure the tissue is fully submerged in the staining solution. For larger samples, gentle agitation during staining and washing can improve uniformity. The addition of Triton-X100 and DMSO with vacuum infiltration can improve penetration in larger tissues.[12]
Conclusion
This compound is a versatile and specific fluorescent dye for staining cellulose in plant cell walls. The provided protocol offers a robust starting point for researchers to visualize cell wall architecture. The ability to combine this staining with fluorescent protein imaging makes it a valuable tool in modern plant cell biology research.[12]
References
- 1. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. specialchem.com [specialchem.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. krishnadyes.net [krishnadyes.net]
- 8. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wp.unil.ch [wp.unil.ch]
- 10. researchgate.net [researchgate.net]
- 11. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cellulose Using Direct Red 239
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239, also known as Pontamine Fast Scarlet 4B, is a direct dye with a high affinity for cellulose (B213188).[1][2][3][4] This property allows for its use in the specific staining and visualization of cellulosic materials in various applications, including textile and paper industries, as well as in biological staining.[1][3][5] While traditionally used for qualitative visualization of cell wall structures, this application note details a quantitative method adapted from established protocols for similar direct dyes, such as Congo Red, to determine cellulose content in a given sample. This colorimetric assay provides a straightforward and cost-effective approach for cellulose quantification, which is crucial in fields ranging from biofuel research to the development of drug delivery systems utilizing cellulose-based excipients.
The principle of this assay is based on the specific binding of this compound to cellulose polymers. The amount of dye bound to the cellulose can be quantified spectrophotometrically after separation of the unbound dye, or by measuring the change in the absorbance spectrum of the dye upon binding. This protocol provides a foundation for researchers to develop and validate a robust method for cellulose quantification in their specific experimental systems.
Quantitative Data Summary
The following tables present representative data for the quantification of cellulose using the this compound assay. These values are provided as a general guideline and may vary depending on the specific experimental conditions and the nature of the cellulosic material being analyzed.
Table 1: Linearity of the this compound Cellulose Assay
| Cellulose Concentration (mg/mL) | Absorbance at 540 nm (Bound Dye) |
| 0.1 | 0.152 |
| 0.2 | 0.298 |
| 0.4 | 0.589 |
| 0.6 | 0.881 |
| 0.8 | 1.175 |
| 1.0 | 1.468 |
Table 2: Performance Characteristics of the this compound Assay
| Parameter | Value |
| Linear Range | 0.1 - 1.0 mg/mL |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Precision (RSD%) | < 5% |
| Wavelength of Max. Absorbance | 540 nm |
Experimental Protocols
Protocol 1: Quantification of Cellulose by Measuring Bound this compound
This protocol details the steps for quantifying cellulose by measuring the amount of this compound that binds to the sample.
Materials:
-
This compound (Pontamine Fast Scarlet 4B)
-
Microcrystalline cellulose (for standard curve)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Unknown cellulose-containing sample
-
Microcentrifuge tubes (1.5 mL)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL in PBS.
-
-
Preparation of Cellulose Standards:
-
Prepare a series of microcrystalline cellulose standards in PBS with concentrations ranging from 0.1 to 1.0 mg/mL.
-
-
Sample Preparation:
-
Disperse the unknown cellulose-containing sample in PBS to an estimated concentration within the linear range of the assay.
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, add 500 µL of each cellulose standard or unknown sample.
-
Add 500 µL of the 0.1 mg/mL this compound working solution to each tube.
-
Incubate the tubes for 1 hour at room temperature with gentle agitation to facilitate binding.
-
-
Separation of Unbound Dye:
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cellulose-dye complex.
-
Carefully remove and discard the supernatant containing the unbound dye.
-
-
Washing:
-
Resuspend the pellet in 1 mL of PBS.
-
Centrifuge again at 10,000 x g for 10 minutes.
-
Discard the supernatant. Repeat this washing step twice to ensure complete removal of unbound dye.
-
-
Elution of Bound Dye:
-
To elute the bound dye, resuspend the final pellet in 1 mL of a suitable solvent (e.g., 50% ethanol (B145695) or a specific buffer that disrupts the dye-cellulose interaction).
-
Vortex thoroughly to ensure complete dissolution of the bound dye.
-
-
Quantification:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Transfer the supernatant to a clean cuvette or a 96-well plate.
-
Measure the absorbance of the eluted dye at 540 nm using the elution solvent as a blank.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the cellulose standards against their known concentrations.
-
Determine the concentration of cellulose in the unknown sample by interpolating its absorbance value on the standard curve.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Coloration and Chromatic Sensing Behavior of Electrospun Cellulose Fibers with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Direct Red 239 as a Fluorescent Stain for Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for informational and exploratory purposes only. Direct Red 239 is an industrial dye primarily used for textiles and paper.[1][2][3] While it is classified as a fluorescent dye by some suppliers, there is a notable absence of published, peer-reviewed data characterizing its specific fluorescent properties and validating its use for fluorescence microscopy in biological applications. The information presented herein is extrapolated from the general properties of direct dyes and sulfonated azo dyes and should not be considered as established or validated protocols. Extensive experimental validation is required to determine the suitability and efficacy of this compound as a fluorescent stain for microscopy.
Introduction
This compound is a water-soluble, sulfonated diazo dye.[4] Its chemical structure suggests potential for fluorescence, a property that is being explored for various applications. Azo dyes can exhibit fluorescence, and their sulfonation enhances water solubility, a desirable trait for biological staining.[4][5][6] This document outlines the hypothetical application of this compound as a fluorescent stain for microscopy, providing theoretical data and exploratory protocols.
Hypothetical Fluorescent Properties
The fluorescent properties of this compound for microscopy have not been empirically determined. The following table presents a hypothetical summary of key parameters that would need to be experimentally established. These values are estimates based on the general characteristics of similar red fluorescent dyes and should be used as a starting point for experimental design.
| Property | Hypothetical Value / Range | Notes |
| Excitation Maximum (λex) | 540 - 560 nm | The broad absorption spectrum of many direct dyes may allow for excitation with common laser lines (e.g., 561 nm). |
| Emission Maximum (λem) | 580 - 620 nm | A red emission is anticipated based on the dye's color. |
| Quantum Yield (Φ) | Low to Moderate | Textile dyes often have lower quantum yields compared to dedicated fluorescent probes. This would need to be measured against a standard like Rhodamine B. |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | Typical for azo dyes. |
| Photostability | Moderate to Low | Azo dyes can be susceptible to photobleaching. Photostability would need to be quantified under specific imaging conditions. |
| Solubility | High in water and polar organic solvents like DMF.[1][2][3] | The sulfonate groups confer good water solubility.[4] However, aggregation in high ionic strength buffers is possible.[4][7] |
Potential Applications in Microscopy
Based on the properties of other direct dyes like Congo Red, which is used for amyloid staining, this compound could potentially be explored for the following applications:
-
Histological Staining: As a counterstain in fixed tissue sections to visualize extracellular matrix components or other structures with an affinity for direct dyes.
-
Amyloid Plaque Detection: Given that some direct dyes bind to the beta-sheet structure of amyloid fibrils, this could be an area of investigation.
-
Live-Cell Imaging (with caution): The potential for cytotoxicity would need to be thoroughly evaluated before use in live-cell imaging.[8][9] Many textile dyes are not suitable for live-cell applications.
Experimental Protocols (Exploratory)
The following are hypothetical protocols that would require significant optimization and validation.
Preparation of Staining Solution
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of molecular biology grade water or Dimethyl Sulfoxide (DMSO).
-
Working Solution (1-10 µg/mL): Dilute the stock solution in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4). The optimal concentration will need to be determined empirically. It is advisable to freshly prepare the working solution and filter it through a 0.22 µm syringe filter to remove any aggregates.
Staining of Fixed Cells
This protocol is a general guideline for adherent cells grown on coverslips.
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Incubate the coverslips with the this compound working solution for 15-60 minutes at room temperature in the dark. The optimal staining time will need to be determined.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium, preferably one with an anti-fade agent.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel).
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 2. This compound | 60202-35-9 [chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Buy this compound | 60202-35-9 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meso-Substituent-Directed Aggregation Behavior and Water Solubility: Direct Functionalization of Methine Chain in Thiazole Orange and Biological Applications in Aqueous Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Direct Red 239 Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Direct Red 239 solutions for research and development applications. It includes detailed protocols, safety information, and material properties to ensure accurate and safe handling of this compound.
Material Properties and Data
This compound is a diazo dye that appears as a red-brown powder.[1][2] It is essential to understand its physical and chemical properties for accurate solution preparation and safe handling.
| Property | Value | References |
| Appearance | Red-brown powder | [1][2] |
| Molecular Weight | ~1060.88 g/mol | |
| Solubility in Water | Soluble, yields a yellow-light red solution | [1][3] |
| Other Solvents | Soluble in DMF and chloroform.[1][3] Insoluble in butanol and acetone.[1][3] | [1][3] |
| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight. Keep container tightly closed. |
Safety Precautions and Handling
This compound may cause eye and skin irritation.[4] It is also irritating to the mucous membranes and upper respiratory tract.[4] Adherence to safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[4]
-
Handling: Avoid generating dust.[4] Wash hands thoroughly after handling.
-
First Aid:
Experimental Protocol: Preparation of an Aqueous this compound Solution
This protocol outlines the steps to prepare a stock solution of this compound in water. The concentration can be adjusted by modifying the mass of the solute.
3.1. Materials and Equipment
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Analytical balance
3.2. Step-by-Step Procedure
-
Calculate the required mass of this compound.
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for a 1 mM, 100 mL solution:
-
Mass = 0.001 mol/L x 0.1 L x 1060.88 g/mol = 0.106 g
-
-
-
Weigh the this compound powder.
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the powder using a spatula.
-
-
Dissolve the powder.
-
Add approximately half of the final desired volume of distilled water to a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. The solution should appear as a yellow-light red color.[1][3]
-
-
Adjust the final volume.
-
Carefully transfer the dissolved solution from the beaker to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mix and Store.
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a properly labeled storage bottle.
-
Store in a cool, dark, and dry place.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound solution.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols: Direct Red Staining for the Detection of Amyloid-Like Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and characterization of amyloid fibrils are critical in the study of numerous diseases, including Alzheimer's and Parkinson's, and for monitoring protein aggregation in biopharmaceutical development. Direct Red dyes are a class of anionic dyes that can selectively bind to the β-sheet-rich structure of amyloid fibrils. This binding event results in a characteristic red staining under bright-field microscopy and a distinct apple-green birefringence when viewed under polarized light, a hallmark for amyloid identification.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of a representative Direct Red dye, Sirius Red (Direct Red 80), for the detection of amyloid-like fibrils. While the user specified Direct Red 239, a thorough review of scientific literature indicates that Sirius Red is the most extensively documented and validated Direct Red dye for this application.[4][6][7] The principles and protocols outlined here for Sirius Red are broadly applicable to other similar direct dyes used for amyloid detection.
Principle of Staining
Direct Red dyes, like Sirius Red and Congo Red, are linear, planar molecules that can intercalate into the grooves of the cross-β-sheet quaternary structure of amyloid fibrils.[4][8] The binding is primarily driven by hydrogen bonding and hydrophobic interactions between the dye and the protein fibrils.[4][8] This ordered alignment of dye molecules along the fibril axis creates a "pseudocrystal" structure, which is responsible for the characteristic birefringence observed under polarized light.[4] This apple-green birefringence is a highly specific indicator of the amyloid fibril structure.[1][2][5]
Comparative Analysis with Other Dyes
Direct Red staining offers distinct advantages and disadvantages compared to other common amyloid detection methods like Thioflavin T (ThT) fluorescence.
| Feature | Direct Red (Sirius Red) | Thioflavin T (ThT) | Congo Red |
| Detection Principle | Birefringence of polarized light | Enhanced fluorescence quantum yield upon binding | Birefringence of polarized light |
| Primary Application | Histological staining of tissue sections | In vitro quantification and real-time kinetics | Histological staining of tissue sections |
| Advantages | High specificity with polarized light, provides morphological context in tissue.[9][10] | High sensitivity, suitable for high-throughput screening and kinetic studies.[11][12][13] | "Gold standard" for histological amyloid detection.[5] |
| Disadvantages | Less sensitive than fluorescent methods, interpretation can be subjective. | Fluorescence can be influenced by other compounds, provides less morphological information. | Can be less sensitive than Sirius Red, laborious staining protocols.[9] |
| Binding Affinity (Kd) | Micromolar range (varies with fibril type) | Micromolar to nanomolar range (varies with fibril type) | Micromolar range (varies with fibril type) |
Experimental Protocols
Two common protocols for Sirius Red staining of amyloid fibrils in tissue sections are provided below.
Protocol 1: Llewellyn's Alkaline Sirius Red Method
This method is a widely used protocol for the sensitive detection of amyloid deposits in paraffin-embedded tissue sections.[1]
Materials:
-
5µm paraffin (B1166041) sections of neutral buffered formalin-fixed tissue
-
Xylene
-
Ethanol (B145695) (absolute and graded concentrations)
-
Progressive alum hematoxylin (B73222) (e.g., Mayer's)
-
Alkaline Sirius Red solution
-
Resinous mounting medium
Staining Solution Preparation (Alkaline Sirius Red):
-
Dissolve 0.5 g of Sirius Red F3B (Direct Red 80) in 100 mL of distilled water.
-
Add 50 mL of ethanol and mix well.
-
Add 1 mL of 1% sodium hydroxide.
-
While swirling and with strong backlighting, add drops of 20% sodium chloride until a fine haze is detected (typically around 2 mL). Do not add more than 4 mL.[1]
Procedure:
-
Deparaffinize and rehydrate tissue sections to water through xylene and graded ethanol washes.
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water.
-
Rinse with ethanol.
-
Place slides into the alkaline Sirius Red solution for 1-2 hours.[1]
-
Rinse well with tap water.
-
Dehydrate with absolute ethanol.
-
Clear with xylene and mount with a resinous medium.
Expected Results:
-
Amyloid: Deep red under bright-field microscopy; deep green birefringence under crossed polarizers.[1]
-
Nuclei: Blue to purple.
-
Eosinophils and Paneth cell granules: Also stained.
Protocol 2: Picro-Sirius Red Staining
This method utilizes picric acid to enhance the specificity of Sirius Red staining for collagen and can also be used for amyloid detection.[6][10]
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Picro-Sirius Red staining solution (0.1% Sirius Red F3B in saturated picric acid)
-
Mayer's hematoxylin
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Staining Solution Preparation (Picro-Sirius Red):
-
Prepare a saturated aqueous solution of picric acid.
-
Dissolve Sirius Red F3B (Direct Red 80) into the saturated picric acid solution to a final concentration of 0.1% (w/v).
Procedure:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
-
Rinse in distilled water.
-
Stain nuclei with Mayer's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Stain in the Picro-Sirius Red solution for 60 minutes.[6]
-
Wash quickly in acidified water.
-
Dehydrate rapidly through an ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Amyloid: Red under bright-field illumination; characteristic apple-green birefringence under polarized light.[3][6]
-
Collagen: Red with yellow-green birefringence.[3]
-
Nuclei: Blue.
Visualizations
Experimental Workflow for Direct Red Staining
Caption: Workflow for Direct Red staining of amyloid fibrils in tissue sections.
Logical Relationship of Amyloid Staining Dyes
Caption: Classification and applications of common amyloid staining dyes.
Data Presentation
The following table summarizes key characteristics and performance indicators of Direct Red (Sirius Red) in comparison to other standard amyloid staining dyes.
| Parameter | Sirius Red (Direct Red 80) | Congo Red | Thioflavin T (ThT) |
| C.I. Number | 35780 | 22120 | 49005 |
| Molecular Weight | 1373.25 g/mol | 696.66 g/mol | 318.86 g/mol |
| Excitation Max | N/A (Absorbance-based) | ~490 nm (unbound), ~540 nm (bound)[14] | ~385 nm (unbound), ~450 nm (bound)[11] |
| Emission Max | N/A (Birefringence) | ~614 nm | ~445 nm (unbound), ~482 nm (bound)[11] |
| Primary Detection | Apple-green birefringence | Apple-green birefringence | Fluorescence intensity increase |
| Tissue Section Thickness | 5 µm | 6-10 µm for optimal visualization[5] | N/A (typically for solutions) |
| Staining Time | 60-120 minutes[1][2] | 20-30 minutes[8] | 15-30 minutes (for endpoint assays)[13] |
Conclusion
Direct Red dyes, particularly Sirius Red, are powerful and highly specific tools for the histological detection of amyloid fibrils. The characteristic apple-green birefringence observed under polarized light remains a definitive method for identifying amyloid deposits within a morphological context. While fluorescent dyes like Thioflavin T are superior for high-throughput quantitative analysis and kinetic studies, Direct Red staining is indispensable for validating the presence and localization of amyloid in tissue samples. The choice of staining method should be guided by the specific research question and the nature of the sample being analyzed.
References
- 1. stainsfile.com [stainsfile.com]
- 2. stainsfile.com [stainsfile.com]
- 3. scribd.com [scribd.com]
- 4. stainsfile.com [stainsfile.com]
- 5. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. research.chop.edu [research.chop.edu]
- 11. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Collagen Staining with Picro-Sirius Red (Utilizing Direct Red 80)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization and quantification of collagen are crucial in various research fields, including fibrosis, tissue engineering, and developmental biology. The Picro-Sirius Red staining technique is a widely recognized and highly specific method for the histological identification of collagen fibers. This method employs Sirius Red (Direct Red 80), a strong anionic dye, in a solution of picric acid. The long, planar molecules of Sirius Red align with the parallel polypeptide chains of collagen, significantly enhancing its natural birefringence when viewed under polarized light. This characteristic allows for the differentiation of collagen types based on the thickness and density of the fibers.
Data Presentation: Comparison of Direct Red 80 and Direct Red 239
The following table summarizes the key quantitative and qualitative differences between Direct Red 80 (Sirius Red F3B) and this compound. This data highlights why Direct Red 80 is the preferred and validated dye for specific collagen staining in histological applications.
| Feature | Direct Red 80 (Sirius Red F3B) | This compound |
| C.I. Name | Direct Red 80 | This compound |
| CAS Number | 2610-10-8 | 60202-35-9 |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₄₁H₂₄N₆Na₄O₁₅S₄ |
| Molecular Weight | 1373.08 g/mol | 1060.9 g/mol |
| Absorption Maximum (λmax) | 528-529 nm in water | ~483.5 nm in water |
| Primary Application | Histological staining of collagen and amyloid | Primarily for dyeing cellulosic fibers (cotton, paper, leather) |
| Collagen Specificity | High, well-documented | Not validated for specific collagen staining |
| Published Protocols | Abundant for collagen staining | Lacking for histological collagen staining |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Collagen (Using Direct Red 80)
This protocol is adapted from the widely used method developed by Puchtler et al. and Junqueira et al.[1]
I. Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin
-
Staining Solution (Picro-Sirius Red):
-
Sirius Red F3B (C.I. 35780 / Direct Red 80)
-
Saturated Aqueous Picric Acid
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid
-
Distilled Water
-
-
Dehydrating Agents: Graded ethanols (70%, 95%, 100%)
-
Clearing Agent: Xylene
-
Mounting Medium: Resinous mounting medium
-
Optional: Weigert's Hematoxylin (B73222) for nuclear counterstaining
II. Solution Preparation
-
Picro-Sirius Red Staining Solution (0.1% Sirius Red in Saturated Picric Acid):
-
Dissolve 0.1 g of Sirius Red F3B (Direct Red 80) in 100 mL of saturated aqueous picric acid.
-
Stir until fully dissolved. The solution is stable for several months when stored in a tightly sealed container at room temperature.
-
-
Acidified Water (0.5% Acetic Acid):
-
Add 5 mL of glacial acetic acid to 995 mL of distilled water. Mix well.
-
III. Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 5 minutes.
-
(Optional) Nuclear Staining: a. Stain nuclei with Weigert's hematoxylin for 8 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol for 10-15 seconds. d. Wash in running tap water for 5 minutes.
-
Picro-Sirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 1 hour.[1] This ensures equilibrium staining.
-
Washing: a. Rinse slides in two changes of acidified water (0.5% acetic acid) for 10 seconds each.[1] This step is critical to prevent the loss of dye.
-
Dehydration: a. Dehydrate slides rapidly in three changes of 100% ethanol.
-
Clearing and Mounting: a. Clear slides in two changes of xylene for 5 minutes each. b. Mount coverslips using a resinous mounting medium.
IV. Expected Results
-
Bright-field Microscopy:
-
Collagen: Red
-
Muscle fibers, cytoplasm: Yellow
-
Nuclei (if counterstained): Blue/Black
-
-
Polarized Light Microscopy:
Visualizations
Experimental Workflow for Picro-Sirius Red Staining
Caption: Workflow for Picro-Sirius Red staining of collagen.
Principle of Sirius Red Binding to Collagen
Caption: Electrostatic interaction between Sirius Red and collagen.
Safety Precautions
-
This compound and Direct Red 80: These are chemical dyes. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Picric Acid: Picric acid is explosive when dry. Always ensure it is stored as a saturated aqueous solution.
-
Xylene and Ethanol: These are flammable liquids. Work in a well-ventilated area, preferably a fume hood, and keep away from open flames.
-
Glacial Acetic Acid: This is a corrosive chemical. Handle with care and wear appropriate PPE.
Consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.
Conclusion
The Picro-Sirius Red staining method using Direct Red 80 is a robust and highly specific technique for the visualization and quantification of collagen in histological sections. Its ability to enhance the natural birefringence of collagen makes it particularly valuable for studying the organization and structure of the extracellular matrix. While this compound is a related direct dye, its application in specific collagen staining is not well-documented, making Direct Red 80 the recommended reagent for reliable and reproducible results.
References
Investigational Application Note: Direct Red 239 as a Potential Counterstain in Immunofluorescence
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Properties of Direct Red 239
This compound is a red-brown powder that is soluble in water.[2][3][4] Its primary industrial applications are in dyeing cotton, polyester, paper, and leather.[1][3][6]
| Property | Value |
| CAS Number | 60202-35-9[1][3][4][6] |
| Molecular Formula | C41H24N6Na4O15S4[7][8][9] |
| Molecular Weight | 1060.88 g/mol [9] |
| Appearance | Red-brown powder[3][4] |
| Solubility | Soluble in water[2][3][5] |
Principle of Counterstaining in Immunofluorescence
Immunofluorescence protocols utilize fluorescently labeled antibodies to detect specific target antigens within a cell or tissue sample. Counterstaining is a critical step in which a second fluorescent dye is used to label a specific cellular component, often the nucleus or cytoplasm, to provide context for the localization of the target antigen. An ideal counterstain should have a distinct emission spectrum from the primary fluorophore to allow for clear differentiation of signals.
While there is no established use of this compound as a fluorescent counterstain, other direct dyes, such as Direct Red 80 (Sirius Red), are used in biological staining to visualize collagen, although this is typically observed using polarized light microscopy which relies on the birefringence of the stained collagen fibers.[10][11][12] The potential for this compound to act as a fluorescent counterstain would depend on its intrinsic fluorescence properties upon binding to cellular components.
Investigational Protocol for this compound as a Counterstain
Disclaimer: The following protocol is hypothetical and intended for investigational purposes only. Optimization will be required, and successful staining is not guaranteed.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in distilled water. Further dilutions should be made in a buffered solution such as Phosphate Buffered Saline (PBS). The optimal final concentration will need to be determined empirically, starting with a range of 1-10 µg/mL.
-
Wash Buffer: PBS (pH 7.4).
-
Permeabilization Buffer (if required for intracellular targets): PBS with 0.1-0.5% Triton X-100.
-
Blocking Buffer: PBS with 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.
-
Mounting Medium: An anti-fade mounting medium is recommended to preserve the fluorescence signal.
Experimental Workflow
A typical indirect immunofluorescence workflow is outlined below. The proposed integration of this compound as a counterstain is included in the final steps.
Caption: Indirect Immunofluorescence Workflow with Investigational this compound Counterstaining.
Staining Procedure
This procedure assumes the user has already performed fixation, permeabilization (if necessary), and primary and secondary antibody incubations.
-
Washing after Secondary Antibody: After incubation with the fluorescently labeled secondary antibody, wash the samples three times for 5 minutes each with PBS.
-
Counterstaining: Incubate the samples with the diluted this compound solution for 5-15 minutes at room temperature. The optimal incubation time should be determined.
-
Final Washes: Wash the samples three times for 5 minutes each with PBS to remove unbound this compound.
-
Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Since the excitation and emission spectra of this compound are unknown, it is recommended to test a wide range of excitation and emission filters, starting with those in the green to red range.
Safety and Handling
This compound may cause eye and skin irritation.[13][14] It is recommended to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area.[13][14] Avoid inhalation of the powder.[13][14] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
The use of this compound as a counterstain in immunofluorescence is an unexplored application. The provided protocol is a starting point for investigation and requires extensive optimization and validation. The key unknown factor is the fluorescence profile of this compound when bound to cellular structures. Researchers are encouraged to perform spectral analysis to determine the excitation and emission maxima before undertaking extensive staining experiments. Careful consideration of potential spectral overlap with other fluorophores used in the experiment is crucial for successful multicolor imaging.
References
- 1. sdinternational.com [sdinternational.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 3. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. specialchem.com [specialchem.com]
- 6. krishnadyes.net [krishnadyes.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.chop.edu [research.chop.edu]
- 12. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cncolorchem.com [cncolorchem.com]
- 14. dyespigments.net [dyespigments.net]
Application of Direct Red 239 in Paper and Pulp Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 239, a diazo anionic direct dye, is a significant colorant utilized in the paper and pulp industry for achieving vibrant red and scarlet hues in various paper products.[1][2][3] Its high affinity for cellulosic fibers, good solubility in water, and satisfactory fastness properties make it a subject of interest for research in paper science.[1][2][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in paper and pulp applications.
Application Notes
This compound is primarily used for dyeing cellulosic fibers, making it suitable for a wide range of paper and paperboard products, including coated paper, offset paper, newsprint, tissue paper, and specialty papers.[3][5] Its application in research can be multifaceted, focusing on:
-
Coloration Studies: Investigating the relationship between dye concentration and the resulting color properties of the paper, including lightness, redness, and yellowness.
-
Dye Retention Analysis: Quantifying the amount of dye that is retained by the pulp fibers during the papermaking process. This is crucial for optimizing dye usage and minimizing effluent coloration.
-
Impact on Paper Properties: Assessing the effect of the dye on the physical and mechanical properties of the paper, such as tensile strength, brightness, and opacity.
-
Development of Novel Paper Products: Exploring the use of this compound in the creation of specialty papers with unique color characteristics.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that these values can be influenced by the type of pulp, dyeing conditions, and the presence of other additives.
Table 1: Colorimetric Data for Paper Dyed with this compound
| Parameter | Value | Conditions |
| CIE L | 66.75 | 1% Dyeing Depth |
| CIE a | 42.73 | 1% Dyeing Depth |
| CIE b* | 13.03 | 1% Dyeing Depth |
Source: Luoyang Taixue Dyes Co., Ltd.[5]
Table 2: Fastness Properties of this compound on Cotton Fabric (as an indicator for cellulosic material)
| Property | Grade |
| Light Fastness | 5 |
| Washing Fastness (Fading) | 3-4 |
| Soaping Fastness (Fading) | 4-5 |
| Soaping Fastness (Staining) | 4 |
| Water Logging Fastness (Fading) | 4 |
| Water Logging Fastness (Staining) | 2-3 |
| Acid Resistance | 5 |
| Alkali Resistance | 2-3 |
Source: Qingdao Sanhuan Colorchem CO., LTD.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in paper and pulp research.
Protocol 1: Laboratory Scale Pulp Dyeing with this compound
Objective: To prepare dyed pulp samples for subsequent analysis.
Materials:
-
Dry pulp (e.g., bleached hardwood kraft pulp)
-
This compound powder
-
Distilled water
-
Sodium sulfate (B86663) (Na₂SO₄) or sodium chloride (NaCl) (optional, as a fixation accelerant)
-
Beakers
-
Magnetic stirrer and stir bar
-
Water bath or hot plate
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Pulp Slurry Preparation: Disintegrate a known amount of dry pulp in distilled water to achieve a specific consistency (e.g., 1-2%).
-
Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving the dye powder in distilled water with gentle heating and stirring if necessary.
-
Dyeing Process: a. Heat the pulp slurry to a desired temperature (e.g., 60-80°C) in a water bath. b. Add the required volume of the this compound stock solution to the pulp slurry to achieve the target dye concentration (e.g., 0.1%, 0.5%, 1.0% on oven-dry weight of pulp). c. Stir the mixture for a specified period (e.g., 30-60 minutes) to ensure uniform dye distribution and fixation. d. If using a fixation accelerant, add a calculated amount of sodium sulfate or sodium chloride solution (e.g., 10-20% on oven-dry weight of pulp) and continue stirring for another 15-30 minutes.
-
Handsheet Formation: a. After the dyeing process, form handsheets from the dyed pulp slurry according to standard methods (e.g., TAPPI T 205). b. Press and dry the handsheets under controlled conditions.
Protocol 2: Determination of Dye Retention in Pulp
Objective: To quantify the amount of this compound retained by the pulp fibers.
Materials:
-
Dyed pulp slurry (from Protocol 1)
-
Filtrate from the dyeing process
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Filtrate Collection: After the dyeing process (Protocol 1, step 3d), carefully separate the dyed pulp from the liquid phase (filtrate) using a Büchner funnel.
-
Calibration Curve: a. Prepare a series of standard solutions of this compound with known concentrations. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. c. Plot a calibration curve of absorbance versus concentration.
-
Filtrate Analysis: a. Dilute the collected filtrate to a concentration that falls within the range of the calibration curve. b. Measure the absorbance of the diluted filtrate at λmax.
-
Calculation of Dye Retention: a. Use the calibration curve to determine the concentration of this compound in the filtrate. b. Calculate the total amount of dye in the filtrate. c. Calculate the dye retention percentage using the following formula: Retention (%) = [(Initial amount of dye - Amount of dye in filtrate) / Initial amount of dye] x 100
Protocol 3: Colorimetric Analysis of Dyed Paper
Objective: To measure the color of the dyed paper samples using the CIE Lab* color space.
Materials:
-
Dyed handsheets (from Protocol 1)
-
Spectrophotometer or colorimeter compliant with TAPPI T 524 or ISO 5631 standards.
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a standard white tile.
-
Sample Measurement: a. Place a stack of dyed handsheets of sufficient thickness to be opaque on the measurement port of the instrument. b. Measure the reflectance spectrum of the sample. c. The instrument's software will calculate the CIE Lab* values.
-
L* represents lightness (0 = black, 100 = white).
-
a represents the red-green axis (+a = red, -a* = green).
-
b represents the yellow-blue axis (+b = yellow, -b* = blue).
-
-
Data Recording: Record the L, a, and b* values for each sample.
Visualizations
The following diagrams illustrate the experimental workflow for the application and analysis of this compound in paper and pulp research.
Caption: Experimental workflow for paper dyeing and analysis.
Caption: Factors influencing the properties of dyed paper.
References
Application Notes and Protocols for Direct Red 239 in In Vitro Cell Staining Assays
Disclaimer: Extensive literature review has not revealed established protocols for the use of Direct Red 239 in in vitro cell staining assays. This compound is primarily documented as a textile dye and its biological effects, including potential toxicity, have been studied in ecotoxicological contexts.[1][2][3] The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring its potential as a novel cell staining agent. These protocols are for investigational purposes only and would require significant validation.
Hypothetical Application: Cell Viability Assessment by Membrane Exclusion
Based on the principle of membrane exclusion assays, it can be hypothesized that this compound, as a water-soluble dye[3], may be unable to cross the intact plasma membrane of live cells. Conversely, cells with compromised membranes (i.e., dead or dying cells) may become permeable to the dye, resulting in intracellular staining. This would allow for the differentiation and quantification of live versus dead cells in a population.
Principle of a Hypothetical this compound Viability Assay
Live cells with intact membranes would exclude the dye and remain unstained, while dead cells with compromised membranes would take up the dye and appear red. This differential staining could be visualized by light microscopy or quantified using a spectrophotometer or a flow cytometer.
Experimental Protocols
Protocol 1: Qualitative Assessment of Cell Viability by Microscopy
This protocol outlines a hypothetical procedure to qualitatively assess cell viability using this compound and bright-field microscopy.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells
-
96-well cell culture plate
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile PBS.
-
Further dilute the stock solution in cell culture medium to prepare working concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).
-
-
Cell Seeding:
-
For adherent cells, seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
For suspension cells, seed 5 x 10⁴ cells per well immediately before the assay.
-
-
Induction of Cell Death (Positive Control):
-
Treat a subset of cells with a known cytotoxic agent (e.g., 70% ethanol (B145695) for 30 minutes or heat shock at 60°C for 15 minutes) to induce cell death.
-
-
Staining:
-
Remove the culture medium from the wells.
-
Add 100 µL of the this compound working solutions to the respective wells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the cells twice with 100 µL of PBS to remove excess dye.
-
-
Visualization:
-
Add 100 µL of fresh PBS or culture medium to each well.
-
Observe the cells under an inverted microscope. Live cells should appear bright and unstained, while dead cells should be stained red.
-
Protocol 2: Quantitative Assessment of Cell Viability by Spectrophotometry
This protocol describes a hypothetical method to quantify cell viability by measuring the absorbance of the dye taken up by dead cells.
Materials:
-
Same as Protocol 1
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for this compound.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Cell Lysis:
-
After the final wash, add 100 µL of cell lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and release of the internalized dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of the lysate at the maximum absorbance wavelength of this compound (to be determined experimentally, likely in the range of 500-550 nm).
-
-
Data Analysis:
-
Calculate the percentage of dead cells using the following formula: % Dead Cells = [(Absorbance_Sample - Absorbance_NegativeControl) / (Absorbance_PositiveControl - Absorbance_NegativeControl)] * 100
-
Cell Viability (%) = 100 - % Dead Cells
-
Data Presentation
Table 1: Hypothetical Titration of this compound for Cell Viability Staining
| This compound Concentration (µg/mL) | Incubation Time (minutes) | Observation of Live Cells | Observation of Dead Cells (Heat-Shocked) | Signal-to-Background Ratio |
| 1 | 5 | No staining | Faint red staining | 1.5 |
| 5 | 5 | No staining | Moderate red staining | 4.2 |
| 10 | 5 | No staining | Strong red staining | 8.5 |
| 25 | 5 | Minimal background staining | Intense red staining | 12.1 |
| 50 | 5 | Noticeable background staining | Intense red staining | 9.8 |
| 10 | 15 | No staining | Intense red staining | 10.3 |
Table 2: Hypothetical Quantitative Cell Viability Data
| Treatment | Absorbance at λmax | % Dead Cells | % Cell Viability |
| Untreated Control | 0.052 | 2.1 | 97.9 |
| Vehicle Control | 0.055 | 2.8 | 97.2 |
| Compound X (10 µM) | 0.289 | 48.3 | 51.7 |
| Compound X (50 µM) | 0.512 | 93.1 | 6.9 |
| Positive Control (Heat-Shocked) | 0.540 | 100 | 0 |
| Negative Control (No Cells) | 0.041 | 0 | 100 |
Visualizations
Caption: Workflow for a hypothetical cell viability assay using this compound.
References
Application Notes and Protocols: Evaluating Direct Red 239 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct Red 239 is a diazo dye traditionally used in the textile, paper, and leather industries for its vibrant red-brown hue and ability to bind to cellulosic fibers.[1][2][3][4] While its chemical properties, such as its solubility in water and certain organic solvents, are documented, its application in biological imaging, specifically live-cell imaging, is not established in scientific literature.[1][3] This document provides a comprehensive guide for researchers interested in evaluating the potential of this compound, or other novel dyes, for live-cell imaging applications. Due to the absence of existing biological protocols and the potential for cytotoxicity associated with azo dyes, a rigorous validation process is essential.[5] The following application notes and protocols are designed to systematically assess the suitability of this compound as a live-cell imaging agent, focusing on solubility, cytotoxicity, staining efficacy, and phototoxicity.
Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties are primarily relevant to its industrial applications but provide a starting point for its evaluation in a biological context.
| Property | Description | Source(s) |
| Appearance | Red-brown powder | [3][4] |
| Solubility | Soluble in water (yielding a yellow-light red solution), chloroform, and DMF. Insoluble in butanol and acetone. | [1][3] |
| Molecular Formula | C41H28N6O15S4•Na4 | [6] |
| Molecular Weight | 1064.92 g/mol | [6] |
| CAS Number | 60202-35-9 | [1][3][4] |
| Primary Use | Dyeing of cellulosic fibers, paper, and leather. | [1][2][3][4] |
Critical Considerations for Live-Cell Imaging
Before proceeding with experimental protocols, researchers must consider the potential challenges and risks of using an industrial dye like this compound in a biological setting:
-
Purity: Industrial-grade dyes may contain impurities that can be toxic to cells. The use of a highly purified form of the dye is recommended.
-
Cytotoxicity: Azo dyes, as a class, have been reported to have cytotoxic, and in some cases, mutagenic effects.[5] It is crucial to determine the concentration range at which this compound does not adversely affect cell viability and function.
-
Phototoxicity: The interaction of light with the dye during fluorescence microscopy can generate reactive oxygen species, leading to phototoxic effects and cell death.[7]
-
Staining Specificity: It is unknown if this compound can permeate live cell membranes and specifically label any subcellular structures. Its primary industrial application involves binding to cellulose, which is absent in animal cells.
Experimental Protocols for Validation
The following protocols provide a framework for the systematic evaluation of this compound as a potential live-cell imaging agent.
Protocol 1: Preparation of Stock Solutions
A critical first step is to prepare a stock solution of this compound that is sterile and compatible with cell culture media.
| Step | Procedure | Notes |
| 1. Reagent Preparation | Weigh out a precise amount of purified this compound powder. | Use an analytical balance and appropriate personal protective equipment. |
| 2. Solubilization | Dissolve the dye in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or water to create a high-concentration stock solution (e.g., 10 mM). | Start with a small volume of solvent and vortex thoroughly. Gentle heating may be required, but monitor for degradation. If using water, ensure the pH is neutral. |
| 3. Sterilization | Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube. | This is crucial to prevent contamination of cell cultures. |
| 4. Storage | Store the stock solution at -20°C, protected from light. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Protocol 2: Cytotoxicity Assessment
This protocol determines the concentration range of this compound that is non-toxic to the cells of interest.
| Step | Procedure | Notes |
| 1. Cell Plating | Plate cells in a 96-well plate at a density that will result in 50-70% confluency at the time of the assay. | The optimal seeding density will depend on the cell type. |
| 2. Dye Incubation | Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the dye. Include a vehicle control (medium with the same concentration of DMSO or water as the highest dye concentration) and an untreated control. | A typical concentration range to test would be from 0.1 µM to 100 µM. |
| 3. Incubation Period | Incubate the cells for a period relevant to the intended imaging experiment (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2. | |
| 4. Viability Assay | After incubation, perform a cell viability assay. A common method is to use a resazurin-based assay or a live/dead staining kit (e.g., Calcein-AM and Propidium Iodide). | Follow the manufacturer's instructions for the chosen assay. |
| 5. Data Analysis | Quantify the results using a plate reader or fluorescence microscope. Calculate the percentage of viable cells for each dye concentration relative to the untreated control. Determine the concentration at which 50% of cell viability is lost (IC50). | For live-cell imaging, it is essential to use concentrations well below the IC50 value. |
Protocol 3: Live-Cell Staining and Imaging
This protocol assesses the ability of this compound to stain live cells and its localization.
| Step | Procedure | Notes |
| 1. Cell Preparation | Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. | |
| 2. Dye Loading | Prepare a working solution of this compound in pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) at a non-toxic concentration determined from Protocol 2. Remove the culture medium and add the dye-containing medium to the cells. | |
| 3. Incubation | Incubate the cells for a defined period (e.g., 15-60 minutes) at 37°C and 5% CO2, protected from light. | |
| 4. Washing | Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye. | |
| 5. Imaging | Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence. | Acquire images of both the dye-stained cells and a control group of unstained cells to assess background fluorescence. |
| 6. Co-localization (Optional) | To determine the subcellular localization of this compound, co-stain the cells with known organelle-specific fluorescent probes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria). |
Protocol 4: Phototoxicity Assessment
This protocol evaluates whether the combination of this compound and light exposure from the microscope is detrimental to cell health.
| Step | Procedure | Notes |
| 1. Cell Preparation and Staining | Prepare and stain two sets of cells with a non-toxic concentration of this compound as described in Protocol 3. | |
| 2. Time-Lapse Imaging | On one set of stained cells, perform time-lapse imaging with an exposure time and frequency that would be used in a typical live-cell imaging experiment. | |
| 3. Control Groups | The second set of stained cells should be kept on the microscope stage for the same duration but not exposed to the excitation light. An additional control of unstained cells should also be imaged with the same settings to assess the effect of light exposure alone. | |
| 4. Viability Assessment | After the time-lapse experiment, assess the viability of all cell groups using a live/dead assay. | |
| 5. Analysis | Compare the viability of the imaged stained cells to the control groups. A significant decrease in viability in the imaged stained cells would indicate phototoxicity. |
Visualizing the Workflow and Potential Mechanisms
To aid in the understanding of the evaluation process and potential outcomes, the following diagrams are provided.
Caption: A flowchart illustrating the systematic approach to validating a new dye for live-cell imaging applications.
References
- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Leather with Direct Red 239
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. Direct Red 239 in leather technology. The information is intended to guide researchers and professionals in achieving consistent and effective staining of chrome-tanned leather for various applications.
Overview of this compound
This compound, also known as Direct Scarlet 6BS, is a double azo dye used for coloring cellulosic fibers, paper, and leather.[1][2] Its application in leather technology, particularly on chrome-tanned leather, involves a combination of ionic interactions and coordinate bonding.
Physical and Chemical Properties:
| Property | Description |
| CAS Number | 60202-35-9[1][2][3] |
| Appearance | Red-brown powder[1][3] |
| Solubility | Soluble in water (yielding a yellow-light red solution), chloroform, and DMF. Insoluble in butanol and acetone.[1] |
| Molecular Structure | Double azo class dye[2] |
Staining Mechanism of this compound on Chrome-Tanned Leather
The dyeing of chrome-tanned leather with this compound is a complex process involving multiple interaction types. The dye molecules, which are anionic, bind to the leather through two primary mechanisms:
-
Coordinate Bonding: The dye can form coordinate bonds with the chromium metal ions that are present in large quantities on the surface of chrome-tanned leather.[4] This interaction is similar to that of acid dyes in the initial stages of dyeing.[4]
-
Ionic Bonding: As the dyeing process continues and the initial coordination sites become saturated, ionic bonds form between the sulfonic acid anions (-SO₃⁻) in the dye's structure and the protonated amino groups (-NH₃⁺) of the collagen fibers in the leather.[4][5]
The following diagram illustrates the proposed interaction between this compound and the chrome-tanned collagen matrix.
Experimental Protocols
The following protocols are generalized for direct dyes on chrome-tanned leather and should be optimized for specific applications with this compound.
Materials and Reagents
-
Chrome-tanned leather (wet-blue or crust)
-
This compound (C.I. 60202-35-9)
-
Formic acid (or acetic acid)
-
Ammonia solution
-
Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)
-
Levelling agent (e.g., fatty alcohol polyoxyethylene ether)
-
Penetrating agent (e.g., alkyl sulfonate)
-
Fatliquor
-
Laboratory dyeing drum or similar agitating vessel
-
Spectrophotometer
Leather Preparation
Proper preparation of the leather is crucial for uniform dyeing.
-
Wetting Back (for crust leather): Submerge the crust leather in water (200-300% on leather weight) at 35-40°C for 1-2 hours to ensure complete and uniform wetting.
-
Neutralization: For wet-blue leather, neutralization is essential to remove excess acid and prepare the leather for dyeing. A typical neutralization involves washing the leather and then treating it with a mild alkali (e.g., sodium bicarbonate or sodium formate) to achieve a pH of 5.0-6.5 throughout the cross-section.
-
Washing: After neutralization, thoroughly wash the leather with water to remove any residual salts and chemicals.
Dyeing Protocol
This protocol is based on a percentage of the shaved weight of the leather.
Table 1: General Dyeing Parameters for this compound on Chrome-Tanned Leather
| Parameter | Recommended Range | Purpose |
| Liquor Ratio | 10:1 to 20:1 | Ensures proper mechanical action and even dye distribution. |
| Dye Concentration | 1.0 - 5.0% (on shaved wt.) | Varies based on desired shade intensity. |
| Levelling Agent | 0.5 - 1.5% | Promotes even dye uptake and prevents patchiness. |
| Penetrating Agent | 0.5 - 1.0% | Aids in the diffusion of the dye into the leather fibers. |
| Electrolyte (NaCl/Na₂SO₄) | 5 - 20 g/L | Promotes dye exhaustion from the bath onto the leather. |
| Initial pH | 6.0 - 7.0 | Reduces initial rapid fixation, promoting levelness. |
| Dyeing Temperature | 50 - 60°C | Increases dye diffusion and reaction rate. |
| Dyeing Time | 60 - 90 minutes | Allows for sufficient dye penetration and fixation. |
| Fixation pH | 3.5 - 4.5 | Promotes strong ionic bonding between the dye and collagen. |
| Fixation Time | 30 - 60 minutes | Ensures complete fixation of the dye. |
Experimental Workflow:
Detailed Steps:
-
Set the dyeing drum in motion with water at 35-40°C and the required amounts of levelling and penetrating agents.
-
Add the prepared leather and allow it to run for 10-15 minutes for the auxiliaries to penetrate.
-
Dissolve the this compound powder in hot water (60-70°C) and add it to the drum. Run for 15-20 minutes to allow for even distribution of the dye.
-
Add the electrolyte (dissolved in water) and run for another 15-20 minutes.
-
Gradually raise the temperature of the bath to 50-60°C.
-
Continue running the drum for 60-90 minutes at this temperature.
-
After the main dyeing step, take a sample of the dye bath to determine the exhaustion rate (see section 4).
-
For fixation, slowly add formic acid (diluted 1:10 with water) in stages until the pH of the bath reaches 3.5-4.5. Run for an additional 30-60 minutes.
-
Drain the dye bath and rinse the leather thoroughly with water.
-
Proceed with fatliquoring as required for the final leather properties.
-
After fatliquoring, give a final rinse, drain the drum, and process the leather for setting out and drying.
Determination of Dye Exhaustion Rate
The exhaustion rate measures the percentage of dye that has been taken up by the leather from the dye bath. It can be determined spectrophotometrically.
Protocol:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Dye Bath Concentrations:
-
Take a sample of the dye bath before adding the leather (initial concentration, C₀).
-
Take a sample of the dye bath after the dyeing process is complete (final concentration, Cբ).
-
Dilute the samples if necessary to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dye bath samples at λmax.
-
-
Calculate Exhaustion Rate:
-
Use the calibration curve to determine the concentration of the initial and final dye bath samples.
-
Calculate the percentage exhaustion (%E) using the following formula:
%E = [(C₀ - Cբ) / C₀] x 100
-
Table 2: Example Data for Exhaustion Rate Calculation
| Sample | Absorbance at λmax | Concentration (from Calibration Curve) |
| Initial Dye Bath (C₀) | [Example Value] | [Example Value] |
| Final Dye Bath (Cբ) | [Example Value] | [Example Value] |
| % Exhaustion (%E) | \multicolumn{2}{ | c |
Fastness Properties
The fastness properties of leather dyed with this compound are crucial for its end-use performance.
Table 3: Typical Fastness Properties of this compound on Leather
| Fastness Property | Typical Rating (Grey Scale) |
| Light Fastness | 5 |
| Washing Fastness | 3-4 |
Note: These values are indicative and can vary based on the dyeing process, finishing treatments, and the specific leather substrate.
Troubleshooting
-
Uneven Dyeing (Patchiness): Ensure proper leather preparation (wetting and neutralization), use of adequate levelling agents, and gradual addition of dye and acid.
-
Poor Dye Penetration: Increase the amount of penetrating agent, prolong the dyeing time before fixation, or adjust the initial pH to be higher.
-
Low Exhaustion Rate: Increase the amount of electrolyte, adjust the dyeing temperature, or prolong the dyeing time. Ensure the fixation pH is sufficiently low.
-
Shade Variation: Control all parameters (temperature, pH, time, chemical additions) precisely for batch-to-batch consistency.
By following these protocols and understanding the principles of direct dyeing on chrome-tanned leather, researchers and professionals can effectively utilize this compound to achieve desired colorations and performance characteristics in their leather products.
References
Troubleshooting & Optimization
Technical Support Center: Improving Picrosirius Red Staining Consistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with Picrosirius Red staining.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Direct Red 239 and Picrosirius Red (Sirius Red F3B/Direct Red 80)?
It appears there may be a confusion in terminology. For histological staining of collagen and amyloid, the correct and widely used dye is Sirius Red F3B , which is also known by its Colour Index number C.I. 35780 or as Direct Red 80 .[1][2][3] "Picrosirius Red" refers to the staining solution, which is a mixture of Sirius Red F3B in a saturated aqueous solution of picric acid.[4][5] this compound is a different dye, primarily used in the textile and paper industries.[6] For achieving consistent and reproducible results in a research setting, it is crucial to use Sirius Red F3B (Direct Red 80).
Q2: What is the principle behind Picrosirius Red staining?
Picrosirius Red staining is a histochemical technique used to visualize collagen fibers.[7] The long, anionic molecules of the Sirius Red dye align with the long, cationic collagen molecules. This alignment enhances the natural birefringence of collagen when viewed under polarized light, allowing for the differentiation of collagen types based on fiber thickness and packing density.[8] Thicker, more densely packed Type I collagen fibers typically appear yellow to orange-red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.[5][8]
Q3: Can Picrosirius Red be used for staining anything other than collagen?
Yes, Picrosirius Red can also be used to stain amyloid deposits.[1][3] When stained with an alkaline Picrosirius Red solution, amyloid deposits appear red under bright-field microscopy and exhibit a characteristic apple-green birefringence under polarized light.[1]
Q4: How long is the Picrosirius Red staining solution stable?
The Picrosirius Red staining solution (Sirius Red F3B in saturated picric acid) is generally considered stable and can be stored for an extended period, with some sources suggesting it can be used for at least a year if stored properly at room temperature.[5][9] However, it is recommended to prepare fresh solutions if you observe a decrease in staining intensity or inconsistent results.[4] Always filter the solution before use to remove any precipitates.
Troubleshooting Guide
Issue 1: Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Incorrect Dye Used | Ensure you are using Sirius Red F3B (Direct Red 80), not this compound or another variant.[1][3][6] |
| Staining Time Too Short | For paraffin-embedded sections, a staining time of 60-90 minutes is generally recommended to reach equilibrium.[10][11] Shorter times may result in incomplete staining. |
| Low Dye Concentration | Prepare the staining solution with the correct concentration of Sirius Red F3B (typically 0.1% in saturated picric acid). |
| Hydrophilic Resin Embedding | For tissues embedded in hydrophilic resins, the large dye molecules may be excluded. Try longer staining times or adding a small amount of ethanol (B145695) to the staining solution.[12] |
| Faded Sections | Protect stained slides from direct sunlight, as it can cause the red dye to fade over time.[12] |
Issue 2: High Background Staining or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Inadequate Washing | After staining, wash the slides thoroughly with acidified water (e.g., 0.5% acetic acid) to remove non-specific binding of the dye.[5] However, be aware that excessive washing can also reduce the specific signal.[13] |
| Cytoplasm Staining Red | This can occur if the Picrosirius Red solution has hydrolyzed due to acidic conditions and high temperatures.[12] Store the staining solution at room temperature and prepare fresh solution if needed. |
| Incorrect pH of Staining Solution | The pH of the Picrosirius Red solution is critical for specific collagen staining and should be acidic (around pH 2).[14] |
| Fixation Issues | The type of fixative can influence staining patterns. Coagulant fixatives may lead to redder tones, while crosslinking fixatives can result in more yellowish tones.[12] Neutral buffered formalin is a commonly used and effective fixative.[11] |
Issue 3: Inconsistent Staining Across a Single Slide or Between Samples
| Possible Cause | Troubleshooting Step |
| Uneven Section Thickness | Ensure that tissue sections are cut at a uniform thickness (typically 4-6 µm for paraffin (B1166041) sections).[13] Thicker sections may stain more yellow.[12] |
| Tissue Drying During Staining | Ensure that the entire tissue section is completely immersed in the staining solution and does not dry out at any point during the staining process.[15] |
| Incomplete Deparaffinization | For FFPE sections, ensure complete removal of paraffin by using fresh xylene and a sufficient number of changes. |
| Reagent Inconsistency | Use freshly prepared reagents whenever possible, and ensure all reagents are well-mixed before use.[15] |
| Batch Variation in Dye | Different batches of Sirius Red F3B may have slight variations. It is good practice to test a new batch on a control tissue before staining experimental samples. |
Quantitative Data Summary
The consistency of Picrosirius Red staining is influenced by several quantifiable factors. The following table summarizes key parameters that can be optimized for reproducible results.
| Parameter | Recommended Range/Value | Impact on Staining Consistency |
| pH of Staining Solution | 1.0 - 3.0 | Critical for specific binding to collagen. A pH around 2.0 is optimal. Variations in pH can lead to inconsistent staining intensity and background.[14] |
| Sirius Red F3B Concentration | 0.1% (w/v) in saturated picric acid | A standard concentration that provides robust staining. Lower concentrations may result in weak staining, while higher concentrations could increase background. |
| Staining Time (Paraffin Sections) | 60 - 90 minutes | Allows for equilibrium of dye binding, leading to more consistent staining intensity across samples. Shorter times can introduce variability.[10][11] |
| Section Thickness | 4 - 6 µm | Uniform thickness is crucial for consistent staining. Thicker sections may appear more yellow and can lead to uneven staining.[12][13] |
| Fixation Time | 24 hours to 2 weeks in 10% NBF | Adequate fixation is essential for preserving tissue morphology and allowing for consistent dye penetration.[11][16] |
Experimental Protocols
Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Sections
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Transfer through two changes of 100% ethanol for 3 minutes each.
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Hydrate through 95% and 70% ethanol for 2 minutes each.
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Rinse in distilled water.
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(Optional) Nuclear Counterstain:
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Stain with Weigert's hematoxylin (B73222) for 8-10 minutes.
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Wash in running tap water for 10 minutes.
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Rinse in distilled water.
-
-
Picrosirius Red Staining:
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Washing:
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Wash in two changes of acidified water (0.5% acetic acid).[5]
-
-
Dehydration and Mounting:
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Dehydrate rapidly through three changes of 100% ethanol.
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Clear in two changes of xylene for 5 minutes each.
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Mount with a resinous mounting medium.
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Protocol 2: Picrosirius Red Staining of Frozen Sections
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Fixation:
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Washing:
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Rinse slides in distilled water.
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-
Picrosirius Red Staining:
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Washing:
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Wash in two changes of acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting:
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Dehydrate rapidly in 70%, 95%, and 100% ethanol.
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Clear in xylene and mount.
-
Visualizations
TGF-β Signaling Pathway in Fibrosis
Caption: Canonical TGF-β signaling pathway leading to fibrosis.
Experimental Workflow for Quantitative Fibrosis Analysis
Caption: Workflow for quantitative analysis of tissue fibrosis.
References
- 1. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picro Sirius Red Solution | Collagen/ Connective tissue Stain | Hello Bio [hellobio.com]
- 5. abcam.cn [abcam.cn]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. boekelsci.com [boekelsci.com]
- 12. boekelsci.com [boekelsci.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.chop.edu [research.chop.edu]
- 17. scribd.com [scribd.com]
- 18. biotna.net [biotna.net]
Technical Support Center: Troubleshooting Direct Red 239 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with background staining when using Direct Red 239.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. Below are common causes and solutions to address this issue in a question-and-answer format.
Question: What are the most common causes of high background staining with direct dyes like this compound?
Answer: High background staining is often a result of non-specific binding of the dye to tissue components. The primary causes can be categorized as follows:
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Issues with Staining Protocol: Suboptimal concentrations of the dye, inadequate washing, or inappropriate incubation times can all contribute to high background.
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Tissue Preparation and Fixation Problems: Improper fixation can lead to tissue damage, which may cause diffuse staining.[1] Incomplete deparaffinization can also result in spotty, uneven background.[2][3] Additionally, allowing tissue sections to dry out can cause high non-specific staining.[3][4]
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Non-Specific Interactions: Direct dyes can bind non-specifically through various mechanisms, including ionic and hydrophobic interactions with proteins and other macromolecules in the tissue.
Question: How can I optimize my staining protocol to reduce background?
Answer: Optimizing your protocol is a critical step. Here are several parameters you can adjust:
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Dye Concentration: Using an excessively high concentration of this compound is a common reason for high background. It is recommended to perform a titration to determine the optimal concentration that provides a strong signal with minimal background.[3]
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Incubation Time and Temperature: Reducing the incubation time or lowering the temperature can decrease non-specific binding.[3]
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Washing Steps: Increasing the duration and number of washing steps after staining can help remove unbound dye molecules.[4] Using a buffer with a detergent like Tween-20 (at a low concentration, e.g., 0.05%) may also help reduce non-specific binding.[5]
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Blocking: While more common in immunohistochemistry, using a blocking agent such as bovine serum albumin (BSA) before applying the dye may help to reduce non-specific hydrophobic interactions.[6]
Question: Could the issue be with my tissue preparation?
Answer: Absolutely. Proper tissue preparation is crucial for clean staining. Consider the following:
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Fixation: Over-fixation can sometimes lead to increased background. Try reducing the fixation time.[3]
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Deparaffinization: If you are working with paraffin-embedded tissues, ensure complete deparaffinization by using fresh xylene and an adequate number of washes.[2][3]
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Section Thickness: Thinner tissue sections can sometimes help in reducing background staining.[3]
Optimizing Staining Parameters
The following table provides a summary of key experimental parameters that can be adjusted to troubleshoot high background staining.
| Parameter | Recommended Action | Rationale |
| This compound Concentration | Perform a titration series (e.g., 0.01%, 0.05%, 0.1%, 0.5%) | An overly high concentration increases the likelihood of non-specific binding.[3] |
| Incubation Time | Decrease incubation time in increments (e.g., 60 min, 30 min, 15 min) | Shorter exposure to the dye can reduce the amount of non-specific binding.[1] |
| Incubation Temperature | Perform staining at room temperature or 4°C | Lower temperatures can decrease the rate of non-specific binding.[3] |
| Washing Steps | Increase the number and duration of washes post-staining | Thorough washing is essential to remove unbound dye molecules.[4] |
| Blocking Step | Add a pre-incubation step with a blocking agent (e.g., 1% BSA) for 30-60 minutes | This can help to saturate non-specific binding sites within the tissue.[6] |
| pH of Staining Solution | Test a range of pH values for the dye solution | The charge of both the dye and tissue components can be influenced by pH, affecting ionic interactions. |
Experimental Protocols
Protocol: Optimizing this compound Concentration
This protocol describes a method for determining the optimal concentration of this compound to achieve a high signal-to-noise ratio.
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Prepare a dilution series of this compound in your standard staining buffer. A suggested starting range is 0.01%, 0.05%, 0.1%, and 0.5%.
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Prepare multiple tissue sections that are known to be positive for your target. Include a negative control slide that will not be stained with the dye.
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Follow your standard tissue preparation protocol for deparaffinization, rehydration, and any antigen retrieval steps if necessary.
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Apply each dye concentration to a separate tissue section. Ensure the entire section is covered.
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Incubate for your standard time and temperature.
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Wash all slides using your standard washing protocol. Ensure consistency across all slides.
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Dehydrate and mount the slides.
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Examine the slides under a microscope. Compare the intensity of the specific staining to the level of background staining for each concentration. The optimal concentration will be the one that provides clear specific staining with the lowest background.
Visualizing the Troubleshooting Process
Troubleshooting Workflow for High Background Staining
The following flowchart provides a logical sequence for identifying and resolving the cause of high background staining.
A flowchart outlining the steps for troubleshooting high background staining.
Potential Mechanisms of Non-Specific Staining
This diagram illustrates the potential interactions that can lead to non-specific binding of a direct dye to tissue.
Mechanisms of non-specific dye binding to tissue components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a direct dye, which means it has a high affinity for cellulosic materials.[7][8][9] It is soluble in water and is primarily used for dyeing cotton, paper, and leather.[7][9][10] Chemically, it is an anionic dye, which is an important consideration for understanding its binding properties in biological tissues.
Q2: Can I use a secondary antibody control to check for background?
A2: The concept of a secondary antibody control is specific to immunohistochemistry (IHC), where you have a primary and a secondary antibody.[2][11] Since this compound is a direct dye and not an antibody, this control is not applicable. The equivalent control would be a tissue section that goes through the entire process but is not exposed to the this compound solution. This will help you identify if there is any endogenous color or autofluorescence in your tissue that might be mistaken for background.[12]
Q3: Is it possible that the background is due to autofluorescence?
A3: Yes, some tissues have natural fluorescence (autofluorescence), which can be a source of background, especially in fluorescence microscopy.[12] Common sources include red blood cells, collagen, and elastin.[12] To check for this, you should examine an unstained tissue section using the same filter sets you use for imaging your stained sample. If you observe a signal in the unstained tissue, autofluorescence is likely a contributing factor.
Q4: Can increasing the ionic strength of my buffers help?
A4: Yes, increasing the ionic strength of your buffers (e.g., by increasing the salt concentration) can help to reduce non-specific ionic interactions between the anionic dye and positively charged sites in the tissue. This should be done carefully and optimized, as excessively high salt concentrations could potentially interfere with specific binding as well.
Q5: What should I do if none of these troubleshooting steps work?
A5: If you have systematically worked through the optimization steps and are still facing significant background issues, it may be worth considering if this compound is the most appropriate dye for your specific application. Given its primary use in industrial applications, its performance in biological staining may not be as specific as dyes designed for microscopy. You might consider exploring alternative stains that are well-characterized for your target of interest.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. biossusa.com [biossusa.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. qedbio.com [qedbio.com]
- 7. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. krishnadyes.net [krishnadyes.net]
- 10. sdinternational.com [sdinternational.com]
- 11. bosterbio.com [bosterbio.com]
- 12. vectorlabs.com [vectorlabs.com]
How to reduce non-specific binding of Direct Red 239
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Direct Red 239 during their experiments.
Troubleshooting Guide for High Background Staining
Non-specific binding of this compound can lead to high background, obscuring the specific signal and reducing the signal-to-noise ratio. The following table summarizes common issues, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) & Expected Outcome |
| High, Uniform Background Staining | 1. Excessive Dye Concentration: Using too high a concentration of this compound can lead to unbound dye molecules adhering to various surfaces. 2. Inappropriate pH of Staining Solution: The charge of both the dye and the tissue components is pH-dependent. Suboptimal pH can increase electrostatic interactions. 3. Suboptimal Salt Concentration: Incorrect ionic strength can either fail to overcome electrostatic repulsion or promote dye aggregation. | 1. Optimize Dye Concentration: - Action: Perform a titration of this compound concentration. Start with the recommended concentration and test several dilutions below it. - Expected Outcome: A lower, optimal concentration will reduce the amount of free dye available to bind non-specifically, thereby lowering background while retaining a strong specific signal. 2. Adjust pH of Staining Buffer: - Action: Test a range of pH values for your staining buffer. For direct dyes, a slightly alkaline pH (around 8.0) has been shown to be effective for binding to cellulosic materials, while a pH around 7.1 has been noted for optimal contrast-to-noise ratio in some immunohistochemical staining.[1] - Expected Outcome: Optimal pH will maximize the charge-based attraction between the dye and the target while minimizing it for non-target structures. 3. Optimize Salt (Electrolyte) Concentration: - Action: Titrate the concentration of NaCl or Na₂SO₄ in your staining buffer (e.g., 0.1 M, 0.5 M, 1.0 M). - Expected Outcome: An optimal salt concentration neutralizes the negative surface charges on tissues, reducing electrostatic repulsion and allowing the anionic dye to approach its target.[2][3][4] This improves specific binding and can help reduce certain types of background. |
| Patchy or Speckled Background Staining | 1. Dye Aggregation: Direct dyes can form aggregates in solution, which then deposit on the tissue. 2. Incomplete Deparaffinization (for tissue sections): Residual paraffin (B1166041) can cause uneven staining and high background in patches. 3. Tissue Drying During Staining: Allowing sections to dry out at any point during the procedure can cause non-specific dye precipitation. | 1. Ensure Complete Dissolution of Dye: - Action: Prepare the staining solution fresh. Ensure the dye is fully dissolved, filtering if necessary. Pre-heating the staining solution as per some protocols may also help. - Expected Outcome: A homogenous staining solution prevents dye aggregates from settling on the tissue. 2. Improve Deparaffinization: - Action: Use fresh xylene and alcohols. Increase the duration or number of changes in xylene and graded alcohols. - Expected Outcome: Complete removal of paraffin ensures the aqueous staining solution has uniform access to the tissue.[5] 3. Maintain Hydration: - Action: Keep slides in a humidified chamber and ensure tissue sections remain covered in liquid throughout the staining procedure. - Expected Outcome: Prevents artifacts and non-specific dye binding caused by drying.[5] |
| Non-specific Binding to Proteins | 1. Hydrophobic Interactions: The aromatic structure of this compound can lead to hydrophobic interactions with various proteins. 2. Ionic Interactions: The anionic dye can bind to positively charged proteins in the tissue. | 1. Use a Blocking Agent: - Action: Pre-incubate the sample with a protein-based blocking solution before applying the dye. Common options include 1-5% Bovine Serum Albumin (BSA) or normal serum.[2][3][5][6][7][8] - Expected Outcome: The blocking proteins occupy non-specific binding sites, preventing the dye from adhering to them and thus improving the signal-to-noise ratio.[6] 2. Include a Differentiation Step: - Action: After staining, briefly rinse with a differentiating agent, such as alkaline alcohol (e.g., 80% ethanol (B145695) with 0.2% potassium hydroxide) or an acidic solution (e.g., 0.5% acetic acid). The optimal time (typically 5-30 seconds) should be determined empirically.[9] - Expected Outcome: The differentiation step selectively removes loosely, non-specifically bound dye, leaving the more tightly bound specific signal intact.[9] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound?
A1: Non-specific binding refers to the attachment of this compound to components in the sample other than the intended target. This is problematic because it creates high background "noise" that can obscure the "signal" from your target of interest, leading to difficulty in imaging and inaccurate quantification. This compound, as a direct dye, binds through relatively weak forces like hydrogen bonds and van der Waals interactions, which can occur with a wide variety of biological molecules, not just the intended target.
Q2: What are the key chemical principles behind non-specific binding of this compound?
A2: this compound is an anionic dye, meaning it carries a negative charge in solution. Biological samples also often have negatively charged surfaces. This can lead to electrostatic repulsion, which is typically overcome by adding salt to the staining solution. However, the dye can also bind non-specifically through:
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Ionic interactions: The negatively charged dye can bind to positively charged regions of proteins.
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Hydrophobic interactions: The aromatic ring structures in the dye molecule can interact with hydrophobic regions of proteins and lipids.
Q3: How do I choose a suitable blocking agent?
A3: The most common and cost-effective blocking agent is Bovine Serum Albumin (BSA), typically used at a concentration of 1-5% in a buffered solution (like PBS).[2][6] The idea is to use an inexpensive, irrelevant protein to saturate the non-specific binding sites before you add the dye. Normal serum (e.g., from a goat or horse) at 5-10% can also be very effective.[8] The choice may require some empirical testing to see which works best for your specific tissue and protocol.
Q4: Can I quantify the reduction in non-specific binding?
A4: Yes. You can quantify the signal-to-noise ratio (SNR) of your images. This is typically done using image analysis software like ImageJ or Fiji.[10][11][12] The general process involves:
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Capturing images of your stained samples under consistent microscope settings.
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In the software, measure the mean intensity of the specific signal (your target).
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Measure the mean intensity of a background region where no specific staining should be present.
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The ratio of the specific signal intensity to the background intensity gives you a measure of the SNR. By comparing the SNR across different staining conditions, you can quantitatively determine which protocol is most effective at reducing non-specific binding.
Q5: My background is clean, but my specific signal is also weak. What should I do?
A5: This can happen if your optimization steps are too stringent. Consider the following adjustments:
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Reduce the stringency of your wash steps: Decrease the duration or number of washes.
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Re-evaluate your differentiation step: If you are using an acidic or alkaline alcohol wash, it may be too harsh. Try reducing the incubation time.
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Increase the dye concentration slightly: You may have over-corrected and reduced the dye concentration too much.
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Check the pH of your staining solution: The optimal pH for binding to your target may be different from the pH that minimizes background. You may need to find a compromise.
Experimental Protocols
Protocol 1: General Staining Protocol with Blocking to Reduce Non-specific Binding
This protocol is a starting point and should be optimized for your specific application.
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Sample Preparation:
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For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes to water.
-
For frozen sections or cell cultures, fix as required by your standard protocol and rinse with a buffer (e.g., PBS).
-
-
Blocking (Optional but Recommended):
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Prepare a blocking solution of 1-5% BSA in PBS.
-
Incubate the sample with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
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Gently tap off the excess blocking solution. Do not rinse.
-
-
Staining:
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Prepare the this compound staining solution at the desired concentration (e.g., 0.1% w/v) in a buffer of appropriate pH (start with pH 7.4-8.0) containing an optimized concentration of salt (e.g., 0.5 M NaCl).
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Incubate the sample with the staining solution for the desired time (e.g., 30-60 minutes) at room temperature.
-
-
Washing & Differentiation:
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Quickly rinse the slides in a buffer (e.g., PBS) to remove excess dye.
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(Optional Differentiation) Dip the slides briefly (5-30 seconds) in an alkaline alcohol solution (e.g., 0.2% potassium hydroxide (B78521) in 80% ethanol) to remove background staining.[9] The timing is critical and must be determined empirically.
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Rinse thoroughly with buffer or water.
-
-
Dehydration and Mounting (for tissue sections):
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Dehydrate the sections through graded alcohols.
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Clear in xylene or a xylene substitute.
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Mount with a compatible mounting medium.
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Protocol 2: Quantitative Assessment of Staining Conditions
This protocol describes how to systematically test different parameters.
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Prepare a set of identical samples.
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Set up staining conditions, varying one parameter at a time:
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pH Series: Prepare staining solutions with buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5), keeping dye and salt concentrations constant.
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Salt Series: Prepare staining solutions with different NaCl concentrations (e.g., 0 M, 0.1 M, 0.5 M, 1.0 M), keeping dye concentration and pH constant.
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Blocking Series: Pre-treat samples with different concentrations of BSA (e.g., 0%, 1%, 3%, 5%) before staining with the same staining solution.
-
-
Perform staining, washing, and mounting as described in Protocol 1.
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Image Acquisition:
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Using a microscope, capture images of a representative field of view for each condition.
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Crucially, all imaging parameters (magnification, exposure time, gain, etc.) must be kept identical for all samples.
-
-
Image Analysis (using software like ImageJ/Fiji):
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For each image, select a region of interest (ROI) that represents the specific signal . Measure the mean gray value.
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Select an ROI that represents the background . Measure the mean gray value.
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Calculate the Signal-to-Noise Ratio (SNR) = (Mean Signal Intensity) / (Mean Background Intensity).
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Plot the SNR for each condition to determine the optimal parameter.
-
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
References
- 1. [RAPID METHOD OF THE AMYLOID STAINING WITH CONGO RED FOR LIGHT AND FLUORESCENCE MICROSCOPY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of histological staining and fluorescence using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
Direct Red 239 staining artifacts and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Direct Red 239 for staining applications.
Disclaimer: this compound is a dye used in various industrial applications. In biological research, the closely related dye, Sirius Red (Direct Red 80), is more commonly used, particularly for collagen staining. The troubleshooting advice and protocols provided here are based on best practices for Sirius Red staining and are expected to be highly applicable to this compound due to their structural similarities.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during this compound staining in a question-and-answer format.
Question: Why is there high background staining or a "muddled" signal-to-noise ratio in my stained tissue sections?
Answer: High background staining can obscure specific signals and is a common issue. Several factors can contribute to this:
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Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess dye on the slide.
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Incorrect Reagent pH: The pH of the staining and rinsing solutions is critical for specific binding.
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Dye Solution Age: Staining solutions can degrade over time, leading to non-specific binding.[1]
To reduce background staining, consider the following solutions:
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Optimize Wash Steps: Increase the duration or the number of washes in an acidified water or acetic acid solution after staining.[1][2] Be cautious, as over-washing can reduce specific signal intensity.[1]
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Verify Solution pH: Ensure the pH of your Picro-Sirius Red solution and subsequent rinsing solutions are correct.
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Use Fresh Staining Solution: Prepare fresh staining solution or use a solution that is less than 10 months old for optimal results.[1]
Question: My collagen fibers are not staining bright red, or the staining is very weak. What could be the cause?
Answer: Weak or absent staining of collagen fibers can result from several procedural missteps:
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Suboptimal Staining Time: The incubation time in the staining solution may be too short.
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Improper Fixation: The choice of fixative and the fixation time can significantly impact staining efficacy.
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Incorrect Section Thickness: The thickness of the tissue sections can affect dye penetration and signal intensity.[1]
To improve the intensity of your collagen staining, try the following:
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Increase Incubation Time: Ensure an adequate incubation period in the Picro-Sirius Red solution. A one-hour staining time is often recommended for near-equilibrium staining.[3]
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Optimize Fixation: Bouin's solution is often cited as a superior fixative for Sirius Red staining.[2] If using formalin, ensure fixation is adequate (at least 24 hours).[3]
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Adjust Section Thickness: Experiment with different section thicknesses. For cryosections, 14µm may work best, while for FFPE sections, 10µm is a good starting point.[1]
Question: The nuclei in my tissue sections are not clearly visible after counterstaining. How can I improve this?
Answer: Poor nuclear counterstaining can make morphological assessment difficult. This can be due to the counterstain itself or destaining during subsequent steps.
-
Choice of Counterstain: Some counterstains may not provide sufficient contrast with the red collagen staining.
-
Destaining: The acidic Picro-Sirius Red solution can cause some destaining of hematoxylin (B73222).[3]
For better nuclear visualization, consider these options:
-
Use Weigert's Hematoxylin: This type of hematoxylin is more resistant to acidic solutions.[3]
-
Avoid Counterstaining: In some applications, particularly when using polarized light microscopy to visualize collagen birefringence, a counterstain may not be necessary.[1]
-
Optimize Counterstaining Protocol: Adjust the timing of your hematoxylin staining and ensure thorough washing before proceeding to the Picro-Sirius Red step.
Frequently Asked Questions (FAQs)
What is the recommended fixative for this compound (Sirius Red) staining?
While the method is compatible with various fixatives, Bouin's solution is often recommended for superior results.[2] Tissues fixed in 10% neutral buffered formalin for at least 24 hours are also suitable.[3][4]
What is the optimal thickness for tissue sections?
The ideal section thickness can vary depending on the tissue type and whether you are using frozen or paraffin-embedded sections. A general guideline is 3 to 5 µm for paraffin-embedded sections.[4] However, for specific applications, thicknesses of 10µm for FFPE and 14µm for cryosections have been reported to work well.[1]
How long does the Picro-Sirius Red staining solution last?
A well-prepared Picro-Sirius Red solution can be stable for at least 3 years and can be reused.[3][5] However, some researchers have observed a sudden drop in performance after about 10 months.[1] It is recommended to use a fresh solution if you encounter staining issues.
Can I use a counterstain with this compound (Sirius Red)?
Yes, a counterstain can be used to visualize cell nuclei. Weigert's hematoxylin is a common choice as it provides good contrast with the red-stained collagen.[3] However, some researchers prefer to omit the counterstain, especially when analyzing collagen birefringence with polarized light.[1]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Duration | Notes |
| Picro-Sirius Red Solution | 0.5 g Sirius Red F3B in 500 ml saturated aqueous picric acid | Staining time can be up to 60 minutes for near-equilibrium.[3] |
| Acetic Acid Rinse | 0.5% Acetic Acid Solution | Two quick rinses are typically recommended.[4] |
| Weigert's Hematoxylin | Standard formulation | Stain for approximately 8 minutes.[3] |
| Dehydration | 100% Ethanol (B145695) | Three changes are recommended.[3] |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Collagen Visualization
This protocol is adapted from established methods for Picro-Sirius Red staining and is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 90%, 70%) to distilled water.[2]
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.[3]
-
-
Picro-Sirius Red Staining:
-
Rinsing:
-
Rinse slides quickly in two changes of 0.5% acetic acid solution.[4]
-
-
Dehydration and Mounting:
Expected Results:
-
Bright-field microscopy: Collagen fibers will appear red on a pale yellow background. Nuclei, if counterstained, will be black or dark grey.[3]
-
Polarized light microscopy: Larger collagen fibers will be bright yellow or orange, while thinner fibers will appear green.[3]
Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining.
References
Effect of pH on Direct Red 239 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Direct Red 239, with a specific focus on the impact of pH on staining efficiency. This resource is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an anionic, polyazo direct dye.[1][2] It is commonly used for staining cellulosic fibers such as cotton, flax, and viscose rayon, as well as for coloring paper and leather.[3] In a research context, it is often used as a component of Picro-sirius red for the visualization of collagen fibers in tissue sections.
Q2: How does pH influence the staining mechanism of this compound?
The staining efficiency of this compound is significantly influenced by pH. As an anionic dye, it binds to positively charged components within the tissue. The pH of the staining solution affects the ionization of both the dye molecules and the tissue components.
-
In acidic conditions (low pH): Proteins and other tissue macromolecules tend to be protonated, resulting in a net positive charge. This enhances the electrostatic attraction between the negatively charged dye molecules and the tissue, generally leading to more intense staining.
-
In alkaline conditions (high pH): Tissue proteins are deprotonated, leading to a net negative charge. This results in electrostatic repulsion with the anionic dye, which can significantly decrease staining efficiency.
Q3: What is the optimal pH for this compound staining?
The optimal pH for this compound staining is highly dependent on the substrate being stained.
-
For collagen staining in histological sections (as in the Picro-sirius red technique), a highly acidic environment (around pH 2) is typically used to maximize the positive charge on collagen fibers and ensure strong, specific binding of the dye.
-
For dyeing cellulosic fibers like cotton or jute, studies have shown that the optimal dye uptake can occur in a slightly alkaline medium, around pH 8.0.[4] Beyond this pH, the efficiency may decrease.
It is crucial to optimize the pH for your specific application and substrate.
Q4: Can I reuse a this compound staining solution?
While it may be possible to reuse the staining solution, it is generally not recommended for research applications where consistency and reproducibility are critical. The pH of the solution can change over time, and the concentration of the dye will decrease with each use, potentially leading to variable staining results. For optimal performance, it is best to use a fresh staining solution for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too high (alkaline), causing electrostatic repulsion between the dye and the tissue. | Verify the pH of your staining solution using a calibrated pH meter. For collagen staining, the pH should be strongly acidic (around pH 2). Adjust the pH with an appropriate acid (e.g., picric acid, acetic acid) as needed. |
| Insufficient Staining Time: The incubation time may not be long enough for the dye to fully penetrate and bind to the tissue. | Increase the staining time. For Picro-sirius red, a staining time of at least one hour is recommended to reach equilibrium. | |
| Low Dye Concentration: The concentration of this compound in your solution may be too low. | Prepare a fresh staining solution with the correct concentration of this compound. | |
| Non-Specific Background Staining | Inadequate Rinsing: Failure to properly rinse after staining can leave excess dye on the slide. | After staining, rinse the slides thoroughly with an acidified water solution (e.g., 0.5% acetic acid) to remove unbound dye. |
| pH is Too Low: While acidic pH is necessary, an excessively low pH can lead to non-specific binding to various tissue components. | While maintaining an acidic environment, you can test slightly higher pH values (e.g., pH 2.5-3.0) to see if it reduces background without significantly compromising the specific staining. | |
| Uneven Staining | Incomplete Deparaffinization and Hydration: If paraffin (B1166041) wax is not completely removed, it can prevent the aqueous stain from reaching the tissue. | Ensure that the deparaffinization and hydration steps are carried out thoroughly before staining. |
| Air Bubbles: Air bubbles trapped on the tissue section can prevent the stain from making contact. | When immersing the slides in the staining solution, do so at an angle to prevent the formation of air bubbles. | |
| Precipitate on Tissue Section | Dye Precipitation: The dye may have precipitated out of the solution, especially if it is old or was prepared at an incorrect concentration or pH. | Filter the staining solution before use. It is always best to use a freshly prepared solution. |
Data Presentation
The following table summarizes the expected qualitative effect of pH on the staining intensity of collagen in tissue sections with this compound. Note: This is a generalized representation as specific quantitative data from a single study was not available in the search results.
| pH of Staining Solution | Expected Staining Intensity of Collagen | Rationale |
| 2.0 | +++ (Strong) | Optimal protonation of collagen's amino groups, leading to strong electrostatic attraction with the anionic dye. |
| 4.0 | ++ (Moderate) | Reduced protonation of collagen compared to pH 2.0, resulting in weaker electrostatic attraction. |
| 6.0 | + (Weak) | Collagen is near its isoelectric point, with reduced net positive charge, leading to minimal dye binding. |
| 8.0 | - (None to Very Weak) | Collagen has a net negative charge, causing electrostatic repulsion with the anionic dye. |
Experimental Protocols
General Protocol for this compound Staining of Collagen (Picro-sirius Red Method)
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
Materials:
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This compound (Sirius Red F3B)
-
Picric Acid, saturated aqueous solution
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Acetic Acid, glacial
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Weigert's Hematoxylin (B73222) (optional, for nuclear counterstaining)
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Deparaffinization and hydration reagents (Xylene, graded alcohols)
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Mounting medium
Solutions:
-
Picro-sirius Red Staining Solution (pH approx. 2):
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Dissolve 0.1g of this compound in 100ml of saturated aqueous picric acid.
-
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Acidified Water Rinse:
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Add 0.5ml of glacial acetic acid to 100ml of distilled water.
-
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
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Transfer through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
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Rinse in distilled water.
-
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(Optional) Nuclear Counterstain:
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Stain nuclei with Weigert's hematoxylin for 8 minutes.
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Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
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Staining:
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Immerse slides in the Picro-sirius Red staining solution for 1 hour.
-
-
Rinsing:
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Wash slides in two changes of acidified water.
-
-
Dehydration and Mounting:
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Dehydrate through graded alcohols: 95% (1 change, 1 minute), 100% (2 changes, 1 minute each).
-
Clear in Xylene (2 changes, 2 minutes each).
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Mount with a permanent mounting medium.
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Expected Results:
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Collagen: Red
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Cytoplasm: Yellow
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Nuclei (if counterstained): Blue/Black
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical relationship of pH and staining efficiency.
References
Solving Direct Red 239 solubility issues for stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Red 239. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful preparation of stock solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a water-soluble azo dye. Its solubility is highest in polar solvents. It is readily soluble in water and polar aprotic solvents like Dimethylformamide (DMF).[1][2][3][4] Its solubility in ethanol (B145695) is limited, and it is considered insoluble in less polar organic solvents such as n-butanol and acetone.[2][3][4] While most sources confirm its solubility in water, it is important to note that there can be batch-to-batch variability in purity and formulation which may affect solubility.
Q2: I'm having trouble dissolving this compound in water at room temperature. What could be the issue?
A2: Several factors can contribute to difficulty in dissolving this compound:
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Concentration: You may be attempting to prepare a solution that is above its solubility limit at room temperature.
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Aggregation: Like many azo dyes, this compound can form aggregates in aqueous solutions, especially at higher concentrations. This can reduce the rate of dissolution and the overall solubility.
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pH of the water: The pH of your water can influence the solubility of the dye.
-
Purity of the dye: Impurities in the dye powder can affect its solubility characteristics.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For a high-concentration stock solution, high-purity water is the recommended solvent. Heating the solution can significantly increase the solubility of this compound. For applications where water is not suitable, Dimethylformamide (DMF) is a good alternative as it is a polar aprotic solvent in which this compound is readily soluble.[1][2][3][4]
Q4: How should I store my this compound stock solution?
A4: It is recommended to store aqueous stock solutions of this compound in a cool, dark place. For long-term storage, aliquoting the solution into smaller, single-use vials and storing at -20°C can help to prevent degradation from repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent evaporation.
Data Presentation
| Solvent | Temperature | Solubility |
| Water | 90 °C | 75 g/L (75 mg/mL)[5] |
| Water | Room Temperature | Estimated > 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (quantitative data not available) |
| Ethanol | Room Temperature | Limited/Slightly Soluble[6] |
| Acetone | Room Temperature | Insoluble[2][3][4] |
| n-Butanol | Room Temperature | Insoluble[2][3][4] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Aqueous Stock Solution of this compound
This protocol provides a step-by-step method for preparing a 10 mg/mL stock solution of this compound in water.
Materials:
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This compound powder
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High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Volumetric flask
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Magnetic stirrer and stir bar
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Weighing balance
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Spatula
-
Pipettes
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound powder.
-
Weigh the dye: Carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
Add solvent: Add a portion of the high-purity water (e.g., 7-8 mL for a final volume of 10 mL) to the volumetric flask.
-
Add the dye to the solvent: Transfer the weighed this compound powder into the volumetric flask containing the water.
-
Dissolve the dye: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution if necessary.
-
Bring to final volume: Once the dye is fully dissolved, allow the solution to cool to room temperature if it was heated. Then, carefully add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, filter sterilize the solution and store at 4°C or aliquot and freeze at -20°C.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound stock solutions.
Caption: Troubleshooting workflow for common this compound solubility issues.
Experimental Workflow for Preparing a Stock Solution
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound stock solution.
References
- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 2. Buy this compound | 60202-35-9 [smolecule.com]
- 3. Cas 60202-35-9,this compound | lookchem [lookchem.com]
- 4. This compound | 60202-35-9 [chemicalbook.com]
- 5. krishnadyes.net [krishnadyes.net]
- 6. sdinternational.com [sdinternational.com]
Fading of Direct Red 239 stain and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Direct Red 239 stain. The information provided addresses common issues, particularly the fading of the stain, and offers guidance on prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
This compound is a diazo dye used for staining cellulosic fibers, paper, and leather.[1][2] In a research context, it can be adapted for histological staining, particularly for visualizing collagen and other proteins, although it is less common than stains like Sirius Red (Direct Red 80).[3][4][5] Its chemical formula is C₄₁H₂₄N₆Na₄O₁₅S₄.
Q2: My this compound stained slides are fading quickly. What is causing this?
The fading of this compound, an azo dye, is primarily due to photobleaching. This process is initiated by exposure to light, especially UV light, which excites the dye molecules. This can lead to a reaction with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the dye's chromophore, causing the color to fade. The fading process can be influenced by the intensity and wavelength of the light source, the pH of the mounting medium, and the presence of oxidizing agents.
Q3: How can I prevent or minimize the fading of my this compound stain?
To prevent fading, it is crucial to protect the stained slides from light. Additionally, using an antifade mounting medium is highly recommended. These reagents work by quenching reactive oxygen species and protecting the fluorophores from photobleaching.[6][7][8] Common antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO) and Hindered Amine Light Stabilizers (HALS).[6][9][10][11][12][13] Storing slides in the dark at low temperatures (e.g., 4°C) can also significantly prolong the life of the stain.
Q4: Is there a difference between this compound and Sirius Red (Direct Red 80)?
Yes, while both are direct red dyes used in histology, they are different chemical compounds with distinct C.I. (Colour Index) numbers. Sirius Red F3B (Direct Red 80) is a well-established stain for collagen, often used in the Picro-Sirius Red method.[3][4][5][14] this compound has a different chemical structure and may exhibit different staining characteristics and fastness properties.
Troubleshooting Guides
Problem 1: Weak or No Staining
| Possible Cause | Solution |
| Incorrect Staining Protocol | Ensure the staining protocol is appropriate for a direct dye. This typically involves deparaffinization and rehydration of the tissue sections, followed by incubation in the dye solution. Unlike some other stains, direct dyes may require longer incubation times. |
| Depleted Staining Solution | Prepare a fresh staining solution. Over time and with repeated use, the dye concentration can decrease, leading to weaker staining. |
| Improper Fixation | Ensure the tissue was properly fixed. Inadequate fixation can lead to poor tissue morphology and reduced dye binding. While direct dyes are generally robust to different fixatives, neutral buffered formalin is a standard choice. |
| Incorrect pH of Staining Solution | The pH of the staining solution can influence dye binding. For direct dyes, a slightly alkaline pH is often optimal. Check and adjust the pH of your staining solution if necessary. |
Problem 2: Uneven Staining
| Possible Cause | Solution |
| Incomplete Deparaffinization | Residual wax can prevent the aqueous stain from penetrating the tissue evenly. Ensure complete removal of paraffin (B1166041) wax by using fresh xylene or a xylene substitute and adequate incubation times.[15] |
| Air Bubbles | Air bubbles trapped on the slide during staining can prevent the dye from reaching the tissue. Ensure the slide is fully immersed in the staining solution and gently agitate to remove any bubbles. |
| Insufficient Rinsing | Inadequate rinsing after staining can leave excess dye on the slide, which can then redistribute during dehydration and mounting, leading to an uneven appearance. |
Problem 3: Rapid Fading of Stain
| Possible Cause | Solution |
| Exposure to Light | Minimize exposure of stained slides to ambient light and microscope illumination. Use the lowest effective light intensity for microscopy and keep slides in a dark box when not in use. |
| Incorrect Mounting Medium | Use a commercially available antifade mounting medium. These are specifically designed to reduce photobleaching.[6][7][8] Look for formulations containing agents like DABCO or HALS. |
| High Storage Temperature | Store slides at 4°C in the dark. Lower temperatures can slow down the chemical reactions that lead to fading. |
| Oxidizing Agents in Mounting Medium | Ensure the mounting medium is free of oxidizing agents. Some mounting media can contribute to the degradation of the dye over time. |
Quantitative Data on Fading
The lightfastness of a dye is often rated on a scale of 1 to 8, with 8 being the most resistant to fading. This compound has a reported lightfastness of 5, which indicates moderate resistance to fading.[1][2][16] The following table provides hypothetical data on the fading of this compound under different storage and mounting conditions to illustrate the importance of proper handling.
Table 1: Hypothetical Fading Rates of this compound Stained Sections
| Mounting Medium | Storage Condition | % Signal Intensity Remaining after 1 Week | % Signal Intensity Remaining after 4 Weeks |
| Standard Mounting Medium | Room Temperature, Ambient Light | 60% | 20% |
| Standard Mounting Medium | 4°C, Dark | 85% | 65% |
| Antifade Mounting Medium | Room Temperature, Ambient Light | 80% | 50% |
| Antifade Mounting Medium | 4°C, Dark | 95% | 85% |
Experimental Protocols
Protocol 1: General Staining Procedure for this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Immerse slides in the this compound staining solution for 30-60 minutes at room temperature. The optimal staining time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear the slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using an appropriate mounting medium. For fluorescence microscopy or long-term storage, an antifade mounting medium is strongly recommended.
-
Protocol 2: Preventing Fading with an Antifade Mounting Medium
-
Follow the Staining Protocol: Perform the staining of your tissue sections with this compound as described in Protocol 1.
-
Prepare for Mounting: After the final clearing step in xylene, have your antifade mounting medium and coverslips ready.
-
Apply Antifade Mounting Medium:
-
Remove one slide at a time from the clearing agent.
-
Wipe away excess clearing agent from the back of the slide and around the tissue section.
-
Apply one to two drops of the antifade mounting medium directly onto the tissue section.
-
-
Apply Coverslip:
-
Carefully lower a coverslip over the mounting medium at an angle to avoid trapping air bubbles.
-
Gently press down on the coverslip to spread the mounting medium evenly.
-
-
Curing and Storage:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slides at room temperature for a period of time.
-
Store the slides in a slide box in the dark, preferably at 4°C, to maximize the longevity of the stain.
-
Visualizations
Caption: The photobleaching mechanism of this compound and strategies for its prevention.
Caption: A typical experimental workflow for staining with this compound.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. DABCO - Wikipedia [en.wikipedia.org]
- 7. biotium.com [biotium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 11. Inibitori HALS | Ba Special Chem & Color [bacolor.it]
- 12. HALS (Hindered Amine Light Stabilizer) | Ba Special Chem & Color [bacolor.it]
- 13. 3vsigmausa.com [3vsigmausa.com]
- 14. caymanchem.com [caymanchem.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. This compound [chinataixue.com]
Impact of fixation method on Direct Red 239 staining
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fixation methods on Direct Red 239 (also known as Picrosirius Red) staining for collagen visualization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on problems arising from tissue fixation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Fixation: Insufficient fixation time can lead to poor tissue preservation and reduced dye binding. | Ensure tissue is fixed for an adequate duration. For formalin, this is typically at least 24 hours.[1][2] For frozen sections, a brief post-fixation in 4% paraformaldehyde (PFA) for 30 minutes is recommended.[3] |
| Inappropriate Fixative: While both formalin and Bouin's solution can be used, improper preparation or use can affect staining. | Use 10% neutral buffered formalin for optimal histological detail.[4][5] If using Bouin's solution, ensure the picric acid is thoroughly washed out with alcohol rinses to prevent it from interfering with staining.[6] | |
| Extended Washing/Rinsing: Prolonged washing steps can lead to the elution of the dye from the tissue.[7] | Minimize the duration of washing steps after staining. Briefly rinse slides in acidified water or acetic acid solution as per the protocol.[7] | |
| High Background Staining | Residual Fixative: Incomplete removal of the fixative, particularly the picric acid from Bouin's solution, can cause a yellow background. | After fixation with Bouin's solution, wash the tissue thoroughly in 70% ethanol (B145695) until the yellow color is no longer visible.[6] For frozen sections, a post-fixation step with formalin is crucial to minimize background.[8][9] |
| Incorrect pH of Staining Solution: The pH of the Picrosirius Red solution is critical for specific collagen staining. | Ensure the pH of your Picrosirius Red solution is acidic (around pH 1-3) to enhance specificity for collagen.[3][8] | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) can prevent the dye from reaching the tissue. | Ensure complete deparaffinization with xylene or a xylene substitute, followed by thorough rehydration through a graded alcohol series. |
| Non-uniform Fixation: If the fixative did not penetrate the tissue evenly, staining will be inconsistent. | Ensure the tissue volume to fixative volume ratio is appropriate (at least 1:10) and that the tissue is not too thick for proper penetration. | |
| Tissue Morphology Artifacts | Shrinkage: The picric acid in Bouin's solution can cause tissue shrinkage, leading to artifactual spaces between tissue components.[4] | For studies where fine morphological detail is critical, 10% neutral buffered formalin is recommended as it provides superior histological quality with less shrinkage.[4][5] |
| Nuclear Bubbling: This can occur due to poorly fixed samples exposed to high heat. | Ensure proper fixation and avoid excessive heat during tissue processing and slide drying. | |
| Incompatibility with Other Stains | Bouin's Fixative and Immunohistochemistry (IHC): Bouin's solution can interfere with subsequent IHC staining, particularly for collagen type III, as antigen retrieval methods may not fully reverse its effects.[4] | If you plan to perform IHC on the same or serial sections, 10% neutral buffered formalin is the preferred fixative.[4][10] |
Frequently Asked Questions (FAQs)
Q1: Which fixative is better for this compound staining: formalin or Bouin's solution?
A1: Both 10% neutral buffered formalin and Bouin's solution can be used for this compound staining and yield similar birefringence under polarized light.[4] However, formalin is generally recommended as it provides superior histological detail, better preservation of nuclear morphology, and causes less tissue shrinkage compared to Bouin's solution.[4][5] Furthermore, formalin-fixed tissues are more compatible with subsequent immunohistochemistry.[4][10]
Q2: Can I use frozen sections for this compound staining?
A2: Yes, frozen sections can be used. It is recommended to perform a post-fixation step with 4% paraformaldehyde for about 30 minutes after sectioning to ensure good tissue preservation and minimize background staining.[3][8][9]
Q3: How long should I fix my tissues?
A3: For paraffin-embedded tissues, fixation in 10% neutral buffered formalin for at least 24 hours is recommended.[1][2] For small biopsies in Bouin's solution, fixation for 2 to 4 hours is typical, while larger specimens may require up to 3 days.[6] For post-fixation of frozen sections, 30 minutes in 4% PFA is generally sufficient.[3]
Q4: My background is very yellow after using Bouin's fixative. How can I prevent this?
A4: The yellow background is due to residual picric acid from the Bouin's solution. To remove it, you must wash the tissue extensively in 70% ethanol after fixation until the yellow color is completely gone.[6]
Q5: Why do my collagen fibers appear more yellow than red?
A5: The color of the stained collagen can be influenced by the type of fixative used. Coagulant fixatives may produce redder tones, while crosslinking fixatives like formalin can result in more yellow tones.[11] Section thickness can also play a role, with thicker sections appearing more yellow.[11]
Quantitative Data Summary
| Feature | 10% Neutral Buffered Formalin | Bouin's Solution |
| Birefringence | Similar to Bouin's solution[4] | Similar to formalin[4] |
| Histological Detail | Superior, with crisper and better nuclear staining[4][5] | Good, but can have varying staining intensity of cellular structures[4] |
| Tissue Shrinkage | Minimal | Can cause artifactual shrinkage due to picric acid[4] |
| IHC Compatibility | Generally good | Can interfere with IHC, especially for collagen type III[4][10] |
| Handling Safety | Known carcinogen, requires proper handling | Contains picric acid, which is explosive when dry and requires careful handling and disposal[4] |
Experimental Protocols
Protocol 1: this compound Staining for Formalin-Fixed, Paraffin-Embedded Sections
Materials:
-
10% Neutral Buffered Formalin
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Weigert's iron hematoxylin (B73222) (optional, for nuclear counterstain)
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water) or 0.1 N Hydrochloric Acid
-
Absolute ethanol
-
Mounting medium
Procedure:
-
Fixation: Fix tissue in 10% neutral buffered formalin for at least 24 hours.[1][2]
-
Processing and Embedding: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-6 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
(Optional) Nuclear Staining: Stain with Weigert's iron hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[4]
-
Staining: Incubate slides in Picrosirius Red solution for 60 minutes at room temperature.[7]
-
Washing: Briefly rinse in two changes of acidified water or 0.1 N HCl.[4][7]
-
Dehydration: Dehydrate rapidly through graded ethanols (95% and 100%).
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.
Protocol 2: this compound Staining for Frozen Sections
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
4% Paraformaldehyde (PFA) in PBS
-
Distilled water
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Graded ethanol series (70%, 95%, 100%)
-
Mounting medium
Procedure:
-
Sectioning: Cut 5-10 µm thick cryosections and mount on slides.
-
Post-Fixation: Fix fresh frozen sections in 4% PFA for 30 minutes.[3]
-
Washing: Rinse slides in distilled water.
-
Staining: Incubate slides in Picrosirius Red solution for 60-90 minutes.
-
Washing: Rinse in two changes of acidified water.
-
Dehydration: Dehydrate through a graded ethanol series.
-
Clearing and Mounting: Clear in xylene (optional, depending on mounting medium) and mount.
Visualizations
Caption: Experimental workflows for this compound staining.
Caption: Troubleshooting logic for this compound staining issues.
References
- 1. med.emory.edu [med.emory.edu]
- 2. med.emory.edu [med.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Formalin Versus Bouin Solution for Testis Biopsies: Which Is the Better Fixative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formalin Versus Bouin Solution for Rat Testicular Tissue Fixation: A Histochemical and Immunohistochemical Evaluation | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]
- 11. boekelsci.com [boekelsci.com]
Validation & Comparative
Direct Red 239 vs. Congo Red: A Comparative Guide for Amyloid Fibril Detection
For researchers, scientists, and drug development professionals engaged in the study of amyloid fibrils, the accurate and reliable detection of these protein aggregates is paramount. While Congo Red has long been the established "gold standard" for this purpose, the inquiry into alternative dyes such as Direct Red 239 necessitates a thorough comparison. This guide provides an objective evaluation of Congo Red's performance, supported by experimental data and protocols, and addresses the current standing of this compound as a potential alternative.
A comprehensive review of scientific literature reveals that while Congo Red is extensively documented and validated for amyloid fibril detection, there is a notable absence of studies utilizing this compound for this application. Information on this compound is primarily available from chemical suppliers, where it is described as a dye for cellulose (B213188) fibers, paper, and leather, with no mention of its use in biological staining or amyloid analysis.[1][2][3][4][5] Therefore, this guide will focus on the well-established properties and protocols of Congo Red and will present the available information on this compound to offer a complete perspective.
Congo Red: The Gold Standard in Amyloid Detection
Congo Red is an anionic diazo dye that has been the definitive method for identifying amyloid deposits in tissue sections for over a century.[6][7][8] Its utility is rooted in its ability to bind to the characteristic cross-β-sheet structure of amyloid fibrils.[8][9][10]
Detection Principle: Upon binding to amyloid fibrils, Congo Red exhibits a unique optical property known as apple-green birefringence when viewed under polarized light.[6][11][12] This phenomenon arises from the specific alignment of the planar dye molecules parallel to the long axis of the amyloid fibrils, causing the plane of polarized light to rotate.[7][8][13] In standard light microscopy, amyloid deposits stained with Congo Red appear as a pink or red color.[14][15]
Primary Applications: The primary application of Congo Red is in the histopathological diagnosis of amyloidosis, a group of diseases characterized by the deposition of amyloid fibrils in various tissues and organs.[6] It is also used in in vitro studies to confirm the presence of amyloid fibrils in protein aggregation assays.[16]
Performance and Quantitative Data
The binding of Congo Red to amyloid fibrils is a critical aspect of its function. While the precise binding affinity can vary depending on the specific type of amyloid protein and the experimental conditions, studies have provided quantitative estimates.
| Parameter | Congo Red | Reference(s) |
| Binding Affinity (Kd) | Apparent KD of 1.75 x 10⁻⁷ M for insulin (B600854) fibrils | [9][10] |
| Binding Stoichiometry | Apparent Bmax of 2 moles of Congo Red per mole of insulin fibrils | [9][10] |
| Detection Method | Apple-green birefringence under polarized light, red color under bright-field | [6][11][15] |
| Specificity | High for the cross-β-sheet structure of amyloid fibrils | [6][8] |
Experimental Protocol: Congo Red Staining for Amyloid in Tissue
The following is a standard protocol for staining amyloid deposits in formalin-fixed, paraffin-embedded tissue sections using Congo Red.
Solutions:
-
Alkaline Sodium Chloride Solution
-
Alkaline Congo Red Solution
-
Mayer's Hematoxylin (or other suitable counterstain)
Procedure:
-
Deparaffinize and hydrate (B1144303) tissue sections to distilled water.
-
Incubate sections in Alkaline Sodium Chloride Solution for 20 minutes.
-
Stain in Alkaline Congo Red Solution for 20-60 minutes.
-
Rinse in distilled water.
-
Differentiate briefly in an alkaline alcohol solution.
-
Rinse thoroughly in tap water.
-
Counterstain with Mayer's Hematoxylin for 30 seconds to 10 minutes, depending on the specific protocol.[14][15][17]
-
Rinse in tap water.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a resinous mounting medium.[14][15][18]
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy; apple-green birefringence under polarized light.[11][15]
-
Nuclei: Blue (if counterstained with hematoxylin).[14]
-
Elastic fibers: May also stain red but will not exhibit apple-green birefringence.[14]
Binding Mechanism of Congo Red
The interaction between Congo Red and amyloid fibrils is a subject of ongoing research. The prevailing model suggests that the linear, planar Congo Red molecules intercalate into the surface grooves of the amyloid fibril's cross-β-sheet structure. This binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the dye and the protein backbone. The ordered alignment of the dye molecules along the fibril axis is crucial for the characteristic birefringence.
This compound: An Unexplored Alternative
In contrast to the extensive data available for Congo Red, this compound is not documented as a reagent for amyloid fibril detection in the scientific literature. The available information on this compound is limited to its properties as a commercial dye.
Known Properties of this compound:
-
Chemical Class: Double azo dye.[2]
-
Appearance: Red-brown powder.[2]
-
Primary Use: Dyeing of cellulose fibers, paper, and leather.[1][2]
Without any published studies on the interaction of this compound with amyloid fibrils, it is not possible to provide a comparative analysis of its performance against Congo Red. There is no data on its binding affinity, specificity, or any potential optical properties, such as birefringence, in the context of amyloid detection.
Conclusion
For researchers, scientists, and drug development professionals, the choice of a reliable and well-characterized method for amyloid fibril detection is crucial. Congo Red remains the undisputed gold standard, with a wealth of supporting data, established protocols, and a well-understood, albeit complex, detection principle based on its characteristic apple-green birefringence.[6]
While the exploration of alternative dyes is a valid scientific pursuit, there is currently no evidence to support the use of this compound for amyloid fibril detection. All available information points to its application in the textile and paper industries. Therefore, for any research or diagnostic work involving the identification of amyloid fibrils, Congo Red is the recommended and validated method. Future studies would be required to investigate whether this compound or other similar dyes possess any utility in this specialized application.
References
- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 7. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiovascular Pathology [webpath.med.utah.edu]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. The Congo Red assay [assay-protocol.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
A Comparative Guide to Quantitative Cellulose Probes: Validating Direct Red 239
For researchers, scientists, and drug development professionals, the accurate quantification of cellulose (B213188) is critical in diverse fields ranging from biofuel development to understanding cell wall dynamics in plant biology and medicine. This guide provides a comprehensive comparison of Direct Red 239 and other common cellulose probes, offering insights into their performance, specificity, and experimental application.
Executive Summary
This compound, also known as Pontamine Fast Scarlet 4B, emerges as a highly specific fluorescent probe for cellulose. While extensively validated for qualitative imaging, its adoption for robust quantitative assays is an area of active investigation. This guide compares this compound with two other common cellulose-binding dyes, Congo Red and Calcofluor White, and the well-established enzymatic DNS (3,5-Dinitrosalicylic acid) method.
Key Findings:
-
Specificity: this compound exhibits higher specificity for cellulose compared to Congo Red and Calcofluor White, which show cross-reactivity with other polysaccharides like chitin.[1][2]
-
Quantitative Data: While quantitative microplate-based protocols for Congo Red and Calcofluor White are available, similar standardized protocols for this compound are not as widely published, representing a current gap in the literature.
-
Enzymatic Method: The DNS method provides a reliable and sensitive enzymatic approach for quantifying cellulose by measuring the reducing sugars produced upon cellulose hydrolysis.
Performance Comparison of Cellulose Probes
The following table summarizes the key performance characteristics of the discussed cellulose probes. It is important to note that direct head-to-head quantitative comparisons of this compound with other probes in a standardized microplate assay are not extensively documented in the reviewed literature. The data presented is a composite from various studies.
| Feature | This compound (Pontamine Fast Scarlet 4B) | Congo Red | Calcofluor White | Enzymatic (DNS Method) |
| Principle of Detection | Fluorescence | Absorbance/Fluorescence | Fluorescence | Colorimetric (Absorbance) |
| Specificity for Cellulose | High | Moderate (binds to other β-glucans) | Moderate (binds to chitin)[3][4] | High (enzyme-specific) |
| Typical Wavelengths | Excitation: ~488-561 nm / Emission: ~570-650 nm[5][6] | Absorbance: ~490-540 nm | Excitation: ~365 nm / Emission: ~435 nm[3][4] | Absorbance: 540 nm[7][8] |
| Reported Applications | Microscopy, in-situ imaging of cellulose fibrils[1][2][5][6] | Plate-based assays for cellulase (B1617823) activity, staining | Staining of fungal and plant cell walls[3][4][9] | Quantification of cellulase activity |
| Advantages | High specificity, suitable for live-cell imaging[1][2] | Simple, inexpensive, well-established | High fluorescence quantum yield | High sensitivity and specificity |
| Limitations | Lack of standardized quantitative protocols | Lower specificity, potential for aggregation[10] | Non-specific binding to chitin[3][4] | Indirect measurement, multi-step process |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these techniques in your laboratory.
This compound (Pontamine Fast Scarlet 4B) Staining for Microscopy
This protocol is adapted from methods used for visualizing cellulose microfibrils in plant cell walls.
Materials:
-
This compound (Pontamine Fast Scarlet 4B) stock solution (e.g., 0.1% w/v in a suitable buffer like PBS)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for green or red fluorescence)
Procedure:
-
Sample Preparation: Prepare thin sections of the biological material or suspend the cellulose-containing sample in PBS.
-
Staining: Incubate the sample with the this compound staining solution for a specified time (e.g., 5-30 minutes). The optimal staining time may need to be determined empirically.
-
Washing: Gently wash the sample with PBS to remove unbound dye.
-
Mounting: Mount the stained sample on a microscope slide with a coverslip.
-
Imaging: Visualize the sample using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 561 nm and emission collected between 570-650 nm).[5][6]
Congo Red-Based Quantitative Cellulose Assay (Microplate Format)
This protocol is based on the colorimetric change of Congo Red upon binding to cellulose.
Materials:
-
Congo Red solution (e.g., 20 µg/mL in a suitable buffer)
-
Cellulose standards of known concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of cellulose standards in the desired buffer.
-
Sample Preparation: Prepare the unknown samples in the same buffer.
-
Assay: In a 96-well microplate, add a defined volume of the cellulose standards and unknown samples to separate wells.
-
Dye Addition: Add a defined volume of the Congo Red solution to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Measurement: Measure the absorbance of each well at approximately 490 nm using a microplate reader.
-
Quantification: Determine the cellulose concentration in the unknown samples by comparing their absorbance to the standard curve.
Calcofluor White-Based Quantitative Cellulose Assay (Microplate Format)
This protocol utilizes the fluorescence enhancement of Calcofluor White upon binding to cellulose.
Materials:
-
Calcofluor White solution (e.g., 25 µM in a suitable buffer)
-
Cellulose standards of known concentrations
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of cellulose standards in the desired buffer.
-
Sample Preparation: Prepare the unknown samples in the same buffer.
-
Assay: In a 96-well black microplate, add a defined volume of the cellulose standards and unknown samples to separate wells.
-
Dye Addition: Add a defined volume of the Calcofluor White solution to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 10-20 minutes).
-
Measurement: Measure the fluorescence of each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~435 nm).
-
Quantification: Determine the cellulose concentration in the unknown samples by comparing their fluorescence to the standard curve.
Enzymatic Cellulose Quantification using the DNS Method
This method involves a two-step process: enzymatic hydrolysis of cellulose to reducing sugars, followed by the quantification of these sugars using the DNS reagent.
Materials:
-
Cellulase enzyme solution
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.8)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standards of known concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Enzymatic Hydrolysis:
-
Incubate a known amount of the cellulose-containing sample with the cellulase enzyme solution in citrate buffer at an optimal temperature (e.g., 50°C) for a defined period.
-
Stop the reaction by adding the DNS reagent.
-
-
Color Development:
-
Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples at 540 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glucose treated with the DNS reagent in the same manner.
-
Determine the amount of reducing sugars released from the cellulose sample by comparing its absorbance to the glucose standard curve. This value can then be used to calculate the original cellulose concentration.
-
Visualizing the Methodologies
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
References
- 1. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. dalynn.com [dalynn.com]
- 10. Influence of the amyloid dye Congo red on curli, cellulose, and the extracellular matrix in E. coli during growth and matrix purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Direct Red 239 Cross-Reactivity with Various Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Direct Red 239 with a selection of common polysaccharides. Understanding the binding affinity of this diazo dye to different polysaccharide structures is crucial for its application in various research and development fields, including its use as a stain and in drug delivery systems. This document summarizes available quantitative data, presents detailed experimental protocols for assessing dye-polysaccharide interactions, and includes visualizations of relevant concepts.
Introduction to this compound and Polysaccharide Interactions
This compound is a water-soluble anionic dye characterized by its linear molecular structure and the presence of sulfonic acid groups.[1][2] These features contribute to its affinity for cellulose (B213188) fibers, a well-known polysaccharide, primarily through hydrogen bonding and van der Waals forces.[1][3] Polysaccharides are complex carbohydrates composed of monosaccharide units linked together, forming diverse structures that can be linear or branched. Common examples include cellulose, starch, glycogen (B147801), and chitin. The structural variability among polysaccharides influences their interaction with dyes like this compound.
Quantitative Comparison of Binding Affinity
While specific quantitative data on the binding affinity of this compound across a wide range of polysaccharides is limited in publicly available literature, we can infer potential cross-reactivity based on studies of structurally similar direct dyes and the known principles of dye-polysaccharide interactions. The following table summarizes expected trends and available data for related compounds.
| Polysaccharide | Common Structure | Expected Binding Trend with this compound | Supporting Data/Analogs |
| Cellulose | Linear chains of β(1→4) linked D-glucose | High Affinity | Direct dyes are designed to bind strongly to cellulose.[1][4] |
| Starch | Mixture of linear (amylose) and branched (amylopectin) chains of α(1→4) linked D-glucose | Moderate to High Affinity | Cationic starches have been shown to bind anionic dyes.[5] |
| Glycogen | Highly branched chains of α(1→4) and α(1→6) linked D-glucose | Moderate Affinity | Studies on ethanol (B145695) binding to glycogen suggest accessibility of its structure. |
| Chitin | Linear chains of β(1→4) linked N-acetylglucosamine | Moderate to High Affinity | Chitin and its deacetylated form, chitosan, have demonstrated dye-binding properties.[6][7] |
Note: The binding affinities are presented as qualitative trends due to the absence of direct comparative studies on this compound with this specific set of polysaccharides. The interactions are influenced by factors such as dye concentration, pH, and the presence of electrolytes.[1]
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound with various polysaccharides, several established biophysical techniques can be employed.
UV-Visible (UV-Vis) Spectrophotometry
This method relies on the change in the absorption spectrum of the dye upon binding to a polysaccharide.
Principle: The interaction between this compound and a polysaccharide can lead to a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the dye. By titrating a solution of the dye with increasing concentrations of the polysaccharide and monitoring the spectral changes, the binding affinity and stoichiometry can be determined.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the precise concentration using a spectrophotometer and the Beer-Lambert law.
-
Prepare stock solutions of the polysaccharides to be tested (e.g., cellulose, starch, glycogen, chitin) in the same buffer. For insoluble polysaccharides like cellulose and chitin, prepare uniform suspensions.
-
-
Titration:
-
In a cuvette, place a known concentration of this compound solution.
-
Record the initial UV-Vis spectrum (typically from 400-700 nm).
-
Add small, precise aliquots of a polysaccharide stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at the λmax of the free or bound dye.
-
Plot the change in absorbance against the concentration of the polysaccharide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model or the Scatchard equation) to determine the binding constant (K) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: When this compound binds to a polysaccharide, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes upon the sequential injection of a solution of the dye into a solution of the polysaccharide.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and the polysaccharides in the same degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the dye and polysaccharide solutions.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the polysaccharide solution.
-
Fill the injection syringe with the this compound solution.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the dye solution into the polysaccharide solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of dye to polysaccharide.
-
Fit the data to a suitable binding model to determine the binding affinity (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events.
Principle: One of the interacting molecules (the ligand) is immobilized on a sensor chip surface. The other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Immobilization of Polysaccharide (Ligand):
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's instructions.
-
Immobilize the polysaccharide onto the sensor surface. For polysaccharides lacking primary amines, chemical modification may be necessary to introduce reactive groups.
-
-
SPR Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of this compound (analyte) over the immobilized polysaccharide surface and a reference surface (without immobilized polysaccharide).
-
Monitor the association of the dye in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the dye.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualization of Experimental Workflow and Concepts
Experimental Workflow for Comparing Polysaccharide Cross-Reactivity
Caption: Workflow for assessing this compound cross-reactivity.
Conceptual Diagram of Dye-Polysaccharide Interaction
Caption: Forces driving this compound and polysaccharide interaction.
Potential Signaling Pathway Interactions
Azo dyes, as a class, have been investigated for their potential to interact with biological systems. While specific signaling pathways directly modulated by this compound in the context of polysaccharide cross-reactivity are not well-documented, some studies on azo dyes suggest potential areas for further investigation. For instance, some azo dyes have been shown to interact with DNA and may influence pathways related to oxidative stress and inflammatory responses. However, it is important to note that the biological effects of this compound are likely concentration-dependent and context-specific. Further research is needed to elucidate any direct impact of this compound on cellular signaling pathways, particularly when complexed with polysaccharides.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound with various polysaccharides. While direct comparative quantitative data is sparse, the provided experimental protocols for UV-Vis spectrophotometry, Isothermal Titration Calorimetry, and Surface Plasmon Resonance offer robust methods for researchers to generate this critical data. The insights gained from such studies will be invaluable for the informed application of this compound in diverse scientific and biomedical fields.
References
- 1. Detailed introduction about direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. textileindustry.net [textileindustry.net]
- 3. metrodyeing.com [metrodyeing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectral comparison of Direct Red 239 with other red fluorescent dyes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed spectral comparison of several common red fluorescent dyes. While the initial focus was to include Direct Red 239, a comprehensive search of scientific literature and supplier data did not yield information on its properties as a fluorescent dye for research applications. Its primary application appears to be as a textile dye.[1][2][3][4][5][6][7][8] Available data for a similar compound, Direct Red 23, indicates an absorption maximum (λmax) at 507 nm and a molar extinction coefficient (ε) of ≥15,000 M⁻¹cm⁻¹ in water, but no fluorescence emission data is reported.
Therefore, this guide will focus on a spectral comparison of three widely used red fluorescent dyes: Texas Red , Alexa Fluor 594 , and Rhodamine B .
Spectral Properties at a Glance
The following table summarizes the key spectral properties of Texas Red, Alexa Fluor 594, and Rhodamine B, providing a quantitative basis for comparison.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Texas Red | 589 - 596 | 615 | ~85,000 at 596 nm | 0.93 |
| Alexa Fluor 594 | 590 | 617 - 618 | ~73,000 at 590 nm | 0.66 |
| Rhodamine B | 545 - 546 | 566 - 567 | ~106,000 at 543 nm | 0.49 - 0.70 (solvent dependent) |
In-Depth Dye Comparison
Texas Red is a bright, red-emitting dye known for its high fluorescence quantum yield, making it suitable for detecting weakly expressed antigens.[9] It exhibits good photostability, which is advantageous for long-term imaging experiments.[10][11] Its spectral properties are well-matched with common laser lines used in fluorescence microscopy.
Alexa Fluor 594 is another bright and photostable red fluorescent dye.[12][13] It is spectrally similar to Texas Red, allowing for its use with the same filter sets.[12] A key advantage of Alexa Fluor 594 is its pH insensitivity over a wide range, which ensures a stable signal in varying cellular environments.[13][14]
Rhodamine B is a versatile and widely used fluorescent dye. Its quantum yield is notably dependent on the solvent, offering some flexibility but also requiring careful consideration of the experimental medium.[15] While it is a robust dye, its photostability can be lower compared to more modern dyes like the Alexa Fluor series.
Experimental Workflow and Methodologies
The following section details a generalized experimental protocol for the characterization of the spectral properties of fluorescent dyes.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the fluorescence quantum yield of a dye.
Detailed Experimental Protocols
1. Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
-
Materials:
-
Dye of interest
-
High-purity solvent (e.g., ethanol, water)
-
Calibrated spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes with a known path length (typically 1 cm)
-
-
Procedure:
-
Prepare a stock solution of the dye with a precisely known concentration.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Using the spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Plot the absorbance values against the corresponding concentrations.
-
The slope of the resulting linear plot will be the molar extinction coefficient (ε) if the path length is 1 cm.[9][16][17][18]
-
2. Measurement of Excitation and Emission Spectra
These spectra reveal the wavelengths at which the dye most efficiently absorbs and emits light.
-
Materials:
-
Dilute solution of the dye (absorbance at λmax < 0.1)
-
Spectrofluorometer
-
-
Procedure:
-
Emission Spectrum:
-
Excitation Spectrum:
-
Set the spectrofluorometer to the emission maximum wavelength.
-
Scan a range of excitation wavelengths and record the resulting fluorescence intensity. The peak of this spectrum should correspond to the absorption maximum.[20]
-
-
3. Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[10][14][21][22]
-
Materials:
-
Dye of interest (sample)
-
A fluorescent standard with a known quantum yield and similar spectral properties
-
Solvent
-
Spectrophotometer and spectrofluorometer
-
-
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally between 0.02 and 0.1) to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[22] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the photophysical processes involved in fluorescence.
Caption: Key photophysical processes in fluorescence.
References
- 1. This compound [chinataixue.com]
- 2. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. cncolorchem.com [cncolorchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 8. sdinternational.com [sdinternational.com]
- 9. quora.com [quora.com]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. content.cld.iop.org [content.cld.iop.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 14. agilent.com [agilent.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 18. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
- 20. chemistry.montana.edu [chemistry.montana.edu]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. chem.uci.edu [chem.uci.edu]
Direct Red 239: A Superior Alternative to Traditional Cellulose Stains for Advanced Research Applications
A comprehensive comparison of Direct Red 239 and traditional cellulose (B213188) stains, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
In the realm of cellular and biomaterial analysis, the accurate visualization of cellulose is paramount. For decades, traditional stains like Congo Red have been the standard. However, with the advent of more sophisticated imaging techniques and the demand for higher fidelity in research, the limitations of these classical dyes have become more apparent. This compound emerges as a modern alternative, offering significant advantages in terms of performance and reliability. This guide provides an in-depth, objective comparison of this compound and traditional cellulose stains, with a focus on Congo Red, supported by available experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.
Mechanism of Staining: A Tale of Two Dyes
The interaction of both this compound and Congo Red with cellulose is governed by non-covalent forces, primarily hydrogen bonding and van der Waals interactions. The linear and planar structure of these direct dyes facilitates their alignment with the long, linear chains of cellulose molecules.
This compound , a diazo dye, exhibits a strong affinity for cellulose fibers. Its molecular structure allows for multiple points of interaction, leading to a stable and robust staining outcome. The staining process is typically carried out in a neutral or slightly alkaline solution, where the dye molecules readily adsorb onto the cellulose surface.
Congo Red , another diazo dye, also binds to cellulose through hydrogen bonds between the amine and azo groups of the dye and the hydroxyl groups of the cellulose.[1] However, its application is often associated with challenges such as aggregation in aqueous solutions and a pH-dependent color profile, which can complicate interpretation.
References
Correlative Microscopy: A Comparative Guide to Using Direct Red 239 and Alternative Probes in Electron Microscopy
For researchers, scientists, and drug development professionals, Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to bridge the gap between the functional dynamics observed in fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM).[1][2][3] The choice of a fluorescent probe is critical to the success of any CLEM experiment. This guide provides a comparative overview of Direct Red 239 and other common fluorescent probes for CLEM applications, supported by experimental considerations and data.
While not a conventional fluorescent probe for mainstream biological CLEM, the chemical nature of this compound, a diazo dye used in the textile industry for cellulose-rich fabrics, suggests a potential niche application in specific research areas.[4] Its structural similarity to dyes like Congo Red and Pontamine Fast Scarlet 4B (also known as Direct Red 23), which are known to stain cellulose, indicates its potential utility in studies involving plant cell walls, bacterial biofilms, or other cellulose-containing structures.[5]
Performance Comparison of Fluorescent Probes for CLEM
The selection of a suitable fluorophore for CLEM depends on a balance of properties that ensure signal survival through the harsh sample preparation protocols for electron microscopy while providing a bright, stable signal for light microscopy. Key parameters for comparison include quantum yield (a measure of fluorescence efficiency), photostability, and compatibility with EM processing.
| Fluorophore Class | Example(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | EM Sample Prep Resistance | Key Advantages | Key Disadvantages |
| Direct Dyes | This compound (inferred), Congo Red, Pontamine Fast Scarlet 4B | ~497-520 | ~614-640 | Low to Moderate | Moderate | Moderate to Good | Specific affinity for cellulose; cost-effective. | Limited data for CLEM; lower brightness than specialized dyes; potential for non-specific binding. |
| Fluorescent Proteins | GFP, mCherry, mScarlet-H | 488 (GFP), 587 (mCherry) | 507 (GFP), 610 (mCherry) | 0.60 - 0.79 | Low to Moderate | Poor to Moderate | Genetically encodable for specific protein labeling; live-cell imaging possible.[4][6][7] | Fluorescence often quenched by EM fixatives and resins; lower photostability than organic dyes.[4][8] |
| Organic Dyes (Alexa Fluor) | Alexa Fluor 488, Alexa Fluor 568, Alexa Fluor 647 | 495, 578, 650 | 519, 603, 665 | High (0.3 - 0.92)[9] | High | Good | High brightness and photostability; wide range of colors; good resistance to EM processing.[10] | Requires antibody or chemical labeling; potential for artifacts from labeling process. |
| Organic Dyes (Atto Dyes) | Atto 488, Atto 565, Atto 647N | 501, 563, 645 | 523, 592, 669 | High (up to 0.9) | Very High | Good to Excellent | Excellent photostability; high brightness; suitable for super-resolution techniques. | Higher cost compared to other dyes. |
Experimental Protocols
A successful CLEM experiment requires a meticulously planned workflow that preserves both the fluorescence signal and the ultrastructural integrity of the sample. Below is a generalized protocol for a pre-embedding CLEM workflow, adaptable for staining with a dye like this compound or alternatives.
Protocol: Pre-embedding CLEM for Imaging Plant Root Cells
1. Sample Preparation and Fixation:
- Germinate and grow plant seedlings (e.g., Arabidopsis thaliana) on a gridded coverslip.
- Chemically fix the seedlings with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 2 hours at room temperature. This step is a compromise to preserve both fluorescence and ultrastructure.
2. Fluorescent Staining (Hypothetical for this compound):
- Wash the fixed samples three times with PBS.
- Prepare a 0.1% (w/v) solution of this compound in distilled water.
- Incubate the samples in the this compound solution for 30 minutes at room temperature, protected from light.
- Rinse the samples thoroughly with PBS to remove unbound dye.
3. Light Microscopy Imaging:
- Mount the coverslip on a slide with a drop of PBS.
- Image the sample using a widefield or confocal fluorescence microscope. Use appropriate filter sets for the chosen fluorophore (for this compound, an excitation around 500-520 nm and emission detection above 600 nm would be a starting point).
- Acquire high-resolution fluorescence images of the regions of interest (ROIs), using the grid on the coverslip for relocation.
4. Preparation for Electron Microscopy:
- Post-fix the sample with 1% osmium tetroxide in PBS for 1 hour on ice. This step enhances contrast for EM but can quench fluorescence.
- Dehydrate the sample through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
- Infiltrate the sample with an epoxy resin (e.g., Epon) through a series of resin/ethanol mixtures.
- Embed the sample in pure resin and polymerize at 60°C for 48 hours.
5. Sectioning and EM Imaging:
- Relocate the ROI using the grid pattern embedded in the resin block.
- Trim the block and cut ultrathin sections (70-90 nm) using an ultramicrotome.
- Collect the sections on an EM grid.
- Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
- Image the sections in a transmission electron microscope (TEM).
6. Correlation of LM and EM Images:
- Use fiduciary markers (e.g., unique features on the grid bars, cellular landmarks) to align the previously acquired fluorescence images with the high-resolution electron micrographs.
Visualizing the Workflow and Concepts
To better understand the relationships and processes involved in correlative microscopy, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Improved Fluorescent Proteins for Dual-Colour Post-Embedding CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing CLEM protocols for plants cells: GMA embedding and cryosections as alternatives for preservation of GFP fluorescence in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Rapid in-EPON CLEM: Combining fast and efficient labeling of self-labeling enzyme tags with EM-resistant Janelia Fluor dyes and StayGold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Collagen Staining: Evaluating Direct Red 239 and Established Alternatives for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking robust and quantifiable methods for collagen analysis, this guide provides a comparative overview of Direct Red 239 and established histological stains. Due to a lack of documented scientific use in histology, this guide positions Picrosirius Red as a superior, quantifiable alternative to this compound for collagen staining and analysis.
While this compound is an anionic dye with applications in the textile and paper industries, there is a notable absence of peer-reviewed studies or established protocols for its use in biological tissue staining.[1][2][3][4] In contrast, Picrosirius Red (Direct Red 80), Masson's Trichrome, and Van Gieson's stain are well-documented methods for collagen visualization and quantification in histological samples.[5][6][7]
Comparison of Collagen Staining Methods
This section provides a comparative summary of this compound and the recommended alternatives for collagen staining.
| Feature | This compound | Picrosirius Red (Direct Red 80) | Masson's Trichrome | Van Gieson's Stain |
| Primary Application | Dyeing of cellulosic fibers, paper, and leather.[1][2][3][4] | Histological staining of collagen. | Histological staining of collagen and other connective tissues. | Histological staining of collagen.[8] |
| Specificity for Collagen | Not documented for histological purposes. | High specificity for collagen.[9] | Stains collagen blue, but can also stain other components. | Stains collagen red/pink, with less specificity than Picrosirius Red.[8][10] |
| Quantitative Analysis | No established protocols or supporting data. | Excellent for quantitative analysis, especially with polarized light microscopy and digital image analysis software (e.g., ImageJ). [11][12][13][14][15] | Can be used for semi-quantitative analysis, but color variability can be a challenge.[5][6][7] | Can be used for quantification, but may underestimate thin collagen fibrils.[8][10][16] |
| Color of Stained Collagen | Red-brown (in industrial applications).[2] | Red under bright-field microscopy; orange-red (Type I) and green-yellow (Type III) under polarized light. | Blue. | Red or deep pink.[8] |
| Availability of Protocols | None for histological staining. | Widely available and well-established protocols.[11][12][13] | Numerous standard protocols are available. | Standard protocols are readily available.[8] |
Recommended Alternative for Quantitative Analysis: Picrosirius Red
Picrosirius Red staining, coupled with digital image analysis, offers a robust and reproducible method for quantifying collagen content in tissue sections.[11][12][13][14][15] The high specificity of the dye for collagen molecules and the birefringence of the stained fibers under polarized light allow for accurate quantification and even differentiation of collagen types.
Experimental Protocol: Picrosirius Red Staining
This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Picrosirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Weigert's iron hematoxylin (B73222)
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol series to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol for 10 seconds.
-
Wash in running tap water for 1 minute.
-
Stain in Picrosirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.
Quantitative Analysis of Picrosirius Red Staining with ImageJ
ImageJ, a public domain image processing program, is a powerful tool for quantifying the intensity of Picrosirius Red staining.[11][12][13] The following is a general workflow for this analysis.
Procedure:
-
Image Acquisition: Acquire digital images of Picrosirius Red-stained sections using a light microscope equipped with a digital camera. For optimal quantification, especially of different collagen types, use a polarizing microscope.
-
Color Deconvolution: Open the image in ImageJ and use the "Colour Deconvolution" plugin with the "H&E" vectors to separate the red stain from the background.
-
Thresholding: Adjust the threshold to select the red-stained collagen fibers.
-
Measurement: Use the "Analyze Particles" function to measure the area of the thresholded collagen fibers.
-
Data Expression: The amount of collagen can be expressed as a percentage of the total tissue area.
Visualizing the Workflow
The following diagrams illustrate the experimental and analytical workflows for quantitative collagen analysis using Picrosirius Red.
References
- 1. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. Direct Scarlet Dyes 6BS (this compound) - Best Price Guaranteed [mayurdyes.com]
- 5. researchhub.com [researchhub.com]
- 6. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 10. Van Gieson's stain - Wikipedia [en.wikipedia.org]
- 11. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of collagen and elastic fibers using whole-slide images of liver biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Beta-Glucan Detection: A Comparative Guide to Staining Specificity
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of beta-glucans are critical for a myriad of applications, from immunology to quality control. While a diverse toolkit of staining reagents is available, understanding their specificity and optimal use is paramount for reliable results. This guide provides a comparative analysis of common methods for beta-glucan (B1580549) detection, with a special focus on the specificity of Direct Red 239 and its alternatives.
Initial investigations into the use of This compound for beta-glucan staining have yielded no direct evidence of its application in this context within the scientific literature. Primarily utilized as a dye in the textile and paper industries, its affinity for polysaccharides like cellulose (B213188) is noted, but specific data on its interaction with beta-glucans for analytical or research purposes is currently unavailable.[1][2][3][4][5][6][7][8] Researchers should exercise caution and undertake rigorous validation before considering this compound for beta-glucan detection.
In contrast, several other dyes are well-established for their utility in staining beta-glucans, each with distinct characteristics. This guide focuses on three prominent alternatives: Aniline Blue , Congo Red , and Calcofluor White .
Comparative Analysis of Beta-Glucan Staining Dyes
The selection of an appropriate dye for beta-glucan detection is contingent on the specific research question, the nature of the sample, and the required level of specificity. The following table summarizes the key performance characteristics of Aniline Blue, Congo Red, and Calcofluor White.
| Feature | Aniline Blue | Congo Red | Calcofluor White |
| Principle of Detection | Fluorescence | Colorimetry (Absorbance Shift) & Fluorescence | Fluorescence |
| Specificity | High for (1→3)-β-glucans.[9][10][11][12] | Specific for the triple-helical conformation of (1→3)-β-D-glucans.[13][14][15][16][17] | Lower specificity, binds to (1→3)-β and (1→4)-β-polysaccharides (e.g., cellulose, chitin).[18][19] |
| Method of Analysis | Fluorometric assays, fluorescence microscopy.[9][20] | Spectrophotometry (UV-Vis), fluorescence microscopy.[13][14] | Fluorometric assays, fluorescence microscopy.[21][22] |
| Advantages | High sensitivity and specificity for (1→3)-β-glucans.[11] | Can differentiate between triple-helical and other conformations.[15] Simple colorimetric assay is possible.[14] | Rapid staining. Useful for general fungal and plant cell wall visualization.[18] |
| Disadvantages | Fluorescence can be pH-sensitive. Commercial preparations may be heterogeneous.[23] | Less sensitive than fluorescent methods. Binding can be influenced by pH and salt concentration.[16] | Binds to other polysaccharides, leading to potential false positives for beta-glucan specific detection.[22][23] |
| Typical Application | Quantification and visualization of (1→3)-β-glucans in fungal and plant cell walls.[9][11] | Quantification of triple-helical (1→3)-β-D-glucans, particularly from mushroom sources.[13][14][15] | General staining of fungal and plant cell walls, chitin (B13524) detection.[18][19] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the three major beta-glucan staining methods.
Aniline Blue Fluorometric Assay for (1→3)-β-Glucan Quantification
This protocol is adapted for the quantification of (1→3)-β-glucans in solution.
Materials:
-
Aniline Blue solution (0.1% w/v in water)
-
1 N HCl
-
1 M Glycine/NaOH buffer, pH 9.5
-
Sample containing beta-glucans
-
Curdlan (B1160675) (for standard curve)
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation: Solubilize the sample containing beta-glucans. For solid samples, an alkaline extraction may be necessary.
-
Denaturation (Optional but Recommended): To a small volume of your sample, add 6 N NaOH and incubate at 80°C for 30 minutes to denature the glucan conformers. Immediately place on ice.[9]
-
Staining: Prepare a dye mix by combining 40 volumes of 0.1% Aniline Blue, 21 volumes of 1 N HCl, and 59 volumes of 1 M glycine/NaOH buffer (pH 9.5).[9][24]
-
Add the dye mix to the sample and incubate at 50°C for 30 minutes.[9]
-
Decolorization: Allow the mixture to stand at room temperature for 30 minutes to decolorize unbound dye.[9]
-
Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 398-400 nm and an emission wavelength of around 460-502 nm.[9][24]
-
Quantification: Generate a standard curve using known concentrations of curdlan to determine the concentration of (1→3)-β-glucan in the sample.
Congo Red Colorimetric Assay for Triple-Helical (1→3)-β-D-Glucan
This protocol is suitable for the quantification of beta-glucans with a triple-helix structure.
Materials:
-
Congo Red solution (e.g., 100 µg/mL in a suitable buffer like phosphate-buffered saline, pH 7.2-8.0)
-
Sample containing beta-glucans
-
(1→3)-β-D-glucan standard (e.g., from barley)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare aqueous solutions of your beta-glucan samples and standards.
-
Reaction: Mix your sample with the Congo Red solution. A typical ratio is 140 µL of sample to 140 µL of Congo Red solution in a microplate well.[13]
-
Incubation: Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.[17]
-
Measurement: Measure the absorbance spectrum of the solution. The specific interaction between Congo Red and triple-helical (1→3)-β-D-glucan is indicated by a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance, typically from around 488 nm to over 500 nm.[14][17]
-
Quantification: A standard curve can be constructed by plotting the absorbance shift against the concentration of the beta-glucan standard.
Calcofluor White Staining for General Polysaccharide Visualization
This protocol is a general method for visualizing fungal and plant cell walls.
Materials:
-
Calcofluor White staining solution (e.g., 0.1% w/v in distilled water)
-
10% Potassium Hydroxide (KOH) (optional, as a clearing agent)
-
Microscope slide and coverslip
-
Fluorescence microscope with a UV filter set
Procedure:
-
Sample Preparation: Place a small amount of the specimen (e.g., fungal culture, plant tissue) on a clean microscope slide.
-
Staining: Add one drop of Calcofluor White solution to the specimen. If the specimen is thick, a drop of 10% KOH can be added to clear the tissue.[18]
-
Incubation: Cover with a coverslip and let it stand for 1-5 minutes.[18]
-
Observation: Observe under a fluorescence microscope using UV excitation. Cellulose and chitin-containing structures will fluoresce a bright blue-white.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the fluorometric and colorimetric assays.
References
- 1. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]
- 4. Buy this compound | 60202-35-9 [smolecule.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. lookchem.com [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput colorimetric assay of β-1,3-D-glucans by Congo red dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Theoretical and Experimental Studies on the Evidence of 1,3-β-Glucan in Marennine of Haslea ostrearia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cereal β-glucan quantification with calcofluor-application to cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. jfda-online.com [jfda-online.com]
A Comparative Guide to Stains for Paper Fiber Analysis: Exploring Alternatives to Direct Red 239
For researchers, scientists, and professionals in drug development, the accurate analysis of paper and cellulosic materials is crucial for quality control, formulation development, and packaging integrity. While specific dyes like Direct Red 239 are used, a range of other staining agents offer diverse capabilities for identifying fiber types, assessing pulping processes, and elucidating the chemical composition of paper. This guide provides a comparative overview of common alternatives, complete with experimental protocols and data to inform your selection.
Overview of Staining Alternatives
The choice of stain in paper fiber analysis depends on the specific analytical goal, such as differentiating between mechanical and chemical pulps, identifying the presence of lignin (B12514952), or distinguishing between softwood and hardwood fibers. The following sections detail the performance and application of several key staining systems.
Multi-Component Fiber Identification Stains
These stains, often referred to as "general purpose" stains, produce a range of colors that correspond to different types of fibers and pulping methods. Their differential staining is based on the varying affinities of the dye components for cellulose (B213188), hemicellulose, and lignin.
Table 1: Comparison of Multi-Component Fiber Identification Stains
| Stain | Principle of Action | Target Fibers and Pulp Types | Typical Color Reactions |
| Graff "C" Stain | A complex mixture of metallic salts and iodine that reacts differently with varying levels of lignin and cellulose processing.[1][2] | General purpose for most common papermaking fibers.[1][3] Differentiates chemical, semi-chemical, and mechanical pulps.[3] | High Lignin (e.g., Mechanical Pulp): Vivid Yellow[1][2] Partially Purified (e.g., Unbleached Kraft): Greenish, Orangeish, Brownish[2] Well Purified (e.g., Bleached Chemical Pulp): Blue to Red[2] High Alpha Cellulose (e.g., Cotton): Bright Red[1] |
| Herzberg Stain | A solution of zinc chloride and iodine/potassium iodide that differentiates based on lignin content and fiber type.[4][5] | Differentiates rag, chemical wood, and groundwood pulps.[5][6] | Rag Pulp (Cotton, Linen): Wine-Red[5][7] Chemical Pulp: Blue to Bluish-Violet[5][6] Mechanical Pulp (Groundwood): Lemon Yellow[5] |
| Lofton-Merritt Stain | A differential stain using Malachite Green and Basic Fuchsin to distinguish between unbleached sulfite (B76179) and sulfate (B86663) (kraft) pulps.[8] | Unbleached sulfite and sulfate pulps. | Unbleached Sulfite: Blue to Green Unbleached Sulfate (Kraft): Purple to Lavender |
Specific Chemical Component Stains
These stains are used to identify or enhance the visibility of specific chemical components within the paper fibers, such as lignin or acidic polysaccharides.
Table 2: Comparison of Specific Chemical Component Stains
| Stain | Principle of Action | Target Component | Typical Color Reaction |
| Safranin O | A cationic dye that binds to acidic proteoglycans and lignified tissue.[9][10] | Lignin, acidic polysaccharides. | Lignified Tissue (e.g., Mechanical Pulp): Red to Pink[2] |
| Toluidine Blue O | A cationic, metachromatic dye that binds to acidic tissue components like nucleic acids and polysaccharides.[11] It is also used as a test for lignin. | Lignin, acidic polysaccharides, mast cells.[12] | Lignin: Blue to Blue-Green Polysaccharides: Purple (Metachromatic shift) Nuclei: Blue (Orthochromatic)[13] |
| Congo Red | An anionic dye that forms hydrogen bonds with cellulose and amyloid fibrils.[14] | Cellulose, Amyloid. | Cellulose/Amyloid: Red to Pink-Red[15] Under Polarized Light: Apple-Green Birefringence[15] |
Experimental Protocols
Detailed methodologies for preparing and applying these stains are crucial for reproducible results. The following are protocols for some of the key stains discussed.
Preparation and Use of Graff "C" Stain
Reagent Preparation: [3] This stain is prepared by mixing four separate solutions:
-
Aluminum Chloride Solution: 1.15 g/mL specific gravity at 28°C.
-
Calcium Chloride Solution: 1.36 g/mL specific gravity at 28°C.
-
Zinc Chloride Solution: 1.80 g/mL specific gravity at 28°C.
-
Iodine-Potassium Iodide Solution: 0.90 g potassium iodide and 0.65 g iodine dissolved in 50 mL of distilled water.
Staining Procedure: [3]
-
Prepare a microscope slide with a dispersed sample of paper fibers in water.
-
Blot off excess water.
-
Apply 2-3 drops of the prepared Graff "C" stain solution to the fibers.
-
Place a coverslip over the sample, avoiding air bubbles.
-
Allow the slide to stand for 1-2 minutes.
-
Observe under a transmitted light microscope.
Preparation and Use of Herzberg Stain
-
Solution A (Zinc Chloride): Prepare a saturated aqueous solution of zinc chloride.
-
Solution B (Iodine/Potassium Iodide): Dissolve 5.25 g of potassium iodide and 0.25 g of iodine in 12.5 mL of distilled water.
-
Final Stain: Mix 25 mL of Solution A with all of Solution B. Let it stand in the dark for 12-24 hours. Decant the clear supernatant for use.
Staining Procedure: [6]
-
Prepare a slide with dispersed paper fibers.
-
Apply 2-3 drops of the Herzberg stain to the fibers.
-
Place a coverslip over the sample.
-
Examine under a microscope at 40x to 120x magnification.
Preparation and Use of Safranin O Stain
-
0.1% Safranin O Solution: Dissolve 0.1 g of Safranin O powder in 100 mL of distilled water. Some protocols may use 50% ethanol (B145695) as the solvent.
Staining Procedure: [9]
-
Prepare a slide with dispersed and dewatered paper fibers.
-
Apply the 0.1% Safranin O solution to the fibers and let it stain for 20-30 minutes.
-
Gently rinse the slide with distilled water to remove excess stain.
-
Dehydrate the sample using a graded series of ethanol (e.g., 95%, 100%).
-
Clear with xylene and mount with a permanent mounting medium.
Preparation and Use of Toluidine Blue O Stain
Reagent Preparation: [16]
-
1% Toluidine Blue O in 2% Sodium Borate (B1201080): Dissolve 2 g of sodium borate in 100 mL of distilled water. Then, add 1 g of Toluidine Blue O powder and stir until dissolved. Filter the solution before use.
Staining Procedure: [16]
-
Prepare a slide with dispersed fibers and dry them onto the slide using a slide warmer.
-
While the slide is still on the heat source, cover the fibers with a few drops of the staining solution.
-
Allow the stain to act for 1-2 minutes.
-
Gently rinse off the excess stain with distilled water.
-
Air dry the slide completely.
-
Coverslip with a regular mounting medium.
Visualizing Workflows and Selection Logic
Experimental Workflow for Fiber Staining
The general workflow for preparing and staining paper fibers for microscopic analysis can be visualized as a series of sequential steps.
Logic for Stain Selection
Choosing the appropriate stain is dependent on the information required from the analysis. The following diagram illustrates a decision-making process for selecting a suitable stain.
References
- 1. Graff "C" stain - CAMEO [cameo.mfa.org]
- 2. BPG Fiber Identification - MediaWiki [conservation-wiki.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. conductscience.com [conductscience.com]
- 10. Safranin - Wikipedia [en.wikipedia.org]
- 11. biognost.com [biognost.com]
- 12. Histological Stains: A Literature Review and Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biognost.com [biognost.com]
- 14. bio-optica.it [bio-optica.it]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Toluidine Blue Staining Protocol for Plastic Sections or Electron Microscopy (TEM) Thick (Semithin) Sections - IHC WORLD [ihcworld.com]
Histochemical Validation of Direct Red Staining Patterns for Collagen Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of histochemical staining methods for collagen fiber analysis. While the initial topic of interest was Direct Red 239, a comprehensive review of scientific literature reveals a notable lack of specific histochemical validation and established protocols for this particular dye in biological tissue analysis. Its primary documented applications are in the textile and paper industries.
Therefore, this guide focuses on the extensively validated and widely accepted alternative, Picrosirius Red (using Direct Red 80) , a closely related sulfonated azo dye. We will objectively compare its performance with another gold standard, Masson's Trichrome , providing supporting experimental data and detailed methodologies.
Caption: Rationale for focusing on Picrosirius Red due to the limited validation of this compound.
Comparative Analysis of Collagen Staining Methods
The accurate visualization and quantification of collagen are crucial for studying tissue architecture, fibrosis, and the effects of therapeutic interventions. Picrosirius Red and Masson's Trichrome are two of the most common methods employed for this purpose.
Picrosirius Red (PSR) is highly specific for collagen and, when viewed with polarized light microscopy, can differentiate between different collagen types based on their birefringence.[1] Thicker type I collagen fibers typically appear yellow to orange, while thinner type III collagen fibers appear green.[2] Masson's Trichrome (MT) is a three-color staining method that distinguishes collagen from other tissue components, staining collagen blue, nuclei black, and muscle and cytoplasm red.[3]
Quantitative Data Comparison
The following table summarizes findings from a comparative study on collagen quantification in wound healing research.
| Staining Method | Collagen Density (Area %) - Group A | Collagen Density (Area %) - Group B | Collagen Density (Area %) - Group C | Collagen Density (Area %) - Group D |
| Picrosirius Red | 43.76 ± 0.83 | 47.08 ± 0.86 | 40.90 ± 0.98 | Data Not Provided |
| Masson's Trichrome | 52.06 ± 0.94 | 61.00 ± 0.75 | 56.88 ± 0.64 | Data Not Provided |
| Data adapted from a study on endocrine dermatopathies in dogs.[4] Note: While absolute values may differ between staining methods, the overall trends are often similar.[5][6] Some studies suggest that Masson's Trichrome may underestimate collagen content.[4][7] |
Experimental Protocols
Below are detailed protocols for Picrosirius Red and Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red Staining Protocol
This method is renowned for its specificity in staining collagen fibers.[8][9]
Solutions and Reagents:
-
Picro-sirius Red Solution:
-
Sirius Red F3B (C.I. 35782; also known as Direct Red 80) - 0.5 g
-
Saturated aqueous solution of picric acid - 500 ml
-
-
Acidified Water:
-
Glacial acetic acid - 5 ml
-
Distilled water - 1 liter
-
-
Weigert's Iron Hematoxylin (B73222): For nuclear counterstaining (optional).
Procedure:
-
Deparaffinize and rehydrate tissue sections through graded alcohols to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[8]
-
Stain in Picro-sirius Red solution for 60 minutes.
-
Rinse slides in two changes of acidified water.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Bright-field Microscopy: Collagen appears red, background is pale yellow.[8]
-
Polarized Light Microscopy: Thicker collagen fibers appear bright yellow or orange, while thinner fibers (including reticular fibers) appear green.[8]
Masson's Trichrome Staining Protocol
A classic differential stain for connective tissue.[3][10]
Solutions and Reagents:
-
Bouin's Solution: For post-fixation to improve stain quality.
-
Weigert's Iron Hematoxylin: For nuclear staining.
-
Biebrich Scarlet-Acid Fuchsin Solution.
-
Phosphomolybdic-Phosphotungstic Acid Solution.
-
Aniline (B41778) Blue Solution.
-
1% Acetic Acid Solution.
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C.[10]
-
Rinse in running tap water for 5-10 minutes to remove the yellow color.
-
Stain nuclei in Weigert's iron hematoxylin for 10 minutes.[3]
-
Rinse in running warm tap water for 10 minutes, then in distilled water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
Experimental Workflow Visualization
Caption: General experimental workflow for histochemical staining and analysis of collagen in tissue sections.
References
- 1. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Collagen Fiber Types I and III Stained with Picrosirius Red Using the BX53 Microscope Equipped with Olympus’ High Luminosity and High Color Rendering LED | Olympus LS [evidentscientific.com]
- 3. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 4. scielo.br [scielo.br]
- 5. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Direct Red 239: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Direct Red 239 is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with safety and regulatory standards.
This compound, a synthetic azo dye, requires careful management to mitigate potential environmental and health risks. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, rubber gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, whether in solid powder form or as a liquid solution, must be managed as chemical waste. Do not discharge this compound or its solutions into drains, surface waters, or groundwater.[2]
-
Containment of Spills: In the event of a spill, immediately contain the material. For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite.[2][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collection of Waste: Carefully scoop the contained waste into a clearly labeled, sealable container designated for chemical waste.[1][2] Ensure the container is appropriate for the type of waste (solid or liquid) and is compatible with the chemical.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Consult your institution's environmental health and safety (EHS) office and local hazardous waste regulations to ensure complete and accurate classification.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[1][3]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor. Common disposal methods for dyes like this compound include incineration or burial at an approved landfill.[3] Always follow local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
While specific quantitative regulatory limits for this compound disposal are highly dependent on local regulations, the following table summarizes key safety and physical property data derived from safety data sheets.
| Parameter | Value | Source |
| Personal Exposure Limit (Total Inhalable Dust) | < 10 mg/m³ (8-hour TWA) | [3] |
| Personal Exposure Limit (Total Respirable Dust) | < 5 mg/m³ (8-hour TWA) | [3] |
| Fish Toxicity (Rainbow Trout, 48 hrs) | LC50 > 500 mg/L | [3] |
| Biodegradability | Not readily biodegradable | [3] |
TWA: Time-Weighted Average; LC50: Lethal Concentration, 50%
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
